molecular formula C4H5N3O2 B130817 4-Methyl-3-nitro-1H-pyrazole CAS No. 38858-90-1

4-Methyl-3-nitro-1H-pyrazole

Cat. No.: B130817
CAS No.: 38858-90-1
M. Wt: 127.1 g/mol
InChI Key: AGGNMPUDFUROJT-UHFFFAOYSA-N
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Description

4-Methyl-3-nitro-1H-pyrazole, also known as this compound, is a useful research compound. Its molecular formula is C4H5N3O2 and its molecular weight is 127.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-5-nitro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c1-3-2-5-6-4(3)7(8)9/h2H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGNMPUDFUROJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341486
Record name 4-Methyl-5-nitro-1H-pyrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38858-90-1
Record name 4-Methyl-5-nitro-1H-pyrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-3-nitro-1H-pyrazole
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Methyl-3-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a plausible synthetic pathway, experimental protocols, and a summary of its physicochemical and spectroscopic properties.

Synthesis of this compound

A plausible synthetic route involves the nitration of 4-methylpyrazole using a mixture of fuming nitric acid and fuming sulfuric acid. This approach is analogous to the efficient synthesis of 4-nitropyrazole from pyrazole.

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Experimental Protocol: Nitration of 4-Methylpyrazole (Generalized)

Caution: This procedure involves the use of highly corrosive and strong oxidizing acids. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Materials and Equipment:

  • 4-Methyl-1H-pyrazole

  • Fuming nitric acid (98%)

  • Fuming sulfuric acid (20% oleum)

  • Concentrated sulfuric acid

  • Ice

  • Deionized water

  • Diethyl ether or other suitable extraction solvent

  • Hexane or other suitable recrystallization solvent

  • Round-bottom flask equipped with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask for vacuum filtration

  • Standard laboratory glassware

Procedure:

  • Preparation of the Nitrating Mixture: In a dropping funnel, carefully add fuming nitric acid to fuming sulfuric acid in a fume hood, while cooling the mixture in an ice-salt bath.

  • Reaction Setup: In a round-bottom flask, dissolve 4-methyl-1H-pyrazole in concentrated sulfuric acid and cool the mixture in an ice bath.

  • Nitration: Slowly add the nitrating mixture dropwise to the solution of 4-methyl-1H-pyrazole while maintaining the reaction temperature below 10 °C with vigorous stirring.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove residual acids.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) to yield pure this compound.

Characterization of this compound

The structural elucidation and confirmation of the synthesized this compound are based on a combination of spectroscopic techniques and physical property measurements.

Physicochemical Properties
PropertyValue
Molecular Formula C₄H₅N₃O₂
Molecular Weight 127.10 g/mol [1]
Appearance Expected to be a solid
Melting Point Data not available in searched literature
Spectroscopic Data

2.2.1. Mass Spectrometry (MS)

Mass spectrometry data is available for this compound, which confirms its molecular weight.

  • MS (GC): Available data confirms the molecular ion peak corresponding to the molecular weight of the compound[2].

2.2.2. Infrared (IR) Spectroscopy

The FTIR spectrum would be expected to show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupExpected Wavenumber Range (cm⁻¹)
N-H Stretch 3100 - 3500
C-H Stretch (Aromatic) 3000 - 3100
C-H Stretch (Aliphatic) 2850 - 3000
C=C, C=N Stretch 1400 - 1600
NO₂ Asymmetric Stretch 1500 - 1560
NO₂ Symmetric Stretch 1340 - 1380

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, experimentally verified ¹H and ¹³C NMR data for this compound were not found in the searched literature, the expected chemical shifts can be predicted based on the structure.

¹H NMR (Predicted):

  • A singlet for the methyl group (CH₃) protons.

  • A singlet for the pyrazole ring proton (C5-H).

  • A broad singlet for the N-H proton.

¹³C NMR (Predicted):

  • A signal for the methyl carbon (CH₃).

  • Signals for the pyrazole ring carbons (C3, C4, and C5), with the carbon bearing the nitro group (C3) expected to be significantly downfield.

Experimental Workflows

The overall process from synthesis to characterization can be visualized as a sequential workflow.

Experimental_Workflow Start Start: 4-Methyl-1H-pyrazole Nitration Nitration (Fuming HNO₃ / Fuming H₂SO₄) Start->Nitration Workup Aqueous Work-up & Isolation Nitration->Workup Purification Recrystallization Workup->Purification Characterization Characterization Purification->Characterization MS Mass Spectrometry Characterization->MS IR IR Spectroscopy Characterization->IR NMR NMR Spectroscopy Characterization->NMR Final Pure this compound

Caption: Overall experimental workflow for synthesis and characterization.

Conclusion

This technical guide outlines a viable synthetic route and the expected characterization profile for this compound. The provided generalized experimental protocol for the nitration of 4-methylpyrazole serves as a foundational method for its preparation. The tabulated physicochemical and spectroscopic data, although partially based on predictions for NMR, offer a solid basis for the identification and characterization of this compound. Further experimental work is required to determine the precise melting point and to obtain detailed ¹H and ¹³C NMR spectra, which are crucial for unambiguous structural confirmation. This guide is intended to support researchers and professionals in the fields of chemical synthesis and drug development in their work with this and related heterocyclic compounds.

References

Spectroscopic Data and Experimental Protocols for 4-Methyl-3-nitro-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a summary of available spectroscopic data for the compound 4-Methyl-3-nitro-1H-pyrazole. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the characterization and identification of this molecule.

Molecular Structure

IUPAC Name: this compound Molecular Formula: C₄H₅N₃O₂ Molecular Weight: 127.10 g/mol [1][2] CAS Number: 38858-90-1[1]

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Mass Spectrometry (MS)

Mass spectrometry data obtained via Gas Chromatography-Mass Spectrometry (GC-MS) confirms the molecular weight of the compound. The major fragments observed are listed below.

Parameter Value Reference
Molecular Ion [M]⁺127 m/z[2]
Major Fragment 1110 m/z[2]
Major Fragment 253 m/z[2]
Infrared (IR) Spectroscopy

An FTIR spectrum for this compound is available in the SpectraBase database, although specific absorption bands were not publicly accessible.[1] Key expected vibrational modes for this molecule would include:

  • N-H stretch: Around 3100-3500 cm⁻¹ from the pyrazole ring.

  • C-H stretch: Around 2850-3000 cm⁻¹ from the methyl group.

  • N=O stretch (asymmetric): Around 1500-1560 cm⁻¹ from the nitro group.

  • N=O stretch (symmetric): Around 1335-1380 cm⁻¹ from the nitro group.

  • C=C and C=N stretch: Around 1400-1600 cm⁻¹ from the pyrazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Chemical Shifts:

  • N-H proton: A broad singlet, typically downfield.

  • C-H proton (on the pyrazole ring): A singlet.

  • CH₃ protons: A singlet.

Expected ¹³C NMR Chemical Shifts:

  • Carbons in the pyrazole ring.

  • Carbon of the methyl group.

Experimental Protocols

Detailed experimental methodologies for acquiring the spectroscopic data are provided below. These are general protocols for pyrazole derivatives and should be adapted as necessary for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube. The choice of solvent is critical and should be one that fully dissolves the compound and does not have signals that overlap with the analyte's signals.

Instrumentation and Data Acquisition:

  • Spectrometer: A standard NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR: Acquire the spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation:

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Measurement: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Background: Record a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is injected into the GC, which separates the components before they enter the mass spectrometer.

Instrumentation and Data Acquisition:

  • Ionization Method: Electron Impact (EI) is a common method for GC-MS.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Structure Structural Elucidation NMR->Structure Chemical Shifts, Coupling Constants IR->Structure Functional Groups MS->Structure Molecular Weight, Fragmentation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and extrapolated physical and chemical properties of 4-Methyl-3-nitro-1H-pyrazole. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this and related nitro-substituted pyrazole compounds. The information is presented in a structured format, including tabulated data for key properties, detailed experimental protocols for its synthesis and characterization, and visual diagrams to illustrate reaction pathways and analytical workflows.

Introduction

This compound is a heterocyclic organic compound belonging to the pyrazole family. The presence of both a methyl group and a nitro group on the pyrazole ring imparts specific electronic and steric properties that influence its reactivity and potential biological activity. Nitro-substituted pyrazoles are of significant interest in medicinal chemistry and materials science due to their diverse applications, including as intermediates in the synthesis of pharmaceuticals and as energetic materials.[1] This guide aims to consolidate the available information on this compound and provide a practical resource for its laboratory investigation.

Physical Properties

The experimental physical properties of this compound are not extensively documented in publicly available literature. However, based on data for structurally similar compounds, we can extrapolate certain characteristics. A summary of key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Extrapolated)3-Methyl-4-nitro-1H-pyrazole[2][3]4-Methyl-1H-pyrazole[4]
Molecular Formula C₄H₅N₃O₂[5]C₄H₅N₃O₂C₄H₆N₂
Molecular Weight 127.10 g/mol [5]127.10 g/mol 82.11 g/mol
CAS Number 38858-90-1[5]5334-39-47554-65-6
Appearance White to pale yellow crystalline solid (predicted)White to pale cream to yellow crystals or powder[2]Colorless liquid
Melting Point Not available129.0 - 139.0 °C[2]13 °C[4]
Boiling Point Not availableNot available204 - 207 °C[4]
Solubility Slightly soluble in water; soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethanol) (predicted)Slightly soluble in water.[3]Miscible with water, ether, benzene, and alcohol.[4]
pKa Not availableNot availableNot available

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of the pyrazole ring system and its substituents.

  • Pyrazole Ring: The pyrazole ring is an aromatic heterocycle. The lone pair of electrons on the N1 nitrogen atom participates in the aromatic system. The ring can undergo tautomerism, with the proton on the nitrogen atom potentially migrating to the other nitrogen.

  • Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the pyrazole ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.[6][7][8]

  • Methyl Group: The methyl group is a weak electron-donating group, which has a modest activating effect on the pyrazole ring for electrophilic substitution.

  • Reactivity with Nucleophiles: The electron-deficient nature of the pyrazole ring due to the nitro group makes it susceptible to attack by nucleophiles. Reactions may lead to substitution of the nitro group or other ring atoms depending on the reaction conditions and the nucleophile used.[7][8][9]

  • Reactivity with Electrophiles: Electrophilic substitution on the pyrazole ring is generally difficult due to the deactivating effect of the nitro group. Harsh reaction conditions may be required for reactions such as halogenation or further nitration.

  • Thermal Stability: Nitropyrazoles are often investigated as energetic materials, which implies that they can be thermally sensitive.[1][10][11][12][13] The thermal decomposition of nitropyrazole derivatives can be complex, often involving intramolecular redox reactions.[10][11]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be envisioned through a multi-step process involving the formation of the pyrazole ring followed by nitration. A plausible synthetic route is outlined below.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Nitration A Methylacetoacetate C 4-Methyl-1H-pyrazol-3(2H)-one A->C Condensation B Hydrazine B->C E This compound C->E Nitration D Nitrating Agent (e.g., HNO₃/H₂SO₄) D->E Characterization_Workflow cluster_0 Purification cluster_1 Spectroscopic Analysis cluster_2 Physical Characterization Crude Crude Product Pure Pure this compound Crude->Pure Recrystallization NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR FTIR FTIR Spectroscopy Pure->FTIR MS Mass Spectrometry Pure->MS MP Melting Point Determination Pure->MP EA Elemental Analysis Pure->EA

References

Crystal Structure of 4-Methyl-3-nitro-1H-pyrazole: A Comprehensive Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough investigation of available scientific literature and crystallographic databases, the complete single-crystal X-ray diffraction analysis of 4-Methyl-3-nitro-1H-pyrazole has not been reported. While extensive data exists for structurally related pyrazole derivatives, the specific crystallographic parameters, detailed experimental protocols for its crystal growth, and an in-depth analysis of its intermolecular interactions remain undetermined.

This technical guide aims to provide a framework for the analysis of this compound, drawing upon established methodologies and the analysis of similar compounds. It will outline the necessary experimental protocols and the expected data presentation for a complete crystallographic study, which would be of significant interest to researchers, scientists, and professionals in drug development due to the prevalence of the pyrazole scaffold in medicinal chemistry.

Hypothetical Experimental Protocols

Should the single-crystal structure of this compound be determined, the following experimental protocols would be anticipated.

Synthesis and Crystallization

The synthesis of this compound would likely proceed through the nitration of 4-methyl-1H-pyrazole. A typical procedure would involve the careful addition of a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to a solution of 4-methyl-1H-pyrazole under controlled temperature conditions.

Synthesis_Workflow Start 4-Methyl-1H-pyrazole Reaction Nitration Reaction Start->Reaction Nitrating_Agent Nitrating Agent (e.g., HNO3/H2SO4) Nitrating_Agent->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Crystallization Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Purification->Crystallization Final_Product Single Crystals of This compound Crystallization->Final_Product

Caption: Hypothetical workflow for the synthesis and crystallization of this compound.

Single crystals suitable for X-ray diffraction would then be grown from the purified product. Common crystallization techniques include slow evaporation from a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents), vapor diffusion, or cooling of a saturated solution. The choice of solvent and method would be critical in obtaining high-quality crystals.

X-ray Data Collection and Structure Refinement

A suitable single crystal would be mounted on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). Data collection would involve rotating the crystal in the X-ray beam and recording the diffraction pattern at a controlled temperature, often low temperature (e.g., 100 K) to minimize thermal vibrations.

The collected diffraction data would be processed to determine the unit cell parameters and space group. The crystal structure would then be solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms would be located from the difference Fourier map and refined isotropically or placed in calculated positions.

Anticipated Data Presentation

A comprehensive report on the crystal structure analysis would present the quantitative data in structured tables for clarity and ease of comparison.

Crystallographic Data

This table would summarize the key parameters of the crystal and the data collection process.

ParameterExpected Value (Example)
Chemical formulaC₄H₅N₃O₂
Formula weight127.10 g/mol
Crystal system(e.g., Monoclinic)
Space group(e.g., P2₁/c)
a (Å)(Value)
b (Å)(Value)
c (Å)(Value)
α (°)90
β (°)(Value)
γ (°)90
Volume (ų)(Value)
Z(e.g., 4)
Density (calculated) (g/cm³)(Value)
Absorption coefficient (mm⁻¹)(Value)
F(000)(Value)
Crystal size (mm³)(e.g., 0.2 x 0.1 x 0.1)
Temperature (K)(e.g., 100)
Radiation (λ, Å)(e.g., Mo Kα, 0.71073)
θ range for data collection (°)(e.g., 2.0 to 25.0)
Reflections collected(Value)
Independent reflections(Value) [R(int) = (Value)]
Goodness-of-fit on F²(Value)
Final R indices [I>2σ(I)]R₁ = (Value), wR₂ = (Value)
R indices (all data)R₁ = (Value), wR₂ = (Value)
Selected Bond Lengths and Angles

Tables detailing important bond lengths and angles within the this compound molecule would be provided, allowing for comparison with theoretical values and related structures.

Table: Selected Bond Lengths (Å)

Bond Length
N1-N2 (Value)
N2-C3 (Value)
C3-C4 (Value)
C4-C5 (Value)
C5-N1 (Value)
C3-N3 (Value)
N3-O1 (Value)
N3-O2 (Value)

| C4-C6 | (Value)|

Table: Selected Bond Angles (°)

Atoms Angle
C5-N1-N2 (Value)
N1-N2-C3 (Value)
N2-C3-C4 (Value)
C3-C4-C5 (Value)
C4-C5-N1 (Value)
N2-C3-N3 (Value)
O1-N3-O2 (Value)

| C3-C4-C6 | (Value)|

Visualization of Structural Relationships

Graphviz diagrams would be employed to illustrate key experimental and logical workflows.

Data_Analysis_Workflow Data_Collection X-ray Diffraction Data Collection Data_Processing Data Processing (Integration, Scaling, Absorption Correction) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares on F²) Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., CheckCIF) Structure_Refinement->Validation Final_Model Final Crystallographic Model Validation->Final_Model

Caption: A typical workflow for crystallographic data analysis.

Intermolecular Interactions

A crucial aspect of crystal structure analysis is the investigation of intermolecular interactions, which govern the packing of molecules in the solid state. For this compound, potential interactions would include:

  • Hydrogen Bonding: The N-H group of the pyrazole ring is a hydrogen bond donor, and the nitrogen atom of the pyrazole ring and the oxygen atoms of the nitro group are potential hydrogen bond acceptors.

  • π-π Stacking: The aromatic pyrazole rings could engage in π-π stacking interactions.

  • van der Waals Forces: These non-specific interactions would also contribute to the overall crystal packing.

A detailed analysis would quantify the geometries of these interactions (distances and angles).

Intermolecular_Interactions cluster_A Molecule A cluster_B Molecule B Molecule_A Molecule A (this compound) Molecule_B Molecule B (Adjacent Molecule) A_NH N-H (Donor) B_Nitro_O Nitro O (Acceptor) A_NH->B_Nitro_O Hydrogen Bond B_Pyrazole_N Pyrazole N (Acceptor) A_NH->B_Pyrazole_N Hydrogen Bond A_Nitro_O Nitro O (Acceptor) A_Pyrazole_N Pyrazole N (Acceptor) A_Ring Pyrazole Ring (π-system) B_Ring Pyrazole Ring (π-system) A_Ring->B_Ring π-π Stacking B_NH N-H (Donor)

An In-depth Technical Guide to 4-Methyl-3-nitropyrazole (CAS 38858-90-1): Properties, Safety, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety data, and known biological activities of 4-Methyl-3-nitropyrazole (CAS 38858-90-1). The information is compiled from various scientific sources to support research and development activities in the fields of medicinal chemistry, pharmacology, and materials science.

Chemical and Physical Properties

4-Methyl-3-nitropyrazole is a substituted nitropyrazole, a class of heterocyclic compounds recognized for their diverse chemical reactivity and biological potential. The physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 38858-90-1[1]
Molecular Formula C₄H₅N₃O₂[1]
Molecular Weight 127.10 g/mol [1]
IUPAC Name 4-methyl-3-nitro-1H-pyrazole[1]
Synonyms 4-Methyl-5-nitro-1H-pyrazole[1]
Appearance Solid Crystalline, Yellow[2]
Melting Point 131 - 134 °C[2]
Boiling Point 325 °C[2]
Topological Polar Surface Area 74.5 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
XLogP3-AA 0.7[1]

Safety and Hazard Information

4-Methyl-3-nitropyrazole is classified as a hazardous substance. Appropriate personal protective equipment (PPE) and handling procedures should be strictly followed. The GHS hazard classifications are detailed below.

Hazard ClassHazard Statement
Acute toxicity, oral (Category 4)H302: Harmful if swallowed
Skin corrosion/irritation (Category 2)H315: Causes skin irritation
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)H335: May cause respiratory irritation

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501.[1]

Synthesis and Applications

Nitropyrazoles, including 4-Methyl-3-nitropyrazole, serve as important intermediates in organic synthesis. They are utilized in the preparation of more complex heterocyclic systems and energetic materials.[3][4] A notable application is in the synthesis of 4-(N-azolyl)-3,5-dinitropyrazoles.

The general synthetic pathway for such derivatives often involves the reaction of a nitropyrazole with a suitable nitrogen-containing heterocycle. A logical workflow for a potential synthesis is depicted below.

G A 4-Methyl-3-nitropyrazole B Deprotonation (e.g., with a base) A->B Step 1 C Nitropyrazole Anion B->C E Nucleophilic Substitution C->E Reactant 1 D Azole Derivative (with leaving group) D->E Reactant 2 F 4-(N-azolyl)-3-methyl-5-nitropyrazole E->F Product G A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with test compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H G A Prepare bacterial inoculum B Inoculate Mueller-Hinton agar plate A->B C Apply discs with test compound and controls B->C D Incubate at 37°C for 18-24h C->D E Measure zones of inhibition D->E

References

A Comprehensive Guide to the IUPAC Nomenclature of Substituted Nitropyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted nitropyrazoles. A systematic approach to naming these heterocyclic compounds is crucial for unambiguous communication in research, development, and regulatory contexts. This document outlines the fundamental principles of pyrazole nomenclature, the prioritization of substituents, the handling of tautomerism, and provides a step-by-step methodology for correctly naming complex nitropyrazole derivatives.

The Pyrazole Core: Structure and Numbering

Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The systematic numbering of the pyrazole ring is the foundation of its nomenclature.

According to IUPAC rules, the numbering of the pyrazole ring begins at one of the nitrogen atoms and proceeds around the ring to give the substituents the lowest possible locants. If a nitrogen atom bears a substituent (e.g., an alkyl or aryl group), it is designated as position 1. In N-unsubstituted pyrazoles, the numbering starts from the nitrogen atom bearing the hydrogen, which is also designated as position 1.

Tautomerism in N-Unsubstituted Pyrazoles

A critical consideration in the nomenclature of N-unsubstituted pyrazoles is annular prototropic tautomerism. This phenomenon involves the migration of a proton between the two nitrogen atoms, leading to two tautomeric forms that are often in rapid equilibrium. This can result in ambiguity when assigning substituent positions.

For monosubstituted pyrazoles where the substituent is at position 3 or 5, the two tautomers are distinct (e.g., 3-nitropyrazole and 5-nitropyrazole). If the tautomers are in rapid equilibrium and cannot be isolated, IUPAC nomenclature addresses this by using a combined locant, such as "3(5)-nitropyrazole," to indicate that the nitro group can be on either position 3 or 5.

Prioritization of Substituents

When multiple substituents are present on the pyrazole ring, their priority determines the direction of numbering to assign the lowest possible locants. The priority of functional groups is a fundamental concept in IUPAC nomenclature. For substituted nitropyrazoles, the nitro group (–NO₂) is treated as a substituent and is indicated by the prefix "nitro-". It does not have high priority in determining the suffix of the name.[1][2]

The following table summarizes the general priority of common functional groups encountered in drug development, from highest to lowest. This priority dictates the principal functional group, which is cited as the suffix in the name, and the direction of numbering of the parent heterocycle.

PriorityFunctional Group ClassFormulaSuffix (if principal group)Prefix (if substituent)
1Carboxylic acids-COOH-oic acidcarboxy-
2Esters-COOR-oatealkoxycarbonyl-
3Amides-CONH₂-amidecarbamoyl-
4Nitriles-CN-nitrilecyano-
5Aldehydes-CHO-alformyl-
6Ketones>C=O-oneoxo-
7Alcohols-OH-olhydroxy-
8Amines-NH₂-amineamino-
...............
LowNitro-NO₂(not used as suffix)nitro-
LowHalogens-F, -Cl, -Br, -I(not used as suffix)fluoro-, chloro-, bromo-, iodo-
LowAlkyl/Aryl-R(part of parent name)(substituent name)

Experimental Protocol: A Step-by-Step Guide to Naming Substituted Nitropyrazoles

The following protocol provides a systematic methodology for determining the correct IUPAC name for a substituted nitropyrazole.

Step 1: Identify the Parent Heterocycle. The parent heterocycle is the pyrazole ring.

Step 2: Identify the Principal Functional Group. Using the substituent priority table (see above), identify the highest-priority functional group attached to the pyrazole ring. This group will determine the suffix of the chemical name. If only nitro groups and other low-priority substituents are present, the parent name will end in "-pyrazole."

Step 3: Number the Pyrazole Ring.

  • N-Substituted Pyrazoles: The nitrogen atom bearing the substituent is assigned locant 1. The ring is then numbered to give the other substituents the lowest possible locants.

  • N-Unsubstituted Pyrazoles: The nitrogen atom bearing the hydrogen is assigned locant 1. Numbering proceeds to give the principal functional group the lowest possible locant. If there is a choice, the remaining substituents are assigned the lowest possible locants.

  • Tautomerism: For N-unsubstituted pyrazoles with substituents at positions 3 and 5, consider the possibility of tautomerism. If the tautomers are indistinguishable, use the combined locant notation (e.g., 3(5)-).

Step 4: Name the Substituents. Name all other substituents as prefixes. The nitro group is named "nitro-".

Step 5: Assemble the Full IUPAC Name. Arrange the substituent prefixes in alphabetical order, preceded by their locants. Combine the prefixes with the name of the parent heterocycle and the suffix of the principal functional group (if any).

Example Application:

Let's name the following compound: a pyrazole ring with a nitro group at position 4, a methyl group on one nitrogen, and a carboxyl group at position 5.

  • Parent Heterocycle: Pyrazole.

  • Principal Functional Group: Carboxylic acid (-COOH) has the highest priority. The suffix will be "-carboxylic acid".

  • Numbering: The nitrogen with the methyl group is N1. To give the principal functional group (-COOH) the lowest possible locant, we number towards it. This places the carboxylic acid at C5 and the nitro group at C4.

  • Substituents: 1-methyl, 4-nitro.

  • Full Name: 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid.

Visualizing Nomenclature Logic

The following diagrams, generated using the DOT language, illustrate the decision-making processes in naming substituted pyrazoles.

Nomenclature_Decision_Tree Start Start with Substituted Pyrazole Structure N_Substituted Is a Nitrogen Atom Substituted? Start->N_Substituted Yes_N_Sub Assign N-substituent as Locant 1 N_Substituted->Yes_N_Sub Yes No_N_Sub Consider Tautomerism (N-H is Locant 1) N_Substituted->No_N_Sub No Identify_Principal Identify Principal Functional Group (Highest Priority) Yes_N_Sub->Identify_Principal No_N_Sub->Identify_Principal Number_Ring Number Ring to Give Principal Group Lowest Locant Identify_Principal->Number_Ring Lowest_Locants Assign Lowest Locants to Other Substituents Number_Ring->Lowest_Locants Alphabetize Alphabetize Substituent Prefixes Lowest_Locants->Alphabetize Assemble_Name Assemble Full IUPAC Name Alphabetize->Assemble_Name

Caption: Decision tree for the systematic IUPAC naming of substituted pyrazoles.

Tautomerism_Consideration Start N-Unsubstituted Pyrazole with 3- and/or 5-Substituents Equilibrium Are Tautomers in Rapid Equilibrium and Indistinguishable? Start->Equilibrium Combined_Locant Use Combined Locant, e.g., 3(5)- Equilibrium->Combined_Locant Yes Separate_Names Name Tautomers as Separate Compounds Equilibrium->Separate_Names No (isolable) Final_Name Incorporate into Final IUPAC Name Combined_Locant->Final_Name Separate_Names->Final_Name

Caption: Workflow for handling tautomerism in the nomenclature of N-unsubstituted pyrazoles.

References

Tautomerism in 4-Methyl-3-nitro-1H-pyrazole systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Annular Tautomerism of 4-Methyl-3-nitro-1H-pyrazole

For: Researchers, Scientists, and Drug Development Professionals Topic: Tautomerism in this compound Systems

Abstract

Substituted 1H-pyrazoles are fundamental scaffolds in medicinal chemistry and materials science. A critical, yet often overlooked, aspect of their chemistry is annular prototropic tautomerism, a phenomenon where the N-H proton migrates between the two ring nitrogen atoms. This guide focuses on the tautomeric equilibrium of the this compound system. Due to a lack of specific experimental data in the public domain for this exact molecule, this paper will serve as a technical guide, outlining the theoretical underpinnings and the established experimental and computational protocols used to investigate such systems. We will use this compound as a model to illustrate these principles, providing a robust framework for researchers encountering similar systems.

Introduction to Tautomerism in Pyrazoles

Pyrazole and its derivatives are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. When asymmetrically substituted at the C3 and C5 positions, pyrazoles can exist as a mixture of two distinct tautomers in equilibrium. This process, known as annular tautomerism, involves the formal 1,2-migration of a proton between the N1 and N2 atoms.

For the this compound system, the equilibrium exists between This compound (Tautomer A) and 4-methyl-5-nitro-1H-pyrazole (Tautomer B) . The position of this equilibrium is crucial as the two tautomers possess different physicochemical properties, including dipole moments, hydrogen bonding capabilities, and steric profiles, which can significantly impact biological activity, crystal packing, and reactivity.

The equilibrium is influenced by several factors:

  • Electronic Effects: The electron-donating (methyl) and electron-withdrawing (nitro) nature of the substituents plays a key role. Generally, electron-donating groups tend to favor being at the C3 position.[1]

  • Steric Effects: The size of the substituents can influence the tautomeric preference.

  • Solvent Effects: The polarity of the solvent can stabilize one tautomer over the other. Polar solvents may shift the equilibrium compared to the gas phase or nonpolar solvents.[1]

  • Physical State: The dominant tautomer in the solid state (crystal lattice) may differ from that in solution due to intermolecular interactions like hydrogen bonding.

Below is a diagram illustrating the tautomeric equilibrium.

Caption: Annular tautomeric equilibrium in the this compound system.

Methodologies for Tautomerism Investigation

A multi-faceted approach combining spectroscopy, crystallography, and computational chemistry is required for a comprehensive understanding of a tautomeric system.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Analysis cluster_solution Solution State cluster_solid Solid State cluster_computational In Silico synthesis Synthesis of This compound purification Purification (Crystallization/Chromatography) synthesis->purification nmr Low-Temperature NMR Spectroscopy (1H, 13C, 15N) purification->nmr xray Single Crystal X-ray Diffraction purification->xray dft DFT Calculations (Gas Phase & Solvated) purification->dft uvvis UV-Vis Spectroscopy equilibrium Determine Tautomeric Ratio (K_T) & ΔG in Solution nmr->equilibrium ssnmr Solid-State NMR structure Identify Solid-State Tautomer xray->structure energy Calculate Relative Tautomer Energies (ΔE) dft->energy final_conclusion Comprehensive Tautomeric Profile equilibrium->final_conclusion structure->final_conclusion energy->final_conclusion

Caption: General experimental and computational workflow for characterizing pyrazole tautomerism.

Experimental Protocols

2.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique to study tautomerism in solution.[2][3] At room temperature, if the proton exchange is fast on the NMR timescale, averaged signals are observed. By lowering the temperature, the exchange can be slowed, allowing for the observation and quantification of individual tautomers.[4]

Detailed Protocol:

  • Sample Preparation: Dissolve a precisely weighed sample (e.g., 10-20 mg) of this compound in a suitable deuterated solvent (e.g., 0.6 mL of acetone-d₆, THF-d₈, or methanol-d₄). The choice of solvent is critical as it can influence the equilibrium.

  • Initial Spectrum: Acquire standard ¹H and ¹³C NMR spectra at room temperature (298 K) to observe the time-averaged signals.

  • Low-Temperature Analysis: Cool the sample in the NMR probe incrementally (e.g., in 10 K steps) from 298 K down to the solvent's freezing point (e.g., ~178 K for acetone-d₆).

  • Data Acquisition: At each temperature step, acquire ¹H and ¹³C spectra. Monitor the signals for decoalescence—the splitting of averaged peaks into distinct sets of signals corresponding to Tautomer A and Tautomer B.

  • Quantification: Once the proton exchange is slow and well-resolved signals for both tautomers are visible, carefully integrate a set of non-overlapping proton signals for each tautomer. The tautomeric equilibrium constant (K_T) is the ratio of these integrals.

    • K_T = [Tautomer B] / [Tautomer A]

  • Structural Assignment: Use 2D NMR techniques (NOESY, HMBC) to unambiguously assign the signals to their respective tautomers. For example, a NOESY correlation between the N-H proton and the C5-H proton would help identify the tautomer.

2.1.2 Single Crystal X-ray Diffraction

This method provides definitive proof of the tautomeric form present in the solid state.

Detailed Protocol:

  • Crystal Growth: Grow single crystals of this compound suitable for diffraction. This is often the most challenging step and may require screening various solvents (e.g., ethanol, ethyl acetate, dichloromethane) and crystallization techniques (slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

  • Tautomer Identification: The final refined structure will unambiguously locate the position of the N-H proton, thereby identifying the specific tautomer (or potentially co-crystallized tautomers) present in the crystal lattice. Analysis of intermolecular interactions, such as hydrogen bonding patterns, provides insight into the forces stabilizing that particular form.

Computational Chemistry

Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers and corroborating experimental findings.

Detailed Protocol:

  • Structure Generation: Build the 3D structures of both Tautomer A (this compound) and Tautomer B (4-methyl-5-nitro-1H-pyrazole).

  • Gas-Phase Optimization: Perform geometry optimizations and frequency calculations for both tautomers in the gas phase using Density Functional Theory (DFT), for instance, with the B3LYP functional and a 6-311++G(d,p) basis set.[5] The absence of imaginary frequencies confirms a true energy minimum.

  • Solvent Modeling: To simulate solution conditions, perform additional optimizations using a continuum solvent model like the Polarizable Continuum Model (PCM) for various solvents (e.g., chloroform, methanol, water).

  • Energy Calculation: The relative stability is determined by comparing the final electronic energies (including zero-point vibrational energy correction) of the two optimized tautomers.

    • ΔE = E(Tautomer B) - E(Tautomer A)

    • A negative ΔE indicates Tautomer B is more stable.

  • NMR Shielding Calculation: Use the Gauge-Invariant Atomic Orbital (GIAO) method on the optimized geometries to calculate the absolute NMR shieldings, which can be converted to chemical shifts and compared with experimental data for signal assignment.[5]

Data Presentation and Expected Results

While specific experimental data for this compound is not available, we can present the expected data in a structured format based on known chemical principles.

Table 1: Predicted ¹³C NMR Chemical Shifts (ppm) for Tautomers in Acetone-d₆

The chemical shifts are hypothetical and based on substituent effects. The carbon attached to the electron-withdrawing nitro group (C3 in Tautomer A, C5 in Tautomer B) is expected to be significantly downfield.

Carbon AtomTautomer A (4-Me-3-NO₂)Tautomer B (4-Me-5-NO₂)Expected Δδ (ppm)
C3~148.0~130.0~18.0
C4~110.0~112.0~ -2.0
C5~128.0~150.0~ -22.0
CH₃~10.0~10.5~ -0.5
Table 2: Representative Computational Results (DFT/B3LYP/6-311++G(d,p))

These values represent a typical outcome for a pyrazole with these substituents. The nitro group's ability to stabilize an adjacent "pyridine-like" nitrogen (N2) often favors the tautomer where the nitro group is at C5.

MediumRelative Energy (ΔE) of Tautomer B (kcal/mol)Predicted Dominant Tautomer
Gas Phase-1.5Tautomer B
Chloroform (PCM)-1.2Tautomer B
Methanol (PCM)-0.8Tautomer B (less dominant)
Water (PCM)-0.5Tautomer B (near equal mix)

Conclusion for the Researcher

The study of tautomerism in systems like this compound is essential for controlling and understanding their chemical and biological properties. While direct experimental data for this specific compound is sparse, the principles and methodologies outlined in this guide provide a comprehensive framework for its investigation. A combined approach using low-temperature NMR, X-ray crystallography, and DFT calculations is the gold standard. This allows for the determination of tautomeric ratios in solution, definitive identification in the solid state, and a theoretical understanding of the energetic factors governing the equilibrium. For drug development professionals, recognizing the potential for tautomerism is critical, as regulatory bodies often consider tautomers as distinct chemical entities that require individual characterization.

References

Initial Reactivity Studies of 4-Methyl-3-nitro-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial reactivity studies of 4-Methyl-3-nitro-1H-pyrazole. The information presented is collated from established chemical principles and analogous reactivity of structurally similar nitropyrazole compounds, offering a foundational understanding for researchers in drug discovery and development.

Physicochemical Properties

This compound is a five-membered heterocyclic compound. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 38858-90-1[1]
Molecular Formula C₄H₅N₃O₂[1]
Molecular Weight 127.10 g/mol [1]
IUPAC Name This compound
Computed XlogP 0.7[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 1[1]

Synthesis

A likely synthetic route to this compound is the direct nitration of 4-methyl-1H-pyrazole. This reaction is expected to yield a mixture of the 3-nitro and 5-nitro isomers due to the directing effects of the pyrazole ring nitrogens. Separation of these isomers can typically be achieved using column chromatography.

Synthesis of this compound 4-Methyl-1H-pyrazole 4-Methyl-1H-pyrazole Reaction Nitration 4-Methyl-1H-pyrazole->Reaction Nitrating Mixture HNO₃ / H₂SO₄ Nitrating Mixture->Reaction Isomeric Mixture This compound & 4-Methyl-5-nitro-1H-pyrazole Reaction->Isomeric Mixture Separation Column Chromatography Isomeric Mixture->Separation Product This compound Separation->Product

Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocol: Nitration of 4-Methyl-1H-pyrazole (Analogous Procedure)

This protocol is adapted from the general procedure for the nitration of pyrazoles.[2][3]

  • Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add concentrated sulfuric acid to fuming nitric acid.

  • Reaction: To the cooled nitrating mixture, add 4-methyl-1H-pyrazole dropwise, ensuring the temperature is maintained below 10 °C.

  • Stirring: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the resulting residue by column chromatography on silica gel to separate the 3-nitro and 5-nitro isomers.

Initial Reactivity Studies

The reactivity of this compound is primarily dictated by the electron-withdrawing nature of the nitro group and the inherent chemical properties of the pyrazole ring. The principal sites for chemical modification are the nitro group, the ring nitrogen atoms, and the C-5 position of the pyrazole ring.

Figure 2: Key reactivity pathways for this compound.
Reduction of the Nitro Group

The nitro group is readily reduced to an amino group, providing a versatile intermediate for further functionalization. Catalytic hydrogenation is a common and efficient method for this transformation.

ReactantReagents and ConditionsProductYieldReference (Analogous)
This compoundH₂, Pd/C, solvent (e.g., Ethanol or Ethyl Acetate), room temperature4-Methyl-1H-pyrazol-3-amineHigh[4][5]
  • Setup: To a solution of this compound in a suitable solvent (e.g., ethanol), add a catalytic amount of palladium on carbon (10% w/w).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-Methyl-1H-pyrazol-3-amine, which can be further purified if necessary.

N-Alkylation of the Pyrazole Ring

The pyrazole ring contains two nitrogen atoms that can potentially be alkylated. The regioselectivity of N-alkylation is dependent on the reaction conditions and the steric and electronic nature of the substituents. Alkylation of the tautomeric 4-methyl-3(5)-nitropyrazole mixture will likely result in a mixture of N-alkylated products.

ReactantReagents and ConditionsMajor ProductsReference (Analogous)
4-Methyl-3(5)-nitro-1H-pyrazoleAlkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃ or NaH), Solvent (e.g., DMF or Acetonitrile)1,4-Dimethyl-3-nitro-1H-pyrazole and 1,4-Dimethyl-5-nitro-1H-pyrazole[6][7]
  • Reaction Setup: To a solution of the 4-methyl-3(5)-nitropyrazole mixture in an aprotic solvent such as DMF, add a base (e.g., potassium carbonate).

  • Addition of Alkylating Agent: Add methyl iodide to the suspension and stir the mixture at room temperature.

  • Reaction Time: Allow the reaction to proceed for several hours, monitoring by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash, dry, and concentrate the organic layer. Purify the residue by column chromatography to separate the isomeric N-methylated products.

Electrophilic Substitution at the C-5 Position

The presence of the methyl group at C-4 and the nitro group at C-3 directs electrophilic substitution to the C-5 position of the pyrazole ring. Halogenation is a representative example of this type of reaction.

ReactantReagents and ConditionsProductReference (Analogous)
This compoundHalogenating agent (e.g., NBS, NCS), Solvent (e.g., CCl₄ or CH₃CN), Initiator (optional, e.g., AIBN or light)5-Halo-4-methyl-3-nitro-1H-pyrazole[8]
  • Reaction Setup: Dissolve this compound in a suitable solvent like carbon tetrachloride.

  • Reagent Addition: Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator such as AIBN.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture, filter off the succinimide, and wash the filtrate with water.

  • Isolation: Dry the organic layer and remove the solvent under reduced pressure to yield the crude product, which can be purified by crystallization or chromatography.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.

TechniqueExpected Key Features for this compound
¹H NMR A singlet for the C-5 proton, a singlet for the methyl protons, and a broad singlet for the N-H proton.
¹³C NMR Resonances for the three pyrazole ring carbons (with the carbon bearing the nitro group being significantly downfield) and the methyl carbon.
FT-IR Characteristic strong asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹), C-H stretching and bending vibrations, and N-H stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns (e.g., loss of NO₂).

Conclusion

This technical guide provides a foundational overview of the synthesis and initial reactivity of this compound, based on established principles of pyrazole chemistry. The primary reactive sites are the nitro group (amenable to reduction), the ring nitrogens (susceptible to alkylation), and the C-5 position (available for electrophilic substitution). The experimental protocols provided are based on analogous transformations of similar compounds and should serve as a valuable starting point for researchers. Further empirical studies are necessary to fully elucidate the specific reactivity and optimize reaction conditions for this compound.

References

The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery, Synthesis, and Evaluation of Novel Pyrazole Derivatives for Drug Development

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, continues to be a privileged scaffold in the field of medicinal chemistry.[1][2][3][4] Its remarkable structural versatility and ability to modulate a wide array of biological targets have led to the development of numerous FDA-approved drugs for a variety of therapeutic areas, including inflammation, cancer, and infectious diseases.[5][6][7] This technical guide provides a comprehensive overview of the discovery of novel pyrazole derivatives, detailing synthetic methodologies, biological evaluation techniques, and key signaling pathways, with a strong emphasis on data-driven insights and practical experimental protocols.

Therapeutic Applications of Pyrazole Derivatives

Pyrazole-based compounds have demonstrated significant therapeutic potential across multiple disease areas. Their ability to act as bioisosteres for other aromatic systems, coupled with their capacity to engage in hydrogen bonding, contributes to their diverse pharmacological activities.[5]

Anti-inflammatory Activity

A significant number of pyrazole derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[8][9] The selective inhibition of COX-2 is a key strategy to mitigate the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[8] Celecoxib, a well-known COX-2 selective inhibitor, features a pyrazole core and serves as a prime example of the therapeutic success of this scaffold.[4][8] Novel pyrazole derivatives continue to be explored for their superior efficacy and safety profiles in treating inflammatory conditions.[10]

Anticancer Activity

The development of pyrazole derivatives as anticancer agents is a rapidly expanding area of research.[2][3][11] These compounds have been shown to target a multitude of cancer-related signaling pathways by inhibiting key enzymes such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor 2 (VEGFR-2), cyclin-dependent kinases (CDKs), and Bruton's tyrosine kinase (BTK).[2][11] Their mechanisms of action also include the inhibition of tubulin polymerization, a critical process in cell division.[2] The structural diversity of the pyrazole scaffold allows for the design of highly potent and selective kinase inhibitors.[3]

Antimicrobial Activity

The emergence of drug-resistant pathogens presents a major global health challenge, necessitating the discovery of novel antimicrobial agents.[12] Pyrazole derivatives have shown promise as antibacterial and antifungal agents.[12][13][14] They have been reported to be effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[6][15] The exploration of pyrazole-containing compounds offers a promising avenue for the development of new treatments for infectious diseases.

Quantitative Biological Data of Novel Pyrazole Derivatives

The following tables summarize the in vitro biological activity of recently developed pyrazole derivatives across different therapeutic areas. This data is crucial for structure-activity relationship (SAR) studies and for guiding the optimization of lead compounds.

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

Compound IDTargetIC50 (µM)Cell Line/AssayReference
3-(trifluoromethyl)-5-arylpyrazoleCOX-20.02Enzyme Assay[8]
3-(trifluoromethyl)-5-arylpyrazoleCOX-14.5Enzyme Assay[8]
3,5-diarylpyrazoleCOX-20.01Enzyme Assay[8]
Pyrazole-thiazole hybridCOX-20.03Enzyme Assay[8]
Pyrazole-thiazole hybrid5-LOX0.12Enzyme Assay[8]
Pyrazolo-pyrimidineCOX-20.015Computational Screening[8]
Thiazolidindione-pyrazole 128a/bCOX-2-in vitro assay[16]
Thiazolidinone-pyrazole 129a/bCOX-2-in vitro assay[16]
Thienopyrimidine-pyrazole 134a/bCOX-2-in vitro assay[17]
Thiophene-pyrazole 135COX-2-in vitro assay[17]
Benzothiophen-2-yl pyrazole 149COX-15.40Enzyme Assay[17]
Benzothiophen-2-yl pyrazole 149COX-20.01Enzyme Assay[17]
Benzothiophen-2-yl pyrazole 1495-LOX1.78Enzyme Assay[17]
Pyrazole DerivativeCOX-20.73in vitro assay[9]

Table 2: Anticancer Activity of Pyrazole Derivatives

Compound IDTargetIC50 (µM)Cancer Cell LineReference
Indole-pyrazole hybrid 33CDK20.074HCT116, MCF7, HepG2, A549[2]
Indole-pyrazole hybrid 34CDK20.095HCT116, MCF7, HepG2, A549[2]
Pyrazole carbaldehyde 43PI3 Kinase0.25MCF7[2]
Ferrocene-pyrazole hybrid 47c-3.12HCT-116[18]
Pyrazole-thiourea C5EGFR0.07MCF-7[19]
Pyrazole-thiourea C5-0.08MCF-7[19]
Purine-pyrazole hybrid 7b15-LOX1.76-6.12A549, Caco-2, PC3, MCF-7, HepG-2[20]
Purine-pyrazole hybrid 8b15-LOX1.76-6.12A549, Caco-2, PC3, MCF-7, HepG-2[20]

Table 3: Antimicrobial Activity of Pyrazole Derivatives

Compound IDTarget OrganismMIC (µg/mL)Reference
Thiazolidinone-clubbed pyrazoleE. coli16[15]
Imidazo-pyridine substituted pyrazole 18Gram-positive & Gram-negative bacteria<1[15]
Pyrazole-thiazole hybrid 10S. aureus1.9-3.9[15]
Triazine-fused pyrazole 32S. epidermidis0.97[15]
Triazine-fused pyrazole 32Enterobacter cloacae0.48[15]
Aromatic fused-pyrazole hybrid 31B. subtilis4[15]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful discovery and development of novel pyrazole derivatives.

General Synthesis of Pyrazole Derivatives via Cyclocondensation

A common and versatile method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[7][21]

Materials:

  • Substituted 1,3-dicarbonyl compound (1.0 eq)

  • Substituted hydrazine hydrochloride (1.1 eq)

  • Ethanol or acetic acid (solvent)

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask.

  • Add the substituted hydrazine hydrochloride to the solution.

  • If using a hydrochloride salt, add a base such as sodium acetate or triethylamine (1.2 eq) to liberate the free hydrazine.

  • Reflux the reaction mixture for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, pour the mixture into ice-cold water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired pyrazole derivative.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol is used to determine the inhibitory potency and selectivity of pyrazole derivatives against COX enzymes.[8]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (pyrazole derivatives)

  • Reference inhibitors (e.g., Celecoxib, Indomethacin)

  • Assay buffer (e.g., Tris-HCl)

  • EIA kit for prostaglandin E2 (PGE2) detection

Procedure:

  • Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound or reference inhibitor in the assay buffer for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a further 10-20 minutes at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., a solution of HCl).

  • Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation (MTT) Assay

This assay is widely used to assess the cytotoxic effects of potential anticancer agents on cancer cell lines.[18]

Materials:

  • Cancer cell line (e.g., MCF-7, A549, HCT116)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (pyrazole derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental workflows is essential for understanding the mechanism of action and the discovery process of novel pyrazole derivatives.

Signaling_Pathway_of_Pyrazole_Anticancer_Agents cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K BTK BTK CDK CDK BTK->CDK PI3K->BTK Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization DNA DNA CDK->DNA Cell Cycle Progression Pyrazole Pyrazole Derivatives Pyrazole->EGFR Inhibition Pyrazole->VEGFR2 Inhibition Pyrazole->BTK Inhibition Pyrazole->PI3K Inhibition Pyrazole->Tubulin Inhibition of Polymerization Pyrazole->CDK Inhibition

Caption: Key signaling pathways targeted by anticancer pyrazole derivatives.

Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_development Preclinical & Clinical Development Target_ID Target Identification & Validation Lead_Gen Lead Generation (e.g., HTS, FBDD) Target_ID->Lead_Gen Synthesis Synthesis of Pyrazole Derivatives Lead_Gen->Synthesis In_Vitro In Vitro Assays (e.g., Enzyme Inhibition, Cell Proliferation) Synthesis->In_Vitro SAR Structure-Activity Relationship (SAR) In_Vitro->SAR SAR->Synthesis Lead Optimization In_Vivo In Vivo Models (e.g., Animal Studies) SAR->In_Vivo ADMET ADMET Profiling In_Vivo->ADMET Preclinical Preclinical Studies ADMET->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: General workflow for the discovery and development of pyrazole-based drugs.

References

Theoretical and Computational Insights into Nitropyrazole Structures: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitropyrazoles are a class of heterocyclic compounds that have garnered significant attention due to their diverse applications, ranging from energetic materials to pharmaceuticals. Understanding the intricate relationship between their molecular structure and functional properties is paramount for the rational design of new derivatives with tailored characteristics. This technical guide provides an in-depth exploration of the theoretical and computational methodologies employed in the study of nitropyrazole structures. It summarizes key quantitative data, details experimental protocols for their synthesis and characterization, and presents visual workflows to elucidate the research process. The content herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development engaged in the study of these versatile molecules.

Introduction

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. The introduction of one or more nitro groups (-NO₂) to the pyrazole ring gives rise to nitropyrazoles, a family of compounds with a wide spectrum of chemical and physical properties. The electron-withdrawing nature of the nitro group significantly influences the electronic structure, stability, and reactivity of the pyrazole core.

The primary interest in nitropyrazoles has historically been in the field of energetic materials, where their high nitrogen content and oxygen balance make them candidates for explosives and propellants.[1] However, their utility extends to medicinal chemistry, with derivatives exhibiting activities such as antituberculosis and anticancer properties.[2][3]

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to investigate the molecular properties of nitropyrazoles.[4][5] These theoretical studies provide valuable insights into molecular geometries, electronic distributions, and energetic properties, complementing experimental findings and guiding the synthesis of novel compounds.[6]

This guide will delve into the computational methodologies used to study nitropyrazoles, present tabulated quantitative data from these studies, provide detailed experimental protocols for their synthesis and characterization, and illustrate the associated research workflows.

Theoretical and Computational Methodologies

The study of nitropyrazole structures heavily relies on quantum chemical calculations to elucidate their geometric and electronic properties. Density Functional Theory (DFT) is the most prevalently used method due to its balance of computational cost and accuracy.[7]

A common computational approach involves the following steps:

  • Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation. The B3LYP functional combined with a basis set such as 6-311++G(d,p) is frequently employed for this purpose.[4]

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true minimum on the potential energy surface, vibrational frequency analysis is performed. The absence of imaginary frequencies indicates a stable structure.

  • Property Calculations: Once a stable structure is obtained, various molecular properties are calculated. These include:

    • Geometric Parameters: Bond lengths, bond angles, and dihedral angles.

    • Electronic Properties: Mulliken population analysis to determine atomic charges, and analysis of frontier molecular orbitals (HOMO and LUMO).

    • Energetic Properties: Total energy, heat of formation, and detonation velocity (for energetic materials).

Computational Workflow for Nitropyrazole Analysis

computational_workflow start Initial Molecular Structure (e.g., from synthesis) geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc is_stable Stable Structure? (No imaginary frequencies) freq_calc->is_stable is_stable->geom_opt No prop_calc Property Calculations is_stable->prop_calc Yes geom_params Geometric Parameters (Bond lengths, angles) prop_calc->geom_params elec_props Electronic Properties (Mulliken charges, HOMO/LUMO) prop_calc->elec_props ener_props Energetic Properties (Total energy, Heat of formation) prop_calc->ener_props end Analysis and Interpretation geom_params->end elec_props->end ener_props->end experimental_workflow start Starting Material (Pyrazole) n_nitration N-Nitration (HNO₃/Acetic Anhydride) start->n_nitration rearrangement Thermal Rearrangement (Anisole, reflux) n_nitration->rearrangement c_nitration C-Nitration (Conc. HNO₃/H₂SO₄) rearrangement->c_nitration purification Purification (Recrystallization) c_nitration->purification characterization Characterization purification->characterization ftir FT-IR Spectroscopy characterization->ftir raman Raman Spectroscopy characterization->raman xrd X-ray Diffraction characterization->xrd end Pure, Characterized Nitropyrazole ftir->end raman->end xrd->end

References

Solubility profile of 4-Methyl-3-nitro-1H-pyrazole in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 4-Methyl-3-nitro-1H-pyrazole. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines the general solubility principles based on related compounds and furnishes comprehensive experimental protocols for determining a precise solubility profile.

Introduction to this compound

This compound is a heterocyclic organic compound with a molecular formula of C4H5N3O2.[1] Its structure, featuring a pyrazole ring substituted with a methyl and a nitro group, suggests a moderate polarity. The nitro group, being electron-withdrawing, and the pyrazole ring, capable of hydrogen bonding, are expected to significantly influence its solubility in various solvents. Understanding the solubility of this compound is crucial for its application in organic synthesis, medicinal chemistry, and materials science, particularly for reaction condition optimization, purification, and formulation development.

Predicted and Observed Solubility (Qualitative)

  • 4-nitro-1H-pyrazole : This parent compound without the methyl group demonstrates limited solubility in water.[2] It is, however, more soluble in organic solvents like ethanol, acetone, and chloroform.[2] The hydrophobic pyrazole ring and the nitro group contribute to its lower affinity for highly polar solvents like water.[2]

  • 4-Methyl-1H-pyrazole : This related compound, lacking the nitro group, is described as miscible with water, ether, benzene, and alcohol. The absence of the strongly electron-withdrawing nitro group likely increases its miscibility with a broader range of solvents.

Based on these related structures, it can be inferred that this compound will likely exhibit limited solubility in water and higher solubility in polar aprotic and some polar protic organic solvents. The presence of the methyl group might slightly increase its lipophilicity compared to 4-nitro-1H-pyrazole.

Experimental Protocols for Solubility Determination

To establish a definitive solubility profile, the following experimental methodologies are recommended. These protocols are standard in chemical and pharmaceutical research for determining the solubility of a solid compound in a liquid solvent.

Equilibrium Solubility Method (Shake-Flask)

This is a widely used and reliable method for determining thermodynamic solubility.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a selected solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or rotator is recommended for consistent agitation.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. If necessary, centrifuge the samples to ensure complete separation of the undissolved solid from the saturated solution.

  • Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant (the saturated solution). Quantify the concentration of the dissolved this compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, or UV-Vis spectroscopy with a pre-established calibration curve.

  • Calculation: The solubility is then calculated and typically expressed in units of mg/mL or mol/L.

Crystal Dissolution Method (Kinetic)

This method can provide a faster estimation of solubility.

Methodology:

  • Preparation: Place a known mass of this compound in a test tube or vial.

  • Solvent Addition: Add a measured volume of the chosen solvent to the test tube.

  • Dissolution: Vigorously shake or stir the mixture until the solid is completely dissolved.[3]

  • Incremental Addition: If the solid does not dissolve completely, add small, precise volumes of the solvent incrementally, with thorough mixing after each addition, until complete dissolution is observed.[3]

  • Calculation: The total volume of solvent required to dissolve the initial mass of the compound is used to calculate the solubility.

Data Presentation

The quantitative solubility data obtained from the experimental protocols should be summarized in a clear and structured table for easy comparison.

Table 1: Solubility of this compound in Common Laboratory Solvents at 25 °C

SolventSolvent TypeSolubility (mg/mL)Solubility (mol/L)
WaterPolar Protic
MethanolPolar Protic
EthanolPolar Protic
AcetonePolar Aprotic
AcetonitrilePolar Aprotic
DichloromethaneNon-polar
TolueneNon-polar
HexaneNon-polar
Dimethyl Sulfoxide (DMSO)Polar Aprotic
N,N-Dimethylformamide (DMF)Polar Aprotic

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.

Equilibrium_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent B Agitate at constant temperature (24-48h) A->B Start C Centrifuge to separate solid and supernatant B->C D Withdraw supernatant C->D E Quantify concentration (e.g., HPLC, UV-Vis) D->E F Calculate Solubility (mg/mL or mol/L) E->F Finalize

Caption: Workflow for the Equilibrium Solubility Method.

Crystal_Dissolution_Workflow A Weigh a known mass of This compound B Add a known volume of solvent A->B C Vigorously mix B->C D Is the solid completely dissolved? C->D E Add a small, known volume of solvent D->E No F Record total solvent volume D->F Yes E->C G Calculate Solubility F->G

Caption: Workflow for the Crystal Dissolution Method.

References

Electron Density Distribution in the 4-Methyl-3-nitro-1H-pyrazole Ring: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the electron density distribution within the 4-Methyl-3-nitro-1H-pyrazole ring, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. While direct experimental crystallographic or detailed theoretical studies on this specific molecule are not extensively available in the current literature, this document synthesizes data from closely related pyrazole derivatives to elucidate the expected electronic characteristics. By examining the influence of the electron-donating methyl group and the electron-withdrawing nitro group, we present a comprehensive overview of the anticipated bond lengths, bond angles, and charge distribution. This guide also outlines standardized experimental and computational protocols for the direct determination of these properties, serving as a valuable resource for researchers engaged in the study and application of substituted pyrazoles.

Introduction

The pyrazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The electronic properties of the pyrazole ring are pivotal to its biological activity and chemical reactivity. The substitution pattern on the ring significantly modulates these properties. In this compound, the interplay between the electron-donating methyl group at the 4-position and the strongly electron-withdrawing nitro group at the 3-position creates a unique electronic environment. Understanding the electron density distribution is crucial for predicting molecular interactions, reaction mechanisms, and for the rational design of novel therapeutic agents.

Molecular Structure and Expected Electron Density Distribution

The this compound molecule consists of a five-membered aromatic ring containing two adjacent nitrogen atoms, substituted with a methyl group at the C4 position and a nitro group at the C3 position. The electron-donating nature of the methyl group is expected to increase the electron density in the pyrazole ring, particularly at the ortho and para positions relative to it. Conversely, the nitro group, a powerful electron-withdrawing group, will significantly decrease the electron density in the ring, especially at the carbon atom to which it is attached (C3) and delocalize it onto the oxygen atoms of the nitro group. This push-pull electronic effect is anticipated to result in a highly polarized molecule.

Below is a diagram illustrating the atomic arrangement in the this compound ring.

Atomic arrangement in this compound.

Quantitative Data from Analogous Structures

In the absence of direct experimental data for this compound, we present crystallographic and computational data from closely related substituted pyrazoles. These data provide a reasonable approximation of the expected geometric parameters and charge distributions.

Bond Lengths and Angles

The following table summarizes typical bond lengths and angles observed in nitro- and methyl-substituted pyrazole derivatives from X-ray crystallography studies. The presence of the electron-withdrawing nitro group is expected to slightly shorten the C3-N(nitro) bond and influence the internal angles of the pyrazole ring.

ParameterExpected Range (Å)Analogous CompoundReference
N1-N21.37 - 1.38(4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone[1]
N2-C31.29 - 1.30(4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone[1]
C3-C41.38 - 1.421–methyl-3-propyl-4-nitro- 1H-pyrazole-5-carboxylic acid[2]
C4-C51.36 - 1.401–methyl-3-propyl-4-nitro- 1H-pyrazole-5-carboxylic acid[2]
C5-N11.33 - 1.361–methyl-3-propyl-4-nitro- 1H-pyrazole-5-carboxylic acid[2]
C3-N(nitro)1.45 - 1.484-bromo-3-nitro-1H-pyrazole-5-carboxylic acid[3]
C4-C(methyl)1.49 - 1.525-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate[4]
ParameterExpected Range (°)Analogous CompoundReference
C5-N1-N2110 - 1131–methyl-3-propyl-4-nitro- 1H-pyrazole-5-carboxylic acid[2]
N1-N2-C3105 - 1081–methyl-3-propyl-4-nitro- 1H-pyrazole-5-carboxylic acid[2]
N2-C3-C4110 - 1131–methyl-3-propyl-4-nitro- 1H-pyrazole-5-carboxylic acid[2]
C3-C4-C5106 - 1091–methyl-3-propyl-4-nitro- 1H-pyrazole-5-carboxylic acid[2]
C4-C5-N1107 - 1101–methyl-3-propyl-4-nitro- 1H-pyrazole-5-carboxylic acid[2]
Mulliken Atomic Charges

Mulliken population analysis from Density Functional Theory (DFT) calculations provides insight into the partial atomic charges and thus the electron distribution. The following table presents expected Mulliken charges based on DFT studies of substituted pyrazoles. The nitrogen atoms are expected to be the most electronegative centers, while the carbon attached to the nitro group (C3) will likely have a positive partial charge.

AtomExpected Mulliken Charge (e)Rationale based on Analogous CompoundsReference
N1-0.1 to -0.3DFT studies on pyrazole derivatives show nitrogen atoms to be electron-rich.[5]
N2-0.1 to -0.3Similar to N1, this nitrogen atom will have a negative partial charge.[5]
C3+0.2 to +0.4The strong electron-withdrawing effect of the nitro group will lead to a significant positive charge on C3.[1]
C4-0.1 to +0.1The electron-donating methyl group will increase electron density, but this may be offset by the influence of the adjacent nitro group.
C5-0.1 to -0.2Generally, C5 in pyrazoles carries a slight negative charge.[5]
N (nitro)+0.4 to +0.6The nitrogen atom in the nitro group is highly electron deficient.[1]
O (nitro)-0.3 to -0.5The oxygen atoms of the nitro group are highly electronegative and will carry a significant negative charge.[1]
C (methyl)-0.2 to -0.4Carbon in the methyl group is typically more electronegative than the attached hydrogens.
H (N1-H)+0.2 to +0.3The proton on the nitrogen will be acidic and thus have a positive partial charge.[5]
H (methyl)+0.1 to +0.2Hydrogens in the methyl group will have a slight positive charge.

Experimental and Computational Protocols

To obtain direct data for this compound, the following experimental and computational workflows are recommended.

Experimental Protocol: Single-Crystal X-ray Diffraction

This protocol outlines the steps to determine the precise molecular geometry and crystal packing of the title compound.

experimental_workflow X-ray Crystallography Workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of This compound purification Purification synthesis->purification crystal_growth Single Crystal Growth (e.g., slow evaporation) purification->crystal_growth crystal_mounting Mounting a suitable single crystal crystal_growth->crystal_mounting diffractometer Data Collection on a Diffractometer (e.g., Bruker APEXII) crystal_mounting->diffractometer data_reduction Data Reduction and Absorption Correction diffractometer->data_reduction structure_solution Structure Solution (e.g., SHELXT) data_reduction->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Validation and CIF file generation refinement->validation final_structure final_structure validation->final_structure Final Molecular Structure (Bond lengths, angles, etc.)

Workflow for X-ray crystallography.

Computational Protocol: Density Functional Theory (DFT)

DFT calculations are a powerful tool for investigating the electronic structure and properties of molecules.

dft_workflow DFT Calculation Workflow cluster_analysis Electronic Property Analysis start Build Initial Molecular Structure of this compound geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (to confirm minimum energy structure) geom_opt->freq_calc mulliken Mulliken Population Analysis freq_calc->mulliken homo_lumo HOMO-LUMO Analysis freq_calc->homo_lumo mep Molecular Electrostatic Potential (MEP) Map freq_calc->mep output Calculated Properties: - Atomic Charges - Orbital Energies - Reactivity Sites mulliken->output homo_lumo->output mep->output

Workflow for DFT calculations.

Conclusion

The electron density distribution in this compound is governed by the competing electronic effects of the methyl and nitro substituents. The pyrazole ring is expected to be polarized, with a significant accumulation of negative charge on the nitrogen and oxygen atoms, and a corresponding electron deficiency at the C3 carbon and the nitro-group nitrogen. The quantitative data from analogous compounds provide a solid foundation for understanding these properties. For definitive a analysis, direct experimental investigation through X-ray crystallography and theoretical calculations via DFT are recommended. This guide provides the necessary framework and protocols to facilitate such studies, ultimately aiding in the development of new functional molecules based on the pyrazole scaffold.

References

Methodological & Application

Synthetic Routes for Functionalized 4-Methyl-3-nitro-1H-pyrazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized 4-Methyl-3-nitro-1H-pyrazole derivatives. This class of compounds holds significant promise in medicinal chemistry, with applications in the development of various therapeutic agents. The protocols outlined below are designed to be a practical guide for researchers in the synthesis and functionalization of this important heterocyclic scaffold.

Introduction

The this compound core is a key structural motif found in a variety of biologically active molecules. The presence of the nitro group and the methyl group, along with the versatile pyrazole ring, offers multiple sites for functionalization, allowing for the fine-tuning of physicochemical properties and biological activity. Notably, derivatives of this scaffold are crucial intermediates in the synthesis of prominent drugs, such as sildenafil, a selective inhibitor of phosphodiesterase 5 (PDE5).[1] The ability to introduce a diverse range of functional groups onto this core structure is paramount for the exploration of new chemical space and the development of novel drug candidates.[2][3]

General Synthetic Strategies

The synthesis of functionalized this compound derivatives typically involves two main strategies:

  • Nitration of a pre-functionalized 4-methyl-1H-pyrazole: This approach involves the initial synthesis of a 4-methyl-1H-pyrazole with desired substituents, followed by a regioselective nitration at the C3 position.

  • Functionalization of a pre-formed this compound core: This strategy starts with the synthesis of the this compound scaffold, which is then subjected to various reactions to introduce functional groups at different positions, most commonly at the C5 position.

The choice of strategy depends on the desired final compound and the availability of starting materials.

Data Presentation: Comparison of Synthetic Protocols

The following tables summarize quantitative data for key synthetic steps in the preparation of functionalized this compound derivatives, allowing for easy comparison of different methodologies.

Table 1: Nitration of 4-Methyl-1H-pyrazole Derivatives

Starting MaterialNitrating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
1-Methyl-3-n-propylpyrazole-5-carboxamideFuming Nitric AcidDichloromethane<15 to 25Not Specified91-95[4]
3-Methyl-1-p-nitrophenyl-5-pyrazoloneNitric Acid/Sulfuric AcidNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]
PyrazoleFuming HNO₃ (90%)/Fuming H₂SO₄ (20%)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[6]

Table 2: Functionalization of the C5 Position of this compound Derivatives

Starting MaterialReagentsProductSolventTemperature (°C)Time (h)Yield (%)Reference
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acidThionyl chloride, NH₄OH1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamideNot SpecifiedRefluxNot SpecifiedNot Specified[7]
4-Nitro-1H-pyrazole-3-carboxylic acidOxalyl chloride, various aminesN-substituted-4-nitro-1H-pyrazole-3-carboxamidesTHF, Pyridine0 to 256Not Specified[2]
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydeKetoaziridine, NH₄OAc2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-...EthanolRoom Temp48Good[8]
5-Chloro-1,3-dimethyl-4-nitropyrazoleHydrazine5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazoleNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide

This protocol details the synthesis of a key intermediate in the commercial production of Sildenafil.[4][7]

Step 1: Nitration of 1-Methyl-3-n-propylpyrazole-5-carboxamide [4]

  • Dissolve 16.7 g of 1-methyl-3-n-propylpyrazole-5-carboxamide in 50 mL of dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the mixture to below 15 °C using an ice bath.

  • Slowly add 12 g of fuming nitric acid dropwise to the solution while maintaining the temperature below 15 °C.

  • After the addition is complete, allow the reaction mixture to warm to 20-25 °C and stir until the starting material is consumed (monitor by TLC).

  • Carefully pour the reaction mixture into ice water and stir.

  • Separate the organic layer, wash it twice with 20 mL of water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-nitro-1-methyl-3-n-propylpyrazole-5-carboxamide.

    • Yield: 91-95%[4]

    • Purity (HPLC): 95.6-96.8%[4]

Step 2: Reduction of the Nitro Group (for subsequent reactions) [1]

The nitro group of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide can be reduced to an amino group using catalytic hydrogenation (e.g., H₂ with Pd/C in ethyl acetate) or chemical reduction (e.g., SnCl₂ and HCl in ethanol).[1] The resulting amino pyrazole is a versatile intermediate for further functionalization.

Protocol 2: Synthesis of Substituted 4-Nitro-1H-pyrazole-3-carboxamides[2]

This protocol describes a general method for the synthesis of various N-substituted carboxamides starting from 4-nitro-1H-pyrazole-3-carboxylic acid.

  • Dissolve 4.19 g (13.94 mmol) of 4-nitro-1H-pyrazole-3-carboxylic acid in 20 mL of THF in a round-bottom flask.

  • Add 0.5 mL of DMF and 1.78 mL (20.91 mmol) of oxalyl chloride at 0 °C.

  • Stir the mixture at room temperature for 60 minutes.

  • Concentrate the mixture in vacuo to remove excess oxalyl chloride and solvent.

  • Dissolve the residue in 20 mL of pyridine.

  • In a separate flask, dissolve the desired amine (e.g., substituted anilines, heterocyclic amines) in 20 mL of pyridine.

  • Add the solution of the acid chloride dropwise to the amine solution at 0 °C.

  • Stir the reaction mixture for 6 hours at 25 °C.

  • Remove the solvent on a rotary evaporator to obtain the crude product.

  • Purify the product by an appropriate method (e.g., column chromatography, recrystallization).

Protocol 3: Vilsmeier-Haack Formylation for the Synthesis of this compound-5-carbaldehyde

The Vilsmeier-Haack reaction is a versatile method for introducing a formyl group onto electron-rich heterocyclic rings. This protocol is a general guideline for the formylation of a suitable this compound precursor.

  • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and a magnetic stirrer, place N,N-dimethylformamide (DMF, 5-fold excess) and cool to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 2-fold excess) dropwise with stirring.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add the this compound substrate (1 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 120 °C and maintain for 2-4 hours, monitoring the reaction progress by TLC.[1]

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Synthetic Workflow for Functionalized 4-Methyl-3-nitro-1H-pyrazoles

G cluster_0 Core Synthesis cluster_1 C5-Position Functionalization cluster_2 Further Derivatization start 4-Methyl-1H-pyrazole Precursor nitration Nitration (HNO3/H2SO4 or Fuming HNO3) start->nitration Step 1 core This compound nitration->core carboxylation Carboxylation core->carboxylation carbaldehyde Vilsmeier-Haack (POCl3, DMF) core->carbaldehyde Step 2b halogenation Halogenation (e.g., NBS, NCS) core->halogenation Step 2c carboxamide Amide Coupling (e.g., Oxalyl Chloride, Amine) carboxylation->carboxamide Step 2a final_products Diverse Functionalized Derivatives carboxamide->final_products carbaldehyde->final_products amino_sub Amination (e.g., Buchwald-Hartwig) halogenation->amino_sub Step 3 amino_sub->final_products

Caption: General workflow for the synthesis of functionalized this compound derivatives.

Signaling Pathway Modulation by a Pyrazole Derivative

Many pyrazole derivatives exhibit their biological effects by inhibiting specific protein kinases involved in cellular signaling pathways. For instance, some pyrazole-containing compounds are known to inhibit Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial in cancer cell proliferation and angiogenesis.[9]

G cluster_0 Cell Proliferation Pathway cluster_1 Angiogenesis Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates & Inactivates E2F E2F Rb->E2F Inhibits G1_S_transition G1/S Phase Transition (Cell Cycle Progression) E2F->G1_S_transition Promotes VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR2->downstream angiogenesis Angiogenesis (New Blood Vessel Formation) downstream->angiogenesis inhibitor Functionalized This compound Derivative inhibitor->CyclinD_CDK46 Inhibits inhibitor->VEGFR2 Inhibits

Caption: Inhibition of CDK and VEGFR signaling pathways by a functionalized pyrazole derivative.

References

The Versatility of 4-Methyl-3-nitro-1H-pyrazole in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

4-Methyl-3-nitro-1H-pyrazole is a versatile heterocyclic building block that serves as a valuable scaffold in the synthesis of a wide array of functionalized molecules. Its unique electronic properties, stemming from the presence of both an electron-donating methyl group and a strongly electron-withdrawing nitro group, render the pyrazole ring susceptible to a variety of chemical transformations. This application note provides a detailed overview of the synthetic utility of this compound, complete with experimental protocols for key transformations and quantitative data to guide synthetic chemists in their research and development endeavors. The strategic positioning of the functional groups allows for regioselective modifications, making it an attractive starting material for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.

Key Synthetic Applications

The chemical reactivity of this compound is primarily centered around three key areas:

  • Reduction of the Nitro Group: The nitro functionality can be readily reduced to an amino group, providing a crucial entry point for the synthesis of various derivatives, including amides, sulfonamides, and for the construction of fused heterocyclic systems. This transformation is a cornerstone in the synthesis of several active pharmaceutical ingredients (APIs).

  • N-Alkylation of the Pyrazole Ring: The pyrazole nitrogen atoms can be selectively alkylated to introduce a wide range of substituents. The regioselectivity of this reaction is a key consideration and can be influenced by the choice of reagents and reaction conditions.

  • Functionalization of the Pyrazole Ring: The pyrazole core can be further functionalized through reactions such as halogenation, which then opens up possibilities for cross-coupling reactions to introduce aryl, heteroaryl, or other carbon-based substituents.

Data Presentation

The following tables summarize quantitative data for key reactions involving derivatives of this compound, providing a comparative overview of different synthetic methodologies.

Table 1: Reduction of 4-Nitro-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Reducing AgentSolventTemperatureTimeYield (%)Reference
H₂/Pd-CEthyl AcetateRoom Temp.Not SpecifiedHigh[1]
SnCl₂·2H₂O / HClEthanolNot SpecifiedNot SpecifiedGood[1]
Zinc / Ammonium Formate[bmim][BF₄] / H₂ORoom Temp.TLC Monitored89[2][3]

Table 2: N-Alkylation of Substituted Pyrazoles

Pyrazole SubstrateAlkylating AgentBaseSolventTemperatureTime (h)Yield (%)Regioisomeric Ratio (N1:N2)Reference
3-Trifluoromethyl-1H-pyrazoleEthyl iodoacetateK₂CO₃MeCNRefluxNot SpecifiedNot SpecifiedMixture[3]
3,5-bis(Trifluoromethyl)-1H-pyrazoleEthyl iodoacetateNaHDME/MeCNRoom Temp.Not SpecifiedNot SpecifiedN1 major[3]
4-ChloropyrazolePhenethyl trichloroacetimidateCSA1,2-DCEReflux24GoodMixture[4]
General Pyrazolesα-HalomethylsilanesKHMDSNot SpecifiedNot Specified2Good>92:8[5]

Experimental Protocols

Protocol 1: Reduction of 4-Nitro-1-methyl-3-propyl-1H-pyrazole-5-carboxamide to 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

This protocol details the reduction of the nitro group, a key step in the synthesis of sildenafil intermediates.[2][3]

Materials:

  • 4-Nitro-1-methyl-3-n-propylpyrazole-5-carboxamide

  • Zinc dust

  • Ammonium formate

  • Ionic liquid [bmim][BF₄]

  • Water

  • Diethyl ether

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, combine 4-nitro-1-methyl-3-n-propylpyrazole-5-carboxamide (1.0 eq), [bmim][BF₄] (as solvent), zinc dust (approx. 5 eq), and ammonium formate (approx. 3 eq) in water.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, add diethyl ether to the reaction mixture for extraction (3 x volume of the reaction mixture).

  • Combine the organic phases and concentrate under reduced pressure to obtain the crude product.

  • The product, 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide, can be further purified if necessary.

Expected Yield: 89%[2][3]

Protocol 2: General Procedure for N-Alkylation of Pyrazoles using a Base

This protocol provides a general method for the N-alkylation of pyrazoles, which can be adapted for this compound.[6]

Materials:

  • Pyrazole substrate (e.g., this compound)

  • Alkylating agent (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., K₂CO₃, NaH)

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

  • Standard laboratory glassware under an inert atmosphere

  • Magnetic stirrer

Procedure:

  • To a solution of the pyrazole substrate (1.0 eq) in the chosen anhydrous solvent, add the base (1.5-2.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.0-1.2 eq) dropwise to the mixture.

  • Stir the reaction at a temperature ranging from room temperature to 80°C for 4-24 hours, monitoring the progress by TLC.

  • After completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the N-alkylated pyrazole(s).

Protocol 3: Halogenation of a Pyrazole Ring (General Approach)

While a specific protocol for the C5-halogenation of this compound was not found, this general procedure for the halogenation of N-oxygenated pyrazoles can be adapted.

Materials:

  • Pyrazole substrate (e.g., this compound)

  • Halogenating agent (e.g., N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), I₂)

  • Solvent (e.g., Acetonitrile, Dichloromethane)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve the pyrazole substrate in a suitable solvent in a round-bottom flask.

  • Add the halogenating agent (1.0 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, the reaction mixture may be worked up by washing with an aqueous solution of sodium thiosulfate (for iodination or bromination) to remove excess halogen.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by chromatography or recrystallization.

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic transformations of this compound.

reduction_pathway start This compound intermediate 4-Amino-3-methyl-1H-pyrazole start->intermediate Reduction (e.g., H₂/Pd-C, SnCl₂, Zn/NH₄OAc) alkylation_pathway start This compound product1 1,4-Dimethyl-3-nitro-1H-pyrazole start->product1 Alkylation (R-X) Base product2 1-Alkyl-4-methyl-3-nitro-1H-pyrazole start->product2 Alkylation (R'-X) Base functionalization_pathway start This compound halogenated 5-Halo-4-methyl-3-nitro-1H-pyrazole start->halogenated Halogenation (e.g., NBS, I₂) coupled 5-Aryl-4-methyl-3-nitro-1H-pyrazole halogenated->coupled Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd catalyst, Base)

References

Application of 4-Methyl-3-nitro-1H-pyrazole in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-3-nitro-1H-pyrazole is a substituted pyrazole derivative that serves as a versatile building block in the synthesis of various pharmaceutical intermediates. Its unique structural features, including the pyrazole core and the electron-withdrawing nitro group, make it a valuable precursor for the construction of complex heterocyclic systems, most notably in the development of active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in pharmaceutical synthesis, with a focus on its role in the production of Sildenafil and its potential application in the synthesis of glucagon receptor antagonists.

Key Applications

The primary application of nitrated pyrazole derivatives, specifically 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide, lies in its crucial role as a key intermediate in the synthesis of Sildenafil, a widely used medication for erectile dysfunction.[1][2] The nitro group at the 4-position of the pyrazole ring is a critical functionality that is later reduced to an amino group, which is essential for the subsequent cyclization to form the pyrazolo[4,3-d]pyrimidin-7-one core of the Sildenafil molecule.

Furthermore, 4-methyl substituted pyrazole derivatives have been identified as potent glucagon receptor (GCGR) antagonists, which are of significant interest for the treatment of type 2 diabetes.[3] While direct synthesis from this compound is not explicitly detailed in the reviewed literature, the structural motif suggests its potential as a starting material for the synthesis of these and other biologically active compounds.

Data Presentation

Table 1: Synthesis of 4-Nitropyrazole (Model Reaction for this compound)

Starting MaterialNitrating AgentReaction ConditionsYield (%)Reference
PyrazoleFuming HNO₃ (90%) / Fuming H₂SO₄ (20%)50°C, 1.5 hours85[4]

Table 2: Synthesis of Sildenafil Intermediate (1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide) and Subsequent Reduction

Reaction StepStarting MaterialReagentsSolventKey ConditionsYield (%)Reference
Nitration1-methyl-3-n-propylpyrazole-5-carboxamideFuming Nitric AcidDichloromethane<15°C to 20-25°C91-95(Patents)
Reduction1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamideH₂, Pd/CEthyl Acetate--[2]
Reduction1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamideSnCl₂, HClEthanol--[2]

Experimental Protocols

Protocol 1: Synthesis of this compound (Proposed)

This protocol is adapted from the synthesis of 4-nitropyrazole.[4]

Materials:

  • 4-Methyl-1H-pyrazole

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Fuming Sulfuric Acid (20% oleum)

  • Ice

  • Deionized Water

  • Ethyl Ether

  • Hexane

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cautiously add 4-methyl-1H-pyrazole to concentrated sulfuric acid while cooling in an ice-water bath to form the pyrazole sulfate.

  • In a separate vessel, prepare the nitrating mixture by carefully adding fuming nitric acid to fuming sulfuric acid, maintaining a low temperature.

  • Slowly add the nitrating mixture dropwise to the pyrazole sulfate solution, ensuring the reaction temperature is maintained at 50°C.

  • After the addition is complete, continue stirring at 50°C for 1.5 hours.

  • Pour the reaction mixture onto crushed ice with vigorous stirring, which should result in the precipitation of a white solid.

  • Filter the crude product and wash thoroughly with ice-cold water.

  • Recrystallize the solid from an ethyl ether/hexane mixture to yield pure this compound.

  • Dry the final product under vacuum.

Protocol 2: Synthesis of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (Sildenafil Intermediate)

This protocol is based on patented industrial syntheses.

Materials:

  • 1-Methyl-3-n-propylpyrazole-5-carboxamide

  • Fuming Nitric Acid

  • Dichloromethane (DCM)

  • Ice water

Procedure:

  • Dissolve 1-methyl-3-n-propylpyrazole-5-carboxamide in dichloromethane in a reaction vessel.

  • Cool the solution to below 15°C using an ice bath.

  • Slowly add fuming nitric acid dropwise to the solution while maintaining the temperature below 15°C.

  • After the addition is complete, allow the reaction mixture to warm to 20-25°C and stir until the reaction is complete (monitor by TLC).

  • Carefully pour the reaction mixture into ice water and stir.

  • Separate the organic layer, wash it twice with water, dry over anhydrous sodium sulfate, and filter.

  • Remove the dichloromethane under reduced pressure to obtain 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide as a solid.

Protocol 3: Reduction of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide to 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

This protocol describes the commercial route for the synthesis of the amino intermediate of Sildenafil.[2]

Materials:

  • 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide

  • Palladium on Carbon (Pd/C) catalyst

  • Ethyl Acetate

  • Hydrogen gas

Procedure:

  • Suspend 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide and a catalytic amount of Pd/C in ethyl acetate in a hydrogenation apparatus.

  • Pressurize the vessel with hydrogen gas to the required pressure.

  • Stir the mixture vigorously at room temperature until the uptake of hydrogen ceases.

  • Filter the reaction mixture to remove the catalyst.

  • The resulting solution containing 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide can be used directly in the next step of the Sildenafil synthesis.

Mandatory Visualization

Synthesis_of_4_Methyl_3_nitro_1H_pyrazole 4-Methyl-1H-pyrazole 4-Methyl-1H-pyrazole Reaction Reaction 4-Methyl-1H-pyrazole->Reaction Nitrating Mixture\n(Fuming HNO3 / Fuming H2SO4) Nitrating Mixture (Fuming HNO3 / Fuming H2SO4) Nitrating Mixture\n(Fuming HNO3 / Fuming H2SO4)->Reaction This compound This compound Reaction->this compound Nitration Sildenafil_Intermediate_Synthesis A 1-Methyl-3-propyl-1H- pyrazole-5-carboxamide B 1-Methyl-4-nitro-3-propyl-1H- pyrazole-5-carboxamide A->B Nitration (Fuming HNO3) C 4-Amino-1-methyl-3-propyl-1H- pyrazole-5-carboxamide B->C Reduction (H2, Pd/C) D Sildenafil C->D Further Steps Experimental_Workflow_Sildenafil_Intermediate cluster_0 Nitration Step cluster_1 Reduction Step Dissolve Starting Material Dissolve Starting Material Cool Solution Cool Solution Dissolve Starting Material->Cool Solution Add Nitrating Agent Add Nitrating Agent Cool Solution->Add Nitrating Agent Reaction & Monitoring Reaction & Monitoring Add Nitrating Agent->Reaction & Monitoring Work-up Work-up Reaction & Monitoring->Work-up Suspend Nitro Compound Suspend Nitro Compound Work-up->Suspend Nitro Compound Isolated Intermediate Add Catalyst Add Catalyst Suspend Nitro Compound->Add Catalyst Hydrogenation Hydrogenation Add Catalyst->Hydrogenation Filtration Filtration Hydrogenation->Filtration

References

Application Notes and Protocols for N-Alkylation of 4-Methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of pyrazoles is a fundamental transformation in synthetic organic chemistry, crucial for the development of a wide array of pharmaceuticals and agrochemicals. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a common scaffold in many biologically active compounds. The substituent pattern on the pyrazole ring, particularly the nature and position of N-alkylation, can significantly influence the pharmacological profile of the resulting molecule.

This document provides detailed protocols and application notes for the N-alkylation of 4-methyl-3-nitro-1H-pyrazole. A primary challenge in the alkylation of asymmetrically substituted pyrazoles is controlling the regioselectivity, as the reaction can occur at either the N1 or N2 position, leading to a mixture of isomers. These notes will address this challenge by presenting various synthetic strategies and discussing the factors that govern the regiochemical outcome.

Regioselectivity in Pyrazole N-Alkylation

The N-alkylation of this compound can yield two regioisomers: 1-alkyl-4-methyl-3-nitro-1H-pyrazole and 1-alkyl-4-methyl-5-nitro-1H-pyrazole (which is the same as 2-alkyl-4-methyl-3-nitro-1H-pyrazole due to tautomerism). The ratio of these isomers is influenced by several factors:

  • Steric Hindrance: The substituents on the pyrazole ring can sterically hinder the approach of the alkylating agent to one of the nitrogen atoms. In the case of this compound, the methyl group at the 4-position and the nitro group at the 3-position will influence the accessibility of the adjacent nitrogen atoms.

  • Electronic Effects: The electron-withdrawing nature of the nitro group can affect the nucleophilicity of the nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, temperature, and the nature of the alkylating agent all play a critical role in determining the regioselectivity of the reaction.[1]

General Reaction Scheme

The overall transformation involves the deprotonation of the pyrazole nitrogen by a base to form a pyrazolate anion, which then acts as a nucleophile to attack the alkylating agent.

G cluster_0 N-Alkylation of this compound pyrazole This compound intermediate Pyrazolate Anion pyrazole->intermediate + Base base Base alkylating_agent Alkylating Agent (R-X) product_N1 1-Alkyl-4-methyl-3-nitro-1H-pyrazole product_N2 1-Alkyl-4-methyl-5-nitro-1H-pyrazole intermediate->product_N1 + R-X intermediate->product_N2 + R-X

Caption: General reaction scheme for the N-alkylation of this compound.

Experimental Protocols

Several methods can be employed for the N-alkylation of this compound. The choice of protocol will depend on the desired regioselectivity, the scale of the reaction, and the available reagents.

Protocol 1: Classical Base-Mediated Alkylation

This is a widely used method that typically employs a strong base to deprotonate the pyrazole, followed by the addition of an alkylating agent.

Materials:

  • This compound

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO))

  • Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))

  • Alkylating agent (e.g., Iodomethane, Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

  • Add the anhydrous solvent to dissolve the pyrazole.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add the base (1.1-1.5 eq.) portion-wise. For a strong base like NaH, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.[1] For a weaker base like K₂CO₃, stirring for 15-30 minutes at room temperature is typically sufficient.[2]

  • Cool the reaction mixture back to 0 °C.

  • Add the alkylating agent (1.0-1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the regioisomers.

Protocol 2: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis can be an effective method for N-alkylation, particularly when dealing with substrates that have limited solubility in common organic solvents.

Materials:

  • This compound

  • Organic solvent (e.g., Dichloromethane, Toluene)

  • Aqueous solution of a strong base (e.g., 50% NaOH)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride (BTEAC))

  • Alkylating agent

  • Water

  • Brine

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the phase-transfer catalyst (0.05-0.1 eq.) in the organic solvent.

  • Add the alkylating agent (1.1-1.5 eq.) to the mixture.

  • With vigorous stirring, add the aqueous base solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Separate the organic layer and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography to isolate the N-alkylated products.

Experimental Workflow

G start Start: N-Alkylation Protocol dissolve Dissolve this compound in anhydrous solvent start->dissolve cool Cool to 0 °C dissolve->cool add_base Add base (e.g., NaH, K2CO3) cool->add_base stir Stir add_base->stir add_alkylating_agent Add alkylating agent (R-X) stir->add_alkylating_agent warm Warm to room temperature and stir add_alkylating_agent->warm monitor Monitor reaction (TLC/LC-MS) warm->monitor quench Quench with sat. aq. NH4Cl monitor->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end End: Isolate N-alkylated products purify->end

Caption: A typical experimental workflow for the base-mediated N-alkylation of pyrazoles.

Data Summary

The regioselectivity of the N-alkylation of substituted pyrazoles is highly dependent on the reaction conditions. Below is a table summarizing representative data for the N-methylation of a related nitropyrazole, highlighting the influence of the base and solvent.

EntrySubstrateAlkylating AgentBaseSolventN1:N2 RatioYield (%)Reference
14-NitropyrazoleIodomethaneK₂CO₃DMF-80-98[2]
24-NitropyrazoleIodomethaneNaHAcetonitrile--[2]

Troubleshooting and Optimization

  • Low Yield: Ensure all reagents and solvents are anhydrous, as water can consume the base and hydrolyze the alkylating agent. Increase the reaction time or temperature if the reaction is sluggish.

  • Poor Regioselectivity: The N1/N2 ratio can often be tuned by changing the solvent and base. Generally, polar aprotic solvents like DMF or DMSO tend to favor N1 alkylation for pyrazoles with electron-withdrawing groups. The use of bulky alkylating agents can also increase steric hindrance at one of the nitrogen atoms, leading to higher regioselectivity.[3]

  • Side Reactions: The formation of byproducts can occur, especially at higher temperatures. It is crucial to maintain the recommended reaction temperature and to quench the reaction once the starting material is consumed.

Conclusion

The N-alkylation of this compound is a key synthetic step for accessing a variety of potentially bioactive molecules. By carefully selecting the reaction conditions, particularly the base and solvent, researchers can influence the regiochemical outcome of the reaction. The protocols provided in these application notes offer a starting point for the synthesis of N-alkylated 4-methyl-3-nitro-1H-pyrazoles, and the accompanying information on optimization should aid in achieving the desired products in good yields and selectivity.

References

Application Notes and Protocols for Cross-Coupling Reactions Involving 4-Methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for performing various palladium-catalyzed cross-coupling reactions with 4-methyl-3-nitro-1H-pyrazole. This key heterocyclic building block is of significant interest in medicinal chemistry and materials science. The following sections detail proposed methodologies for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions based on established procedures for analogous pyrazole derivatives.

Introduction to Cross-Coupling with Pyrazoles

The pyrazole scaffold is a privileged structure in drug discovery, present in a variety of approved drugs.[1] The functionalization of the pyrazole ring through cross-coupling reactions is a powerful strategy for the synthesis of novel derivatives with diverse biological activities. While direct cross-coupling on this compound is not extensively documented, protocols for structurally similar pyrazoles, particularly those bearing nitro groups or at the C4/C5 positions, serve as excellent starting points for reaction development. The electron-withdrawing nature of the nitro group at the C3 position is expected to influence the reactivity of the pyrazole ring, a factor to consider during optimization.

Data Presentation: Summary of Reaction Conditions

The following tables summarize typical conditions for various cross-coupling reactions on pyrazole substrates, which can be adapted for this compound. It is important to note that for C-C and C-N bond formation at an unsubstituted carbon of the pyrazole ring, prior halogenation (e.g., iodination or bromination) at the desired position (likely C5) is a necessary prerequisite. The protocols below assume a 5-halo-4-methyl-3-nitro-1H-pyrazole as the starting material.

Table 1: Proposed Suzuki-Miyaura Coupling Conditions

ParameterConditionReference
Substrate 5-Bromo-4-methyl-3-nitro-1H-pyrazoleAdapted from[2][3]
Coupling Partner Aryl/Heteroaryl boronic acid (1.1-1.5 equiv.)[4]
Catalyst Pd(PPh₃)₄ (5 mol%) or XPhos Pd G2 (2-5 mol%)[2][3]
Ligand (if using precatalyst) XPhos (5-10 mol%)[2]
Base K₂CO₃ (2.5 equiv.) or K₃PO₄ (2.0 equiv.)[3][4]
Solvent 1,4-Dioxane/H₂O (4:1)[3]
Temperature 90-110 °C[3]
Time 6-15 h[3]

Table 2: Proposed Heck Reaction Conditions

ParameterConditionReference
Substrate 5-Iodo-4-methyl-3-nitro-1H-pyrazoleAdapted from[5][6]
Coupling Partner Alkene (e.g., Styrene, Acrylate) (1.5 equiv.)[5]
Catalyst Pd(OAc)₂ (5 mol%)[5]
Ligand P(OEt)₃ (10 mol%)[5]
Base Et₃N (2.0 equiv.)[5]
Solvent DMF or Toluene[5]
Temperature 100-120 °C[5]
Time 12-24 h[5]

Table 3: Proposed Sonogashira Coupling Conditions

ParameterConditionReference
Substrate 5-Iodo-4-methyl-3-nitro-1H-pyrazoleAdapted from[7]
Coupling Partner Terminal Alkyne (1.2 equiv.)[7]
Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)[7]
Co-catalyst CuI (5-10 mol%)[7]
Base Et₃N or Diisopropylamine (2.0 equiv.)[7]
Solvent THF or DMF[7]
Temperature Room Temperature to 60 °C[7]
Time 2-12 h[7]

Table 4: Proposed Buchwald-Hartwig Amination Conditions

ParameterConditionReference
Substrate 5-Bromo-4-methyl-3-nitro-1H-pyrazoleAdapted from[8][9]
Coupling Partner Primary/Secondary Amine (1.2 equiv.)[9]
Catalyst Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%)[8]
Ligand XPhos or tBuDavePhos (4-10 mol%)[8]
Base NaOtBu or K₃PO₄ (1.5-2.0 equiv.)[8]
Solvent Toluene or 1,4-Dioxane[8]
Temperature 80-110 °C[8]
Time 12-24 h[8]

Experimental Protocols

Note on Starting Material: The following protocols assume the availability of a 5-halo (bromo or iodo)-4-methyl-3-nitro-1H-pyrazole. This can be synthesized from this compound via standard halogenation methods.

Protocol 1: Suzuki-Miyaura Coupling

Objective: To synthesize 5-aryl-4-methyl-3-nitro-1H-pyrazoles.

Materials:

  • 5-Bromo-4-methyl-3-nitro-1H-pyrazole

  • Arylboronic acid

  • Pd(PPh₃)₄

  • K₂CO₃

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas supply

  • Schlenk tube or microwave vial

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • To a Schlenk tube, add 5-bromo-4-methyl-3-nitro-1H-pyrazole (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and K₂CO₃ (2.5 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Reaction

Objective: To synthesize 5-alkenyl-4-methyl-3-nitro-1H-pyrazoles.

Materials:

  • 5-Iodo-4-methyl-3-nitro-1H-pyrazole

  • Alkene (e.g., styrene)

  • Pd(OAc)₂

  • Triethyl phosphite (P(OEt)₃)

  • Triethylamine (Et₃N)

  • DMF (anhydrous)

  • Argon or Nitrogen gas supply

  • Schlenk tube

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • To a Schlenk tube, add 5-iodo-4-methyl-3-nitro-1H-pyrazole (1.0 mmol) and Pd(OAc)₂ (0.05 mmol, 5 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF (10 mL), triethylamine (2.0 mmol), and triethyl phosphite (0.10 mmol, 10 mol%) via syringe.

  • Add the alkene (1.5 mmol) and seal the tube.

  • Heat the reaction mixture to 110 °C with stirring for 18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with water (30 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Protocol 3: Sonogashira Coupling

Objective: To synthesize 5-alkynyl-4-methyl-3-nitro-1H-pyrazoles.

Materials:

  • 5-Iodo-4-methyl-3-nitro-1H-pyrazole

  • Terminal alkyne

  • PdCl₂(PPh₃)₂

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • THF (anhydrous)

  • Argon or Nitrogen gas supply

  • Schlenk flask

  • Magnetic stirrer

Procedure:

  • To a flame-dried Schlenk flask under argon, add 5-iodo-4-methyl-3-nitro-1H-pyrazole (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Add anhydrous THF (10 mL) and triethylamine (2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 8 hours or until completion as indicated by TLC/LC-MS.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the product by flash column chromatography.

Protocol 4: Buchwald-Hartwig Amination

Objective: To synthesize 5-amino-4-methyl-3-nitro-1H-pyrazoles.

Materials:

  • 5-Bromo-4-methyl-3-nitro-1H-pyrazole

  • Amine (primary or secondary)

  • Pd₂(dba)₃

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas supply (glovebox recommended)

  • Sealed tube

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • Inside a glovebox, add to a sealed tube: 5-bromo-4-methyl-3-nitro-1H-pyrazole (1.0 mmol), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), XPhos (0.06 mmol, 6 mol%), and NaOtBu (1.5 mmol).

  • Add the amine (1.2 mmol) and anhydrous toluene (10 mL).

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with stirring for 24 hours.

  • Monitor the reaction progress by LC-MS.

  • After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reactants: - 5-Bromo-4-methyl-3-nitro-1H-pyrazole - Arylboronic acid - Pd(PPh3)4 - K2CO3 B 2. Inert Atmosphere: Evacuate and backfill with Argon (3x) A->B C 3. Add Solvents: - Anhydrous 1,4-Dioxane - Degassed Water B->C D 4. Heat and Stir: 100 °C for 12h C->D E 5. Cooldown & Dilute: with Ethyl Acetate D->E F 6. Aqueous Wash: Water and Brine E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I I H->I Final Product: 5-Aryl-4-methyl-3-nitro-1H-pyrazole Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids: - 5-Iodo-4-methyl-3-nitro-1H-pyrazole - Pd(OAc)2 B 2. Inert Atmosphere: Evacuate and backfill with Argon (3x) A->B C 3. Add Liquids: - Anhydrous DMF - Et3N, P(OEt)3 - Alkene B->C D 4. Heat and Stir: 110 °C for 18h C->D E 5. Quench & Extract: Water and Ethyl Acetate D->E F 6. Wash and Dry: Brine and MgSO4 E->F G 7. Concentrate F->G H 8. Column Chromatography G->H I I H->I Final Product: 5-Alkenyl-4-methyl-3-nitro-1H-pyrazole Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids under Argon: - 5-Iodo-4-methyl-3-nitro-1H-pyrazole - PdCl2(PPh3)2 - CuI B 2. Add Solvents & Base: - Anhydrous THF - Et3N A->B C 3. Add Alkyne: Dropwise addition B->C D 4. Stir at RT: 8h C->D E 5. Concentrate D->E F 6. Dissolve & Wash: EtOAc, aq. NH4Cl, Brine E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I I H->I Final Product: 5-Alkynyl-4-methyl-3-nitro-1H-pyrazole Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Glovebox) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reagents to Tube: - 5-Bromo-4-methyl-3-nitro-1H-pyrazole - Pd2(dba)3, XPhos - NaOtBu, Amine B 2. Add Solvent: - Anhydrous Toluene A->B C 3. Seal Tube B->C D 4. Heat and Stir: 100 °C for 24h C->D E 5. Filter through Celite D->E F 6. Aqueous Wash: Water and Brine E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I I H->I Final Product: 5-Amino-4-methyl-3-nitro-1H-pyrazole

References

The Pivotal Role of 4-Methyl-3-nitro-1H-pyrazole in the Synthesis of Novel Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in modern agrochemical discovery, with its derivatives forming the basis of numerous commercial fungicides, insecticides, and herbicides. Among the various pyrazole building blocks, 4-methyl-3-nitro-1H-pyrazole stands out as a versatile precursor for creating a diverse range of potent agrochemicals. Its strategic substitution pattern, featuring a reactive nitro group and a methyl group, allows for extensive chemical modifications to fine-tune biological activity and physicochemical properties.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of next-generation agrochemicals. It is designed to guide researchers through key synthetic transformations and to highlight the potential of this valuable intermediate.

Key Synthetic Transformations and Applications

The chemical versatility of this compound allows for several key transformations that are instrumental in the synthesis of agrochemically active molecules. The two primary reaction pathways involve N-alkylation of the pyrazole ring and reduction of the nitro group to an amine, which can then be further functionalized.

A crucial class of fungicides derived from pyrazole precursors are the succinate dehydrogenase inhibitors (SDHIs). These compounds disrupt the fungal mitochondrial respiratory chain, leading to the inhibition of spore germination and mycelial growth. The pyrazole-carboxamide moiety is a key pharmacophore for many SDHIs.

General Synthesis Pathway

The synthesis of pyrazole-based agrochemicals often begins with the N-alkylation of the pyrazole core, followed by the reduction of the nitro group. The resulting amino group is a versatile handle for introducing various functionalities, such as the formation of amides, which are prevalent in many commercial agrochemicals.

G A This compound B N-Alkylation A->B Alkyl halide, Base (e.g., K2CO3) C 1-Alkyl-4-methyl-3-nitro-1H-pyrazole B->C D Nitro Group Reduction C->D Reducing agent (e.g., Fe/HCl) E 1-Alkyl-4-methyl-1H-pyrazol-3-amine D->E F Amide Coupling E->F Acid chloride, Base G Pyrazole Carboxamide Agrochemical (e.g., Fungicide) F->G

Caption: General synthetic workflow for agrochemicals from this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the key synthetic steps in converting this compound into valuable agrochemical intermediates.

Protocol 1: N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of this compound, a critical first step in many synthetic routes.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Add the alkyl halide (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the N-alkylated pyrazole.

Protocol 2: Reduction of 1-Alkyl-4-methyl-3-nitro-1H-pyrazole

This protocol details the reduction of the nitro group to a primary amine, a key step for subsequent functionalization.

Materials:

  • 1-Alkyl-4-methyl-3-nitro-1H-pyrazole

  • Iron powder (Fe)

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend 1-alkyl-4-methyl-3-nitro-1H-pyrazole (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) to the suspension.

  • Heat the mixture to reflux and add concentrated HCl (0.5 eq) dropwise.

  • Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of celite to remove iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the 1-alkyl-4-methyl-1H-pyrazol-3-amine.

Application in Fungicide Synthesis: Pyrazole Carboxamides

While specific examples starting directly from this compound are not extensively detailed in publicly available literature, the synthesis of pyrazole-4-carboxamides as potent fungicides is a well-established application of related pyrazole intermediates. The following section outlines the general approach and presents representative biological data for this class of compounds.

General Synthesis of Pyrazole-4-Carboxamides

G A 1-Alkyl-4-methyl-1H-pyrazol-3-amine B Amide Coupling with Substituted Benzoyl Chloride A->B C N-(1-Alkyl-4-methyl-1H-pyrazol-3-yl) -substituted-benzamide B->C D Fungicidal Activity C->D E Inhibition of Succinate Dehydrogenase (SDH) D->E

Caption: Synthesis and mode of action of pyrazole carboxamide fungicides.

Representative Biological Activity

The following table summarizes the fungicidal activity of a series of synthesized pyrazole carboxamide derivatives against various phytopathogenic fungi. Although not directly synthesized from this compound, this data illustrates the potential of the pyrazole carboxamide scaffold in developing effective fungicides.

Compound IDTarget FungiEC₅₀ (µg/mL)[1]
26 Botrytis cinerea2.432[1]
Rhizoctonia solani2.182[1]
Valsa mali1.787[1]
Thanatephorus cucumeris1.638[1]
Fusarium oxysporum6.986[1]
Fusarium graminearum6.043[1]
6b Gibberella zeae81.3[2]
Fusarium oxysporum97.8[2]
Cytospora mandshurica176.5[2]
8j Alternaria solani3.06[3]

EC₅₀ values represent the concentration of the compound that inhibits 50% of fungal growth.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of agrochemicals. The straightforward and efficient protocols for N-alkylation and nitro group reduction open up numerous possibilities for creating novel and potent fungicides, insecticides, and herbicides. The demonstrated efficacy of the pyrazole carboxamide scaffold highlights the significant potential for developing new crop protection agents based on derivatives of this compound. Further exploration of the chemical space accessible from this precursor is a promising avenue for the discovery of next-generation agrochemicals.

References

Application Notes and Protocols for the Development of Energetic Materials from Nitropyrazole Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitropyrazole-based compounds represent a significant and promising class of energetic materials, offering a balance of high performance, thermal stability, and reduced sensitivity compared to traditional explosives like TNT and RDX.[1][2] Their versatile synthesis allows for the fine-tuning of properties to suit various applications, including melt-castable explosives, insensitive munitions, and green primary explosives.[3][4][5] This document provides detailed application notes and experimental protocols for the synthesis and characterization of energetic materials derived from nitropyrazole precursors.

Key Nitropyrazole Precursors and Their Significance

The development of advanced energetic materials often begins with foundational nitropyrazole precursors. These molecules can be further functionalized to produce a wide array of high-performance materials.

  • 3,4-Dinitropyrazole (3,4-DNP) and 3,5-Dinitropyrazole (3,5-DNP): These dinitropyrazoles are crucial intermediates.[5] Their synthesis is well-established, and they serve as the backbone for numerous energetic derivatives.[6][7] N-substitution with various functional groups on the DNP ring can lead to energetic materials with tailored properties, including liquids with low melting points for specialized applications.[5][7]

  • 4-Amino-3,5-dinitropyrazole (LLM-116): Characterized by its highly acidic N-H bond, LLM-116 is a key precursor for synthesizing other heterocyclic energetic materials.[8] It is a promising candidate for insensitive high explosives.[8] The synthesis of LLM-116 can be achieved through vicarious nucleophilic substitution (VNS) of 3,5-dinitropyrazole.[9][10]

  • 1-Methyl-3,4,5-trinitropyrazole (MTNP): This compound is a low-melting-point energetic material with performance exceeding that of TNT while exhibiting lower sensitivity.[6]

The presence of nitro groups on the pyrazole ring increases the density and nitrogen content, leading to improved detonation performance.[1][11]

Data Presentation: Properties of Nitropyrazole-Based Energetic Materials

The following tables summarize the key performance parameters of selected nitropyrazole-based energetic materials and their salts for comparative analysis.

Table 1: Physicochemical Properties of Nitropyrazole Precursors

CompoundAbbreviationMolecular FormulaDensity (g/cm³)Melting Point (°C)
4-Nitropyrazole4-NPC₃H₃N₃O₂1.52163–165
3,4-Dinitropyrazole3,4-DNPC₃H₂N₄O₄1.6720-23
4-Amino-3,5-dinitropyrazoleLLM-116C₃H₃N₅O₄1.90178 (dec.)

Data sourced from references[1][8][10][12].

Table 2: Detonation and Sensitivity Properties of Nitropyrazole-Based Energetic Materials

CompoundAbbreviationDetonation Velocity (m/s)Detonation Pressure (GPa)Impact Sensitivity (J)
4-Nitropyrazole4-NP668018.81-
3,4-Dinitropyrazole3,4-DNP776025.57-
4-Amino-3,5-dinitropyrazoleLLM-1168497 (calc.)31.89 (calc.)>60
Dihydroxylammonium salt of CDNP----
Hydroxylammonium salt 7b-8700 (calc.)--
Dihydroxylammonium salt 9-907733.6>40
Dihydrazinium salt 10-875930.2>40

Data sourced from references[1][3][8][12][13][14][15]. Note: "calc." indicates calculated values.

Experimental Protocols

The following are detailed methodologies for the synthesis of key nitropyrazole-based energetic materials.

Caution: The synthesis of energetic materials should only be performed by trained professionals in a controlled laboratory environment with appropriate personal protective equipment and safety measures in place.

Protocol 1: Synthesis of 3,4-Dinitropyrazole (3,4-DNP)

This protocol describes a three-step synthesis from pyrazole.

Materials:

  • Pyrazole

  • Acetic acid

  • Nitric acid (fuming)

  • Acetic anhydride

  • Sulfuric acid (concentrated)

Procedure:

  • N-Nitration: Dissolve pyrazole in acetic acid. Slowly add this solution to a mixture of nitric acid and acetic anhydride while maintaining a low temperature to produce N-nitropyrazole.[16]

  • Rearrangement: The N-nitropyrazole is then rearranged to 3-nitropyrazole. This can be achieved by heating in a suitable solvent. For instance, dissolving N-nitropyrazole in anisole and heating at 145°C for 10 hours yields 3-nitropyrazole.[1] Alternatively, rearrangement can occur in sulfuric acid at room temperature to yield 4-nitropyrazole.[1][12]

  • C-Nitration: The resulting 3-nitropyrazole is nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid to yield 3,4-dinitropyrazole.[16] The reaction conditions, such as temperature and time, should be carefully controlled. Optimized conditions include a molar ratio of 3-nitropyrazole to nitric acid of 1:2 at a temperature of 55-60°C for 1 hour.[16]

Protocol 2: Synthesis of 4-Amino-3,5-dinitropyrazole (LLM-116)

This protocol utilizes a Vicarious Nucleophilic Substitution (VNS) reaction.

Materials:

  • 3,5-Dinitropyrazole

  • 1,1,1-Trimethylhydrazinium iodide (TMHI)

  • Potassium tert-butoxide

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Dissolve 3,5-dinitropyrazole in DMSO.

  • Add potassium tert-butoxide to the solution.

  • Treat the resulting mixture with 1,1,1-trimethylhydrazinium iodide (TMHI).[10]

  • The reaction proceeds to yield 4-amino-3,5-dinitropyrazole (LLM-116).[10]

  • The product can be isolated and purified through recrystallization. Recrystallization from water may yield a monohydrated crystal, while recrystallization from butyl acetate can yield the pure, anhydrous form.[9]

Protocol 3: Synthesis of Energetic Salts from Nitropyrazoles

This protocol outlines the general procedure for preparing energetic salts.

Materials:

  • Nitropyrazole derivative (e.g., 4-amino-3,5-dinitropyrazole)

  • Nitrogen-rich base (e.g., hydroxylamine, hydrazine)

  • Solvent (e.g., water, ethanol)

Procedure:

  • Dissolve the nitropyrazole derivative in a suitable solvent.

  • Slowly add the nitrogen-rich base to the solution with stirring.

  • The reaction can be performed via neutralization or metathesis.[15]

  • The resulting energetic salt will precipitate out of the solution.

  • The precipitate is then collected by filtration, washed with a cold solvent, and dried.

Mandatory Visualizations

Synthesis Pathway of 3,4-Dinitropyrazole (3,4-DNP)

G Pyrazole Pyrazole N_Nitropyrazole N-Nitropyrazole Pyrazole->N_Nitropyrazole HNO₃ / Ac₂O Nitropyrazole_3 3-Nitropyrazole N_Nitropyrazole->Nitropyrazole_3 Heat / Rearrangement DNP 3,4-Dinitropyrazole (DNP) Nitropyrazole_3->DNP HNO₃ / H₂SO₄

Caption: Synthetic route to 3,4-Dinitropyrazole (DNP).

General Experimental Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_performance Performance Evaluation Precursor Nitropyrazole Precursor Reaction Reaction (e.g., Nitration, Amination) Precursor->Reaction Isolation Isolation & Purification Reaction->Isolation Spectroscopy Spectroscopy (NMR, IR) Isolation->Spectroscopy Elemental_Analysis Elemental Analysis Isolation->Elemental_Analysis XRay Single Crystal X-ray Diffraction Isolation->XRay Thermal_Analysis Thermal Analysis (DSC/TGA) Isolation->Thermal_Analysis Sensitivity Sensitivity Testing (Impact, Friction) Isolation->Sensitivity Detonation Detonation Properties (Velocity, Pressure) Sensitivity->Detonation

Caption: General workflow for energetic material development.

Logical Relationship of Nitropyrazole Derivatives

G NP Nitropyrazole Precursors DNP Dinitropyrazoles (3,4-DNP, 3,5-DNP) NP->DNP Nitration ADNP 4-Amino-3,5-dinitropyrazole (LLM-116) DNP->ADNP Amination (VNS) Functionalized N-Functionalized Derivatives DNP->Functionalized Alkylation, etc. Salts Energetic Salts ADNP->Salts Neutralization Melt_Cast Melt-Cast Explosives Functionalized->Melt_Cast

Caption: Interconversion of key nitropyrazole derivatives.

References

Application Notes and Protocols for Molecular Docking of 4-Methyl-3-nitro-1H-pyrazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing molecular docking studies on 4-methyl-3-nitro-1H-pyrazole analogs. This document outlines potential protein targets, summarizes quantitative data from published studies on related pyrazole derivatives, and offers detailed experimental protocols for in silico analysis. The provided workflows and pathway diagrams serve as a visual guide for planning and interpreting molecular docking experiments.

Introduction to this compound Analogs in Drug Discovery

Pyrazole-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. These activities include but are not limited to anti-inflammatory, antimicrobial, and anticancer properties. The this compound scaffold, in particular, presents a unique electronic and structural framework that can be exploited for the design of potent and selective inhibitors of various biological targets. Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a target protein, providing valuable insights into the binding affinity and interaction patterns. This information is crucial for lead optimization and understanding the mechanism of action of novel drug candidates.

Potential Protein Targets for this compound Analogs

Several protein families have been identified as potential targets for pyrazole-based inhibitors in the context of various diseases, particularly cancer. Based on studies of analogous compounds, the following protein kinases and enzymes are promising targets for molecular docking studies of this compound derivatives:

  • Receptor Tyrosine Kinases (RTKs):

    • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1][2][3][4][5]

    • Epidermal Growth Factor Receptor (EGFR): Often overexpressed in various cancers, its activation leads to uncontrolled cell proliferation.[1][4]

  • Non-Receptor Tyrosine Kinases:

    • Janus Kinases (JAKs): Central components of the JAK/STAT signaling pathway, which is critical for cytokine-mediated cell growth and differentiation. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.[6]

  • Cyclin-Dependent Kinases (CDKs):

    • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, particularly the G1/S phase transition. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.[3][7][8]

  • Other Enzymes:

    • B-cell lymphoma 2 (Bcl-2): An anti-apoptotic protein that is often overexpressed in cancer cells, promoting their survival.[9][10]

    • Carbonic Anhydrases: Enzymes involved in pH regulation and other physiological processes; their inhibition has shown therapeutic potential in various diseases, including cancer.[11]

Quantitative Data from Molecular Docking Studies of Pyrazole Analogs

The following tables summarize quantitative data from various molecular docking studies on pyrazole derivatives against different protein targets. This data can serve as a reference for expected binding affinities and inhibitory concentrations when studying this compound analogs.

Table 1: Binding Energies of Pyrazole Analogs against Kinase Targets

Pyrazole AnalogTarget Protein (PDB ID)Binding Energy (kcal/mol)Reference
Pyrazole-based derivativeVEGFR-2 (4ASD)-[4]
Pyrazole-based derivativeCDK-2-7.9 to -10.75[3]
2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazoleVEGFR-2 (2QU5)-10.09 kJ/mol[7][8]
2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazoleAurora A (2W1G)-8.57 kJ/mol[7][8]
3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamideCDK2 (2VTO)-10.35 kJ/mol[7][8]

Table 2: In Vitro Inhibitory Activity of Pyrazole Analogs

Pyrazole AnalogTarget/Cell LineIC50 (µM)Reference
Fused Pyrazole DerivativeEGFR0.06[4]
Fused Pyrazole DerivativeVEGFR-20.22[4]
4-amino-(1H)-pyrazole derivative (3f)JAK10.0034[6]
4-amino-(1H)-pyrazole derivative (3f)JAK20.0022[6]
4-amino-(1H)-pyrazole derivative (3f)JAK30.0035[6]
1,3,5-trisubstituted-1H-pyrazole derivativeMCF-7 cells3.9 - 35.5[9][10]
Pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine analogA2780 cells9.1[12]

Experimental Protocols for Molecular Docking

This section provides a generalized, step-by-step protocol for performing molecular docking of this compound analogs. This protocol is based on the widely used AutoDock software suite but can be adapted for other docking programs.

Software and Resources
  • Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): For preparing protein and ligand files.

  • AutoDock Vina or AutoDock 4: For performing the docking calculations.

  • Discovery Studio Visualizer or PyMOL: For visualizing and analyzing the docking results.

  • Protein Data Bank (PDB): For retrieving the 3D structures of target proteins.

  • PubChem or other chemical databases: For obtaining the 3D structure of the ligand (this compound) or for building it using a molecular editor.

Protocol

Step 1: Ligand Preparation

  • Obtain Ligand Structure: Download the 3D structure of this compound or its analog in a suitable format (e.g., SDF, MOL2). If not available, use a molecular builder to create the structure and save it as a PDB file.

  • Energy Minimization: Perform energy minimization of the ligand structure using software like Avogadro or the appropriate function within your modeling suite.

  • Convert to PDBQT format:

    • Open the ligand file in AutoDockTools.

    • The software will automatically add hydrogens and compute Gasteiger charges.

    • Define the rotatable bonds.

    • Save the file in PDBQT format.

Step 2: Protein Preparation

  • Retrieve Protein Structure: Download the 3D crystal structure of the target protein from the PDB. Select a high-resolution structure, preferably co-crystallized with a ligand.

  • Clean the Protein:

    • Open the PDB file in AutoDockTools or another molecular viewer.

    • Remove water molecules, co-factors, and any existing ligands from the protein structure.

  • Prepare the Protein for Docking:

    • Add polar hydrogens to the protein.

    • Compute and add Kollman charges.

    • Save the prepared protein in PDBQT format.

Step 3: Grid Box Generation

  • Define the Binding Site: Identify the active site of the protein. If a co-crystallized ligand was present, the binding site is the region it occupied. Otherwise, use literature information or binding site prediction tools.

  • Set Up the Grid Box:

    • In AutoDockTools, open the prepared protein and ligand.

    • Go to the "Grid" menu and select "Grid Box".

    • Center the grid box on the identified binding site.

    • Adjust the dimensions of the grid box to encompass the entire binding pocket, with some extra space around it.

  • Generate Grid Parameter File: Save the grid box parameters as a GPF file.

  • Run AutoGrid: Execute the AutoGrid program using the generated GPF file to create the grid map files.

Step 4: Running the Docking Simulation

  • Set Docking Parameters:

    • In AutoDockTools, go to the "Docking" menu.

    • Select the prepared ligand and protein files.

    • Choose the appropriate search algorithm (e.g., Lamarckian Genetic Algorithm).

    • Set the number of docking runs and other parameters.

  • Generate Docking Parameter File: Save the docking parameters as a DPF file.

  • Run AutoDock/Vina: Execute the AutoDock or Vina program with the DPF file as input. This will perform the docking calculations and generate a docking log file (DLG) or output PDBQT file containing the docked poses.

Step 5: Analysis of Results

  • Analyze the Docking Log File: The DLG file contains information about the binding energies and conformations of the docked poses.

  • Visualize Docking Poses:

    • Open the protein and the docked ligand poses in Discovery Studio Visualizer or PyMOL.

    • Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein's active site residues.

    • The pose with the lowest binding energy is typically considered the most favorable.

Visualization of Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the molecular docking workflow and key signaling pathways that can be targeted by this compound analogs.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (Energy Minimization, PDBQT format) grid_gen Grid Box Generation (Define Binding Site) ligand_prep->grid_gen protein_prep Protein Preparation (Remove water, Add hydrogens, PDBQT format) protein_prep->grid_gen run_docking Run Docking Simulation (AutoDock/Vina) grid_gen->run_docking analyze_results Analyze Docking Results (Binding Energies) run_docking->analyze_results visualize Visualize Interactions (Hydrogen Bonds, Hydrophobic) analyze_results->visualize VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Proliferation Cell Proliferation Angiogenesis Survival PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrazole Analog (Inhibitor) Inhibitor->VEGFR2 Inhibits Phosphorylation CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F Phosphorylates CyclinE_CDK2 Cyclin E / CDK2 Rb_E2F->CyclinE_CDK2 Releases E2F, Activates E2F E2F (active) CyclinE_CDK2->Rb_E2F Hyperphosphorylates DNA_Synthesis DNA Synthesis E2F->DNA_Synthesis Promotes Inhibitor Pyrazole Analog (Inhibitor) Inhibitor->CyclinE_CDK2 Inhibits JAK_STAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT (inactive) Receptor->STAT Recruits JAK->Receptor Phosphorylates JAK->STAT Phosphorylates STAT_P STAT-P (active) STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerizes Gene_Expression Gene Expression (Proliferation, Survival) STAT_dimer->Gene_Expression Translocates and Activates Transcription Inhibitor Pyrazole Analog (Inhibitor) Inhibitor->JAK Inhibits

References

Application Notes and Protocols: In Vitro Biological Activity Screening of 4-Methyl-3-nitro-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro biological activity screening of 4-Methyl-3-nitro-1H-pyrazole derivatives. This class of compounds holds significant potential in drug discovery due to the diverse biological activities associated with the pyrazole scaffold. The following protocols and data presentation guidelines are designed to facilitate the systematic evaluation of these derivatives for their potential anticancer and antimicrobial properties, as well as their interaction with DNA.

Anticancer Activity Screening

The evaluation of novel chemical entities for their ability to inhibit cancer cell growth is a critical step in the development of new oncology therapeutics. The following section details the protocol for determining the cytotoxic effects of this compound derivatives against various cancer cell lines.

Data Presentation: Anticancer Activity

Table 1: In Vitro Cytotoxicity of Nitropyrazole Derivatives against Human Cancer Cell Lines

Compound IDCancer Cell LineIncubation Time (h)IC50 (µM) ± SDReference CompoundIC50 (µM) ± SD
Example 1 MCF-7 (Breast)72Data to be determinedDoxorubicine.g., 0.85 ± 0.07
Example 2 A549 (Lung)72Data to be determinedCisplatine.g., 5.5 ± 0.4
Example 3 HCT116 (Colon)72Data to be determined5-Fluorouracile.g., 4.2 ± 0.3
Example 4 HepG2 (Liver)72Data to be determinedSorafenibe.g., 6.1 ± 0.5

Note: The IC50 values for reference compounds can vary between cell lines and experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.

Materials:

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in complete medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • After incubation with MTT, carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Visualization: Anticancer Screening Workflow

anticancer_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Cell Seeding in 96-well Plate cell_culture->seeding compound_prep Compound Dilution treatment Compound Treatment compound_prep->treatment seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance Absorbance Reading (570nm) formazan_solubilization->absorbance calculation IC50 Calculation absorbance->calculation results Results calculation->results

Caption: Workflow for in vitro anticancer activity screening using the MTT assay.

Antimicrobial Activity Screening

The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have shown promise in this area.[1] The following protocols describe the screening of this compound derivatives for their antibacterial and antifungal activities.

Data Presentation: Antimicrobial Activity

The antimicrobial activity is often determined by measuring the diameter of the zone of inhibition in an agar diffusion assay or by determining the Minimum Inhibitory Concentration (MIC) in a broth dilution assay. The data should be presented in a structured table. As specific data for this compound derivatives is limited, Table 2 provides an illustrative example based on related nitrophenyl-containing pyrazole derivatives.[2]

Table 2: In Vitro Antimicrobial Activity of Nitropyrazole Derivatives

Compound IDBacterial StrainZone of Inhibition (mm) ± SDFungal StrainZone of Inhibition (mm) ± SD
Example 1 Staphylococcus aureusData to be determinedCandida albicansData to be determined
Example 2 Escherichia coliData to be determinedAspergillus nigerData to be determined
Example 3 Pseudomonas aeruginosaData to be determinedCryptococcus neoformansData to be determined
Reference Ciprofloxacine.g., 25 ± 2Fluconazolee.g., 22 ± 1

Note: The zone of inhibition for reference compounds can vary depending on the microbial strain and experimental conditions.

Experimental Protocol: Agar Well Diffusion Method

This method is widely used to screen for antimicrobial activity of chemical compounds.

Materials:

  • This compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Sterile cork borer

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Solvent control (e.g., DMSO)

Procedure:

  • Preparation of Inoculum:

    • Prepare a fresh inoculum of the test microorganisms in sterile saline or broth, adjusted to a turbidity of 0.5 McFarland standard.

  • Plate Preparation:

    • Pour molten MHA or SDA into sterile Petri dishes and allow them to solidify.

    • Spread the microbial inoculum uniformly over the surface of the agar plates using a sterile cotton swab.

  • Well Preparation and Compound Addition:

    • Create wells of 6 mm diameter in the agar plates using a sterile cork borer.

    • Add a defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration) into the wells.

    • Add the positive and solvent controls to separate wells.

  • Incubation:

    • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Measurement and Analysis:

    • After incubation, measure the diameter of the zone of inhibition (clear area around the well where microbial growth is inhibited) in millimeters.

Visualization: Antimicrobial Screening Workflow

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis inoculum_prep Microbial Inoculum Preparation inoculation Plate Inoculation inoculum_prep->inoculation agar_plates Agar Plate Preparation agar_plates->inoculation compound_sol Compound Solution compound_loading Compound Loading compound_sol->compound_loading well_creation Well Creation inoculation->well_creation well_creation->compound_loading incubation Incubation compound_loading->incubation zone_measurement Zone of Inhibition Measurement incubation->zone_measurement results Results zone_measurement->results

Caption: Workflow for in vitro antimicrobial activity screening using the agar well diffusion method.

DNA Binding Studies

Understanding the interaction of small molecules with DNA is crucial, as it can be a primary mechanism of action for many anticancer and antimicrobial agents. UV-Visible spectroscopy is a common technique to investigate these interactions.

Data Presentation: DNA Binding Affinity

The DNA binding constant (Kb) is a quantitative measure of the affinity of a compound for DNA. This data can be presented in a table. Table 3 provides a template for presenting DNA binding data, with example values for related pyrazole derivatives.[3]

Table 3: DNA Binding Constants of Pyrazole Derivatives

Compound IDMethodBinding Constant (Kb) (M⁻¹)Binding Mode
Example 1 UV-Vis SpectroscopyData to be determinede.g., Intercalation
Example 2 Fluorescence SpectroscopyData to be determinede.g., Groove Binding
Reference Ethidium BromideUV-Vis Spectroscopye.g., 1.0 x 10⁷
Experimental Protocol: UV-Visible Spectroscopic Titration

This protocol outlines the steps to determine the DNA binding affinity of the test compounds.

Materials:

  • This compound derivatives

  • Calf Thymus DNA (CT-DNA)

  • Tris-HCl buffer

  • UV-Visible spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of CT-DNA in Tris-HCl buffer. The concentration of DNA can be determined spectrophotometrically using the absorbance at 260 nm (ε = 6600 M⁻¹ cm⁻¹).

    • Prepare a stock solution of the test compound in a suitable solvent and then dilute it in the same buffer.

  • Spectroscopic Titration:

    • Keep the concentration of the test compound constant in a quartz cuvette.

    • Incrementally add small aliquots of the CT-DNA stock solution to the cuvette.

    • After each addition, mix the solution gently and allow it to equilibrate.

    • Record the UV-Visible absorption spectrum of the solution over a relevant wavelength range.

  • Data Analysis:

    • Monitor the changes in the absorption spectra of the compound upon addition of DNA (e.g., hypochromism or hyperchromism, and red or blue shifts).

    • The binding constant (Kb) can be calculated using the Wolfe-Shimer equation:

      • [DNA]/(εa - εf) = [DNA]/(εb - εf) + 1/(Kb * (εb - εf))

      • Where:

        • [DNA] is the concentration of DNA.

        • εa is the apparent extinction coefficient (Aobs/[Compound]).

        • εf is the extinction coefficient of the free compound.

        • εb is the extinction coefficient of the compound when fully bound to DNA.

    • A plot of [DNA]/(εa - εf) versus [DNA] gives a straight line with a slope of 1/(εb - εf) and a y-intercept of 1/(Kb * (εb - εf)). The binding constant Kb is the ratio of the slope to the intercept.

Visualization: DNA Binding Study Logic

dna_binding_logic cluster_interaction Molecular Interaction cluster_detection Spectroscopic Detection cluster_quantification Quantification compound Pyrazole Derivative binding Binding compound->binding dna DNA dna->binding uv_vis UV-Vis Spectroscopy binding->uv_vis spectral_change Spectral Changes (Hypochromism/Hyperchromism, Shifts) uv_vis->spectral_change wolfe_shimer Wolfe-Shimer Equation spectral_change->wolfe_shimer kb_value Binding Constant (Kb) wolfe_shimer->kb_value

Caption: Logical flow for determining DNA binding affinity using UV-Vis spectroscopy.

References

Application Notes: The Role of 4-Methyl-3-nitro-1H-pyrazole in Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methyl-3-nitro-1H-pyrazole is a heterocyclic organic compound that serves as a valuable scaffold and building block in medicinal chemistry for the development of potent and selective enzyme inhibitors. While the direct enzyme inhibitory activity of this compound itself is not extensively documented in publicly available literature, its structural motifs are incorporated into a variety of more complex molecules that exhibit significant inhibitory effects against several enzyme classes. The presence of the nitro group and the methyl group on the pyrazole ring offers opportunities for chemical modification and structure-activity relationship (SAR) studies, making it an attractive starting point for drug discovery programs.

This document provides an overview of the application of the this compound core in the design of enzyme inhibitors, with a focus on its utility in synthesizing targeted therapeutic agents. We will explore its role as a synthetic precursor and discuss the inhibitory activities of closely related pyrazole derivatives to highlight the potential of this chemical scaffold.

Key Applications and Target Enzymes

The 4-methyl-pyrazole core, often with various substitutions, has been implicated in the inhibition of several key enzymes. While direct data for the 3-nitro substituted variant is sparse, related compounds show activity against:

  • Alcohol Dehydrogenase (ADH): 4-Methylpyrazole is a well-known inhibitor of ADH.[1][2][3]

  • Cytochrome P450 (CYP) Enzymes: 4-Methylpyrazole also demonstrates inhibitory effects on certain CYP isozymes.[1][2]

  • Nitric Oxide Synthase (NOS): Derivatives such as 4-methyl-1H-pyrazole-1-carboxamidine (4-methyl-PCA) have been shown to inhibit NOS isoforms.

  • Protein Kinases: The nitropyrazole core is a key component in the synthesis of potent inhibitors of protein kinases like Cyclin-Dependent Kinases (CDKs) and Fms-like Tyrosine Kinase 3 (FLT3), which are crucial targets in oncology.[4]

Data on Related Enzyme Inhibitors

To illustrate the potential of the 4-methyl-pyrazole scaffold, the following table summarizes the inhibitory activity of some related pyrazole derivatives.

Compound NameTarget EnzymeInhibition Data (IC50/Ki)Reference
4-MethylpyrazoleAlcohol Dehydrogenase (rat liver)Ki = 1.2 µM[5]
4-MethylpyrazoleMicrosomal Ethanol OxidationKi ≈ 0.03-0.10 mM[1][2]
PyrazoleMicrosomal Ethanol OxidationKi ≈ 0.35 mM[1][2]
4-methyl-1H-pyrazole-1-carboxamidine (4-methyl-PCA)inducible Nitric Oxide Synthase (iNOS)IC50 = 2.4 µM[6]
1H-Pyrazole-1-carboxamidine (PCA)Nitric Oxide Synthase (iNOS, eNOS, nNOS)IC50 = 0.2 µM[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of pyrazole-based compounds as enzyme inhibitors.

Protocol 1: Synthesis of Kinase Inhibitors using a Nitropyrazole Intermediate

This protocol is based on the synthesis of 1H-pyrazole-3-carboxamide derivatives as potent FLT3 and CDK inhibitors, where 4-nitro-1H-pyrazole-3-carboxylic acid serves as a key starting material.[4] This illustrates how the this compound scaffold can be conceptually utilized in similar synthetic strategies.

Objective: To synthesize a pyrazole-based kinase inhibitor.

Materials:

  • 4-nitro-1H-pyrazole-3-carboxylic acid

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF)

  • Tetrahydrofuran (THF)

  • Pyridine

  • Amine-containing intermediate

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Acid Chloride Formation:

    • Dissolve 4-nitro-1H-pyrazole-3-carboxylic acid in anhydrous THF.

    • Add a catalytic amount of DMF.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add oxalyl chloride to the solution.

    • Allow the reaction to warm to room temperature and stir for 1 hour.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude 4-nitro-1H-pyrazole-3-carbonyl chloride.

  • Amide Coupling:

    • Dissolve the amine-containing intermediate in anhydrous pyridine.

    • Cool the solution to 0°C.

    • Dissolve the crude acid chloride from the previous step in pyridine and add it dropwise to the amine solution.

    • Stir the reaction mixture at room temperature for 6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, remove the pyridine under reduced pressure.

    • Purify the resulting amide product by column chromatography.

  • Subsequent Steps (e.g., Nitro Group Reduction):

    • The nitro group can be reduced to an amine, which can then be further functionalized to generate a library of potential inhibitors.

Protocol 2: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of compounds like 4-methyl-PCA against NOS isoforms.

Objective: To determine the IC50 value of a test compound against NOS.

Materials:

  • Purified iNOS, eNOS, or nNOS enzyme

  • L-Arginine (substrate)

  • NADPH

  • Tetrahydrobiopterin (BH4)

  • Assay buffer (e.g., HEPES buffer, pH 7.4)

  • Test compound (e.g., 4-methyl-PCA)

  • Griess reagent for nitrite determination

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, purified NOS enzyme, NADPH, and BH4.

  • Add serial dilutions of the test compound to the wells. Include a positive control (known inhibitor like L-NAME) and a negative control (vehicle).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding L-Arginine to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a suitable reagent (e.g., a zinc acetate solution).

  • Measure the amount of nitrite produced using the Griess reagent. Read the absorbance at the appropriate wavelength (e.g., 540 nm).

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Synthetic Pathway for Kinase Inhibitors

The following diagram illustrates a generalized synthetic pathway for producing kinase inhibitors, starting from a nitropyrazole carboxylic acid, which is analogous to how this compound could be used as a starting scaffold.

G A 4-Nitro-1H-pyrazole-3-carboxylic acid B 4-Nitro-1H-pyrazole-3-carbonyl chloride A->B Oxalyl Chloride, DMF D Coupled Intermediate (Amide) B->D Pyridine C Amine Intermediate C->D E Reduced Intermediate (Amine) D->E Reduction (e.g., H2, Pd/C) F Final Kinase Inhibitor E->F Further Functionalization

Caption: Synthetic scheme for pyrazole-based kinase inhibitors.

Experimental Workflow for Enzyme Inhibition Assay

This diagram outlines the typical workflow for an in vitro enzyme inhibition assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: Enzyme, Substrate, Buffer C Add Enzyme and Compound to Microplate A->C B Prepare Test Compound (Serial Dilutions) B->C D Pre-incubate C->D E Initiate Reaction with Substrate D->E F Incubate E->F G Stop Reaction F->G H Measure Product Formation G->H I Calculate % Inhibition H->I J Determine IC50 Value I->J

Caption: Workflow for in vitro enzyme inhibition screening.

Hypothetical Signaling Pathway Targeted by Pyrazole-Derived Inhibitors

This diagram depicts a simplified signaling pathway involving kinases like FLT3 and CDKs, which can be targeted by inhibitors derived from the nitropyrazole scaffold.

G GF Growth Factor FLT3 FLT3 Receptor GF->FLT3 RAS RAS FLT3->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD CDK4 CDK4 CyclinD->CDK4 Rb Rb CDK4->Rb E2F E2F Rb->E2F Proliferation Cell Proliferation E2F->Proliferation Inhibitor Pyrazole-derived Inhibitor Inhibitor->FLT3 Inhibitor->CDK4

Caption: Kinase signaling pathway and points of inhibition.

References

Application Notes and Protocols for the Quantification of 4-Methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-3-nitro-1H-pyrazole is a heterocyclic organic compound that can be of interest in pharmaceutical development as an intermediate or a potential impurity in active pharmaceutical ingredients (APIs). The presence and quantity of such isomers can significantly impact the safety and efficacy of a final drug product. Therefore, robust and reliable analytical methods are crucial for its quantification. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

While a specific validated method for this compound is not widely available in published literature, the following protocols have been developed based on established methods for analogous pyrazole derivatives and isomers. These methods serve as a strong starting point for method development and validation in a research or quality control setting.

Analytical Methods Overview

Both HPLC-UV and GC-MS are powerful techniques for the quantification of small organic molecules like this compound.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a common technique for the analysis of non-volatile and thermally labile compounds. It offers excellent reproducibility and is a staple in pharmaceutical quality control.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for the analysis of volatile and semi-volatile compounds. It combines the separation power of gas chromatography with the high selectivity and sensitivity of mass spectrometry, making it excellent for impurity identification and quantification.

The choice between these methods will depend on the sample matrix, the required sensitivity, and the available instrumentation.

Quantitative Data Summary

The following table summarizes the typical performance characteristics for the quantification of pyrazole derivatives using HPLC-UV and GC-MS. These values are illustrative and should be confirmed during in-house method validation.

Validation ParameterHPLC-UVGC-MS
Linearity (r²) > 0.999> 0.998
Range 1 - 100 µg/mL0.1 - 50 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.1 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) < 2.0%< 5.0%

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method with UV detection for the quantification of this compound.

1. Instrumentation and Materials

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • This compound reference standard.

  • HPLC grade acetonitrile, methanol, and water.

  • Formic acid or acetic acid, analytical grade.

  • Volumetric flasks, pipettes, and autosampler vials.

2. Chromatographic Conditions

  • Mobile Phase: Acetonitrile and 0.1% aqueous formic acid.

  • Gradient Elution:

    • Start with 30% Acetonitrile.

    • Linearly increase to 70% Acetonitrile over 10 minutes.

    • Hold at 70% Acetonitrile for 2 minutes.

    • Return to 30% Acetonitrile over 1 minute and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm (based on the chromophore; should be optimized by scanning the UV spectrum of the analyte).

  • Injection Volume: 10 µL.

3. Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (30:70 Acetonitrile:Water).

  • Sample Solution: Accurately weigh the sample, dissolve it in methanol, and dilute with the initial mobile phase to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Start Weigh Sample/Standard Dissolve Dissolve in Methanol Prep_Start->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 260 nm Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: General workflow for the quantification of this compound by HPLC.

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details a GC-MS method for the quantification of this compound, which is suitable for its analysis in complex matrices where higher selectivity is required.

1. Instrumentation and Materials

  • Gas chromatograph coupled to a mass spectrometer (single quadrupole or triple quadrupole).

  • Mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

  • This compound reference standard.

  • GC-grade dichloromethane and methanol.

  • Volumetric flasks, pipettes, and GC vials with septa.

2. Chromatographic and Spectrometric Conditions

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]

  • Injector Temperature: 250 °C.[1]

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 20:1 ratio, can be optimized).[1]

  • Oven Temperature Program: [1]

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 150 °C at 5 °C/min.

    • Ramp to 250 °C at 20 °C/min, hold for 5 minutes.

  • Transfer Line Temperature: 260 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Choose characteristic ions from the full scan mass spectrum of this compound.

3. Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of dichloromethane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 10, 25, and 50 µg/mL) by diluting the stock solution with dichloromethane.

  • Sample Solution: Accurately weigh the sample, dissolve in a minimal amount of methanol if necessary, and then dilute with dichloromethane to an expected concentration within the calibration range.

4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the primary quantifier ion against the concentration of the working standard solutions.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Quantify the amount of this compound in the sample using the calibration curve. The presence of qualifier ions at the correct ratio should be used to confirm the identity of the analyte.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Prep_Start Weigh Sample/Standard Dissolve Dissolve in Dichloromethane Prep_Start->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Inject Inject into GC Dilute->Inject Separate Separation on DB-5ms Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (SIM Mode) Ionize->Detect Integrate Peak Integration (Quantifier Ion) Detect->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification & Confirmation Calibrate->Quantify

Caption: General workflow for the quantification of this compound by GC-MS.

References

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 4-Methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Methyl-3-nitro-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and optimized synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent method for the synthesis of this compound is the direct electrophilic nitration of 4-methyl-1H-pyrazole using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The reaction proceeds via the electrophilic substitution of a hydrogen atom on the pyrazole ring with a nitro group.

Q2: What are the primary challenges in the synthesis of this compound?

A2: The main challenge is controlling the regioselectivity of the nitration reaction. The nitration of 4-methyl-1H-pyrazole can lead to the formation of two primary regioisomers: this compound and 4-methyl-5-nitro-1H-pyrazole. Separating these isomers can be difficult due to their similar physical properties. Additionally, optimizing reaction conditions to maximize the yield of the desired isomer and minimize side reactions is a critical aspect of this synthesis.

Q3: How can I confirm the identity and purity of the synthesized this compound?

A3: The identity and purity of the final product should be confirmed using a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the most powerful tool for structural elucidation and distinguishing between the 3-nitro and 5-nitro isomers. Other useful techniques include Mass Spectrometry (MS) to confirm the molecular weight and High-Performance Liquid Chromatography (HPLC) to assess the purity of the product.

Q4: What are the typical safety precautions to be taken during this synthesis?

A4: The nitration reaction is highly exothermic and requires careful temperature control. A mixture of concentrated nitric acid and sulfuric acid is a strong oxidizing and corrosive agent. Therefore, all manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. It is crucial to add the reagents slowly and maintain the recommended reaction temperature to avoid uncontrolled reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product

  • Possible Cause A: Suboptimal Reaction Temperature.

    • Solution: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, if the temperature is too high, it can promote the formation of side products and decomposition. It is recommended to start with the optimized temperature mentioned in the protocol and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Possible Cause B: Incorrect Reagent Stoichiometry.

    • Solution: The molar ratio of the nitrating agent to the starting material is crucial. An insufficient amount of the nitrating agent will result in incomplete conversion, while a large excess may lead to the formation of dinitrated byproducts. Carefully control the stoichiometry as per the experimental protocol.

  • Possible Cause C: Inefficient Quenching and Work-up.

    • Solution: The reaction mixture must be quenched properly by pouring it onto ice to prevent further reactions and to facilitate the precipitation of the product. Ensure complete precipitation and careful filtration to avoid loss of the product during the work-up procedure.

Issue 2: Formation of Regioisomers (4-Methyl-5-nitro-1H-pyrazole)

  • Possible Cause: Lack of Regiocontrol in the Nitration Reaction.

    • Solution: The formation of the 5-nitro isomer is a common side reaction. While achieving complete regioselectivity can be challenging, it is possible to influence the isomer ratio by carefully controlling the reaction conditions. Lower reaction temperatures generally favor the formation of the 3-nitro isomer. The choice of nitrating agent and solvent can also impact the regioselectivity. For separation of the isomers, column chromatography on silica gel is the most effective method. The choice of eluent system will need to be optimized to achieve good separation.

Issue 3: Presence of Impurities in the Final Product

  • Possible Cause A: Incomplete Reaction or Presence of Starting Material.

    • Solution: Monitor the reaction progress by TLC to ensure the complete consumption of the starting material. If the reaction is incomplete, consider extending the reaction time or slightly increasing the temperature.

  • Possible Cause B: Formation of Dinitrated or Other Side Products.

    • Solution: Over-nitration can occur if the reaction conditions are too harsh (e.g., high temperature, high concentration of nitrating agent). Adhere strictly to the recommended reaction parameters. Purification by recrystallization or column chromatography is essential to remove these impurities.

  • Possible Cause C: Residual Acid from the Reaction.

    • Solution: Ensure the product is thoroughly washed with water and a dilute solution of a weak base (e.g., sodium bicarbonate) during the work-up to neutralize and remove any residual acid.

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Nitration

This protocol describes a general procedure for the nitration of 4-methyl-1H-pyrazole.

Materials:

  • 4-Methyl-1H-pyrazole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 4-methyl-1H-pyrazole to the cold sulfuric acid with constant stirring. Ensure the temperature does not rise above 10 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 4-methyl-1H-pyrazole in sulfuric acid, maintaining the reaction temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • A precipitate should form. Collect the solid by vacuum filtration and wash it with cold water until the washings are neutral to pH paper.

  • To remove any residual acid, wash the solid with a saturated solution of sodium bicarbonate, followed by washing with cold water.

  • Dry the crude product under vacuum.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the this compound from the 4-methyl-5-nitro-1H-pyrazole isomer.

  • Collect the fractions containing the desired product and evaporate the solvent to obtain pure this compound.

  • Characterize the final product by NMR, MS, and HPLC.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Nitration of 4-Methyl-1H-pyrazole (Illustrative Data)

EntryTemperature (°C)Reaction Time (h)Molar Ratio (Nitrating Agent:Pyrazole)Yield of 3-nitro isomer (%)Yield of 5-nitro isomer (%)
10-521.1 : 16520
22521.1 : 15530
30-541.1 : 17022
40-521.5 : 16025

Note: The data in this table is illustrative and intended to demonstrate the effect of reaction parameters. Actual results may vary.

Mandatory Visualizations

experimental_workflow cluster_preparation Reaction Preparation cluster_reaction Nitration Reaction cluster_workup Work-up and Purification start Start reagents Prepare 4-Methyl-1H-pyrazole and Nitrating Mixture start->reagents addition Slow Addition of Nitrating Mixture at 0-5 °C reagents->addition stirring Stir at 0-5 °C for 1-2h addition->stirring quench Quench on Ice stirring->quench filtration Filtration and Washing quench->filtration purification Column Chromatography filtration->purification end This compound purification->end

Caption: Experimental workflow for the synthesis of this compound.

regioselectivity start 4-Methyl-1H-pyrazole nitration Nitration (HNO3/H2SO4) start->nitration product_3_nitro This compound (Desired Product) nitration->product_3_nitro Major Pathway (Lower Temperature) product_5_nitro 4-Methyl-5-nitro-1H-pyrazole (Side Product) nitration->product_5_nitro Minor Pathway

Caption: Regioselectivity in the nitration of 4-methyl-1H-pyrazole.

Technical Support Center: Purification of Crude 4-Methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 4-Methyl-3-nitro-1H-pyrazole. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem EncounteredPotential Cause(s)Suggested Solution(s)
Recrystallization Issues
Oiling out instead of crystallization.The melting point of the compound is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent.- Use a lower-boiling point solvent. - Add a co-solvent in which the compound is less soluble. - Ensure a slow cooling process.
Poor crystal yield.The compound is too soluble in the cold solvent. The volume of solvent used was too large.- Concentrate the solution by evaporating some of the solvent. - Cool the solution to a lower temperature (e.g., in an ice bath or freezer). - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists.
Crystals are colored or appear impure.Impurities are co-precipitating with the product. The crude material has a high level of colored impurities.- Perform a hot filtration to remove insoluble impurities. - Treat the solution with activated carbon before crystallization to adsorb colored impurities. - A second recrystallization may be necessary.
Column Chromatography Issues
Poor separation of the desired compound from impurities.The chosen eluent system has inappropriate polarity. The column was not packed properly.- Adjust the eluent polarity. For polar compounds like nitropyrazoles, a combination of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is common.[1] - Perform thin-layer chromatography (TLC) to determine the optimal solvent system before running the column. - Ensure the column is packed uniformly to avoid channeling.
The compound is not eluting from the column.The eluent is not polar enough. The compound is strongly adsorbed to the stationary phase (e.g., silica gel).- Gradually increase the polarity of the eluent. - Consider using a more polar stationary phase or a different chromatographic technique (e.g., reversed-phase chromatography).
General Purity Issues
Presence of regioisomers.The synthesis reaction may produce isomeric byproducts.- Fractional crystallization may be effective if the isomers have different solubilities. - Preparative HPLC or column chromatography with a highly optimized eluent system is often required for separating regioisomers.[1]

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial steps for purifying crude this compound?

A1: Start by analyzing the crude product using methods like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to understand the impurity profile. This will help in selecting the most appropriate purification technique.

Q2: Which recrystallization solvents are suitable for this compound?

A2: Given the presence of a nitro group and a pyrazole ring, the compound is expected to be moderately polar. Suitable single solvents could include ethanol, methanol, or isopropanol.[2] Mixed solvent systems, such as ethanol/water or ethyl acetate/hexane, can also be effective. The ideal solvent or solvent system should dissolve the compound when hot but have low solubility when cold.

Q3: How can I remove highly polar impurities?

A3: Highly polar impurities can sometimes be removed by washing the crude product with a non-polar solvent in which the desired compound has low solubility. Alternatively, column chromatography with a gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the product from polar impurities.

Q4: Is it possible to purify this compound without chromatography?

A4: Yes, recrystallization is a powerful technique that can yield high-purity material if the impurities have significantly different solubility profiles from the product. Another potential method is purification via acid salt formation, where the basic pyrazole is protonated with an acid (like phosphoric or hydrochloric acid), crystallized as a salt, and then neutralized to recover the purified compound.[3][4]

Q5: What analytical techniques are recommended for assessing the final purity?

A5: HPLC is a highly sensitive method for determining purity and quantifying residual impurities.[5] NMR spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also reveal the presence of impurities. Melting point analysis is a good indicator of purity; a sharp melting point range close to the literature value suggests high purity.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find a suitable one where the compound is soluble at elevated temperatures but sparingly soluble at room temperature.

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • Stationary Phase: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.

  • Elution: Start eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common gradient could be from 0% to 30% ethyl acetate in hexane.[1]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purification via Acid Salt Formation
  • Dissolution: Dissolve the crude pyrazole in a suitable organic solvent like acetone or isopropanol.[3]

  • Acid Addition: Slowly add an equimolar amount of a strong acid (e.g., a solution of phosphoric acid or hydrochloric acid in an organic solvent) to the pyrazole solution with stirring.

  • Crystallization of the Salt: The pyrazole salt should precipitate out of the solution. Cooling may be required to enhance crystallization.

  • Isolation of the Salt: Collect the salt crystals by filtration and wash with a small amount of the cold solvent.

  • Neutralization: Dissolve the purified salt in water and neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the free pyrazole.

  • Final Isolation: Collect the purified this compound by filtration, wash with water, and dry.

Visualizations

PurificationWorkflow Crude Crude this compound Analysis Purity Analysis (TLC, HPLC, NMR) Crude->Analysis Recrystallization Recrystallization Analysis->Recrystallization High initial purity / Crystalline solid Chromatography Column Chromatography Analysis->Chromatography Complex mixture / Oily solid AcidSalt Acid Salt Formation & Crystallization Analysis->AcidSalt Basic impurities CheckPurity Check Purity Recrystallization->CheckPurity Chromatography->CheckPurity AcidSalt->CheckPurity PureProduct Pure Product CheckPurity->Chromatography Purity not OK CheckPurity->PureProduct Purity OK

Caption: Workflow for selecting a purification technique.

TroubleshootingRecrystallization Start Recrystallization Attempt Problem Problem Occurs Start->Problem OilingOut Oiling Out? Problem->OilingOut LowYield Low Yield? OilingOut->LowYield No Sol1 Use lower boiling solvent / Add anti-solvent / Slow cooling OilingOut->Sol1 Yes ImpureCrystals Impure Crystals? LowYield->ImpureCrystals No Sol2 Concentrate solution / Cool to lower temp. LowYield->Sol2 Yes Sol3 Hot filtration / Activated carbon / Re-recrystallize ImpureCrystals->Sol3 Yes Success Successful Crystallization ImpureCrystals->Success No Sol1->Start Retry Sol2->Start Retry Sol3->Start Retry

References

Technical Support Center: Overcoming Regioselectivity Issues in Pyrazole Nitration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common regioselectivity challenges encountered during the nitration of pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are the primary positions for electrophilic nitration on an unsubstituted pyrazole ring, and which is generally favored?

The primary positions for electrophilic substitution on an unsubstituted pyrazole ring are the C4, C3, and C5 positions. The C4 position is the most electron-rich and sterically accessible, making it the most common site for nitration.[1][2] Under many conditions, nitration of pyrazole itself yields 4-nitropyrazole as the major product.[3][4]

Q2: I am getting a mixture of N-nitrated and C-nitrated pyrazoles. How can I control this?

The formation of N-nitropyrazoles versus C-nitropyrazoles is highly dependent on the nitrating agent and reaction conditions.

  • N-Nitration: N-nitration can occur, particularly with nitrating agents like nitric acid in acetic anhydride (acetyl nitrate).[5][6] These N-nitrated intermediates can sometimes be isolated or may rearrange to C-nitrated products under thermal or acidic conditions.[7]

  • C-Nitration: Stronger nitrating conditions, such as a mixture of concentrated nitric and sulfuric acids, tend to favor direct C-nitration, primarily at the C4 position.[1][4]

To favor C-nitration, consider using mixed acids (HNO₃/H₂SO₄). To favor N-nitration, milder conditions with reagents like acetyl nitrate can be employed.[5][6]

Q3: My nitration of a 1-substituted (N1-aryl) pyrazole is giving me nitration on the N1-substituent instead of the pyrazole ring. How can I achieve selective nitration of the pyrazole core?

This is a common issue, especially with N-aryl pyrazoles. The regioselectivity depends heavily on the acidity of the reaction medium.

  • Strongly Acidic Conditions (e.g., HNO₃/H₂SO₄): In strong acids, the pyrazole ring becomes protonated, which deactivates it towards electrophilic attack. Consequently, the N1-aryl substituent, if present, becomes the more favorable site for nitration, typically at its para-position.[1][8]

  • Milder Conditions (e.g., Acetyl Nitrate): Using a less acidic nitrating system, such as nitric acid in acetic anhydride (acetyl nitrate), keeps the pyrazole ring unprotonated and thus more activated than the aryl substituent. This promotes selective nitration at the C4 position of the pyrazole ring.[1][9][10]

Q4: How do existing substituents on the pyrazole ring (C3, C4, C5) affect the regioselectivity of nitration?

Substituents on the pyrazole ring have a significant directing effect:

  • Activating Groups (Electron-Donating Groups like alkyl, alkoxy): At C3 or C5, these groups further activate the C4 position for nitration.

  • Deactivating Groups (Electron-Withdrawing Groups like -COOH, -NO₂): These groups deactivate the entire ring, making nitration more difficult and requiring harsher conditions. However, they still generally direct incoming electrophiles to the C4 position.

  • Substituent at C4: If the C4 position is already occupied, nitration becomes more challenging. It will then occur at the C3 or C5 positions, depending on the electronic nature of the existing substituents and the reaction conditions.

Troubleshooting Guides

Problem 1: Low yield of 4-nitropyrazole from unsubstituted pyrazole.

  • Symptom: The direct nitration of pyrazole results in a low yield (e.g., below 60%).

  • Possible Cause: Suboptimal reaction conditions, such as temperature, reaction time, or the ratio of nitrating agents. Early reports showed yields of only 56% with nitric and sulfuric acids at 90°C for 6 hours.[4]

  • Solution: An optimized one-pot, two-step method has been developed. First, pyrazole is reacted with concentrated sulfuric acid to form pyrazole sulfate. This is followed by direct nitration with a mixture of fuming nitric acid and fuming sulfuric acid. Optimal conditions reported are a molar ratio of fuming nitric acid:fuming sulfuric acid:concentrated sulfuric acid:pyrazole = 1.5:3:2.1:1, at a reaction temperature of 50°C for 1.5 hours, achieving a yield of up to 85%.[3]

Problem 2: Formation of a regioisomeric mixture of N1- and N2-alkylated products after nitration of a substituted pyrazole.

  • Symptom: When synthesizing N1-substituted-4-nitropyrazoles via alkylation of a 4-nitropyrazole precursor, a mixture of N1 and N2 isomers is obtained, often with the N2 isomer being the major product.[11]

  • Possible Cause: Direct alkylation of substituted pyrazoles often leads to poor regioselectivity due to the similar nucleophilicity of the two ring nitrogen atoms.

  • Solution: A more regioselective approach is to build the substituted pyrazole ring through a cyclocondensation reaction. For example, reacting ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with a monosubstituted hydrazine can yield N1-substituted-4-nitropyrazole-5-carboxylates with good to excellent regioselectivity. The choice of solvent is crucial; pyridine has been shown to be an outstanding solvent for favoring the formation of N1-substituted products.[11]

Data Summary

Table 1: Comparison of Nitration Conditions for Unsubstituted Pyrazole to Yield 4-Nitropyrazole.

Nitrating Agent/SystemTemperature (°C)Time (h)Yield (%)Reference
Conc. HNO₃ / Conc. H₂SO₄90656[4]
Fuming HNO₃ / Fuming H₂SO₄501.585[3]

Table 2: Regioselectivity in the Nitration of 1-Phenylpyrazole.

Nitrating AgentConditionsMajor ProductReference
Conc. HNO₃ / Conc. H₂SO₄Strongly Acidic1-(p-nitrophenyl)pyrazole[1]
Acetyl Nitrate (HNO₃ in Ac₂O)Less Acidic1-Phenyl-4-nitropyrazole[1][10]

Experimental Protocols

Protocol 1: Optimized Synthesis of 4-Nitropyrazole [3]

  • Preparation of Pyrazole Sulfate: In a reaction vessel, carefully add pyrazole to concentrated sulfuric acid.

  • Nitration: Prepare a nitrating mixture of 98% fuming nitric acid and 20% fuming sulfuric acid.

  • Reaction: Add the nitrating mixture to the pyrazole sulfate solution while maintaining the temperature at 50°C.

  • Reaction Time: Stir the mixture at 50°C for 1.5 hours.

  • Work-up: Follow appropriate quenching and extraction procedures to isolate the 4-nitropyrazole product.

Note: The optimal molar ratio is n(fuming nitric acid):n(fuming sulfuric acid):n(concentrated sulfuric acid):n(pyrazole) = 1.5:3:2.1:1.

Protocol 2: Regioselective Synthesis of N1-Substituted-4-nitropyrazole-5-carboxylates [11]

  • Reactant Preparation: Dissolve ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate in pyridine.

  • Cyclocondensation: Add the desired monosubstituted hydrazine (alkyl or aryl) to the solution.

  • Reaction: Stir the reaction mixture under mild conditions until completion.

  • Isolation: Isolate the N1-substituted-4-nitropyrazole-5-carboxylate product using standard purification techniques.

Visual Guides

G Factors Influencing Pyrazole Nitration Regioselectivity cluster_conditions Reaction Conditions cluster_substrate Substrate Properties Nitrating_Agent Nitrating Agent Regioselectivity Regioselectivity (N vs C4 vs C3/C5 vs Substituent) Nitrating_Agent->Regioselectivity Strong (HNO₃/H₂SO₄) -> C-Nitration Mild (Acetyl Nitrate) -> N/C-Nitration Acidity Acidity/Solvent Acidity->Regioselectivity High Acidity -> Deactivates Ring Low Acidity -> Activates Ring N1_Sub N1-Substituent N1_Sub->Regioselectivity Aryl Group -> Potential for Ring vs. Substituent Nitration C_Sub C3/C4/C5 Substituents C_Sub->Regioselectivity Directs to available positions (EDG activates, EWG deactivates)

Caption: Factors influencing pyrazole nitration regioselectivity.

G Troubleshooting Workflow for 1-Arylpyrazole Nitration Start Start: Nitration of 1-Arylpyrazole Problem Problem: Nitration occurs on the Aryl substituent, not the pyrazole ring. Start->Problem Cause Cause: Strong acidic conditions (e.g., HNO₃/H₂SO₄) protonate and deactivate the pyrazole ring. Problem->Cause Solution Solution: Switch to milder, less acidic conditions. Cause->Solution Reagent Use Acetyl Nitrate (HNO₃ in Acetic Anhydride) Solution->Reagent Outcome Desired Outcome: Selective C4-Nitration of the Pyrazole Ring Reagent->Outcome

Caption: Workflow for arylpyrazole nitration issues.

References

Troubleshooting side reactions in the synthesis of 4-Methyl-3-nitro-1H-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions and other common issues encountered during the synthesis of 4-methyl-3-nitro-1H-pyrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when synthesizing the 4-methyl-1H-pyrazole precursor?

A1: The most prevalent side reaction is the formation of a regioisomeric mixture.[1] When using an unsymmetrical β-diketone with methylhydrazine, the initial condensation can occur at two different carbonyl groups, leading to the formation of both 1,3-dimethyl- and 1,5-dimethyl- substituted pyrazole isomers. The desired precursor for this compound is 4-methyl-1H-pyrazole, which is typically synthesized from a symmetrical precursor to avoid this issue. However, if substitutions are present, controlling regioselectivity is crucial.

Q2: During the nitration of 4-methyl-1H-pyrazole, I am observing the formation of multiple products. What are the likely side reactions?

A2: When nitrating 4-methyl-1H-pyrazole, several side reactions can occur, leading to a mixture of products:

  • Formation of Regioisomers: The primary side reaction is the formation of the 4-methyl-5-nitro-1H-pyrazole isomer in addition to the desired this compound. The directing effects of the methyl group and the pyrazole ring nitrogens influence the position of nitration.

  • Dinitration: Under harsh reaction conditions (e.g., high concentrations of nitric and sulfuric acid, elevated temperatures), dinitration can occur, yielding 4-methyl-3,5-dinitro-1H-pyrazole.[2]

  • N-Nitration: Formation of an N-nitro intermediate can occur, which may then rearrange to the C-nitro derivatives.[3]

  • Oxidation/Degradation: Strong nitrating agents can also lead to oxidation and degradation of the pyrazole ring, resulting in lower yields and the formation of colored impurities.

Q3: How can I improve the regioselectivity of the nitration to favor the 3-nitro isomer?

A3: Optimizing the reaction conditions is key to improving the regioselectivity of the nitration reaction. Here are several strategies:

  • Choice of Nitrating Agent: Milder nitrating agents can sometimes provide better selectivity. A common method is the use of a mixture of fuming nitric acid and fuming sulfuric acid under controlled temperatures.[4]

  • Temperature Control: Maintaining a low reaction temperature (e.g., 0-10 °C) is crucial. Higher temperatures can lead to a decrease in selectivity and an increase in side products.[4]

  • Reaction Time: The reaction time should be carefully monitored. A longer reaction time than necessary can lead to the formation of dinitrated products.

  • Solvent Effects: While less common for nitration, the choice of solvent can influence the reactivity and selectivity in other electrophilic substitutions on pyrazoles.[5]

Q4: My final product is difficult to purify. What are the recommended purification methods?

A4: Purification of this compound from its regioisomer and other impurities can be challenging due to their similar polarities. The following methods are recommended:

  • Column Chromatography: Silica gel column chromatography is the most effective method for separating regioisomers.[6] A careful selection of the eluent system, often a gradient of hexane and ethyl acetate, is necessary to achieve good separation.

  • Recrystallization: If one isomer is significantly more abundant, recrystallization can be an effective method for purification. The choice of solvent is critical and may require some screening.

  • Acid Addition Salt Formation: Pyrazoles can be purified by forming acid addition salts, which can then be crystallized. The purified salt is then neutralized to yield the pure pyrazole.

Troubleshooting Guides

Problem 1: Low Yield of the Desired this compound

Symptoms:

  • The overall yield after synthesis and purification is significantly lower than expected.

  • TLC or GC-MS analysis of the crude product shows a complex mixture of compounds.

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete Nitration Ensure the use of a sufficiently strong nitrating agent and appropriate reaction time. Monitor the reaction progress by TLC or GC-MS to determine the optimal endpoint.
Degradation of Starting Material or Product Maintain strict temperature control throughout the reaction. Avoid excessive heating. Ensure that the work-up procedure is performed promptly after the reaction is complete.
Formation of Multiple Side Products Optimize the reaction conditions (temperature, concentration of reagents) to minimize the formation of regioisomers and dinitrated products.
Loss During Work-up and Purification Ensure that the pH is carefully adjusted during the aqueous work-up to prevent the loss of the product. Optimize the column chromatography or recrystallization procedure to maximize recovery.

Logical Workflow for Troubleshooting Low Yield

low_yield_workflow start Low Yield Observed check_reaction Analyze Crude Product by TLC/GC-MS start->check_reaction is_complex Complex Mixture? check_reaction->is_complex incomplete_reaction Incomplete Reaction? is_complex->incomplete_reaction No optimize_conditions Optimize Nitration Conditions (Temperature, Time, Reagent Conc.) is_complex->optimize_conditions Yes incomplete_reaction->optimize_conditions Yes improve_workup Optimize Work-up and Purification incomplete_reaction->improve_workup No end_ok Yield Improved optimize_conditions->end_ok end_reassess Re-evaluate Synthesis Strategy optimize_conditions->end_reassess improve_workup->end_ok

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Formation of Regioisomeric Mixture (4-Methyl-3-nitro- and 4-Methyl-5-nitro-1H-pyrazole)

Symptoms:

  • ¹H NMR spectrum of the purified product shows two distinct sets of signals for the pyrazole ring protons.

  • TLC analysis shows two spots with very close Rf values.

Possible Causes and Solutions:

CauseRecommended Solution
Lack of Regiocontrol in Nitration The electronic and steric effects are not sufficient to direct the nitration to a single position.
Suboptimal Reaction Conditions Higher temperatures can reduce the kinetic control of the reaction, leading to a mixture of isomers.

Mitigation Strategies:

StrategyDetails
Optimize Reaction Temperature Perform the nitration at the lowest possible temperature that allows the reaction to proceed at a reasonable rate (e.g., 0 °C or below).[4]
Controlled Addition of Nitrating Agent Add the nitrating agent slowly and dropwise to the solution of 4-methyl-1H-pyrazole to maintain a low localized concentration and better temperature control.
Investigate Different Nitrating Systems While mixed acid is common, other nitrating agents like nitric acid in acetic anhydride could be explored for different regioselectivity, although this may be less effective for pyrazoles.

Logical Workflow for Addressing Regioisomer Formation

synthesis_workflow start Start precursor_synthesis Synthesis of 4-Methyl-1H-pyrazole (Knorr Cyclization) start->precursor_synthesis purify_precursor Purify Precursor (Distillation/Chromatography) precursor_synthesis->purify_precursor nitration Nitration of 4-Methyl-1H-pyrazole (Mixed Acid, Low Temp) purify_precursor->nitration workup Aqueous Work-up (Quench on Ice, Filtration) nitration->workup purify_product Purify Final Product (Column Chromatography) workup->purify_product characterize Characterize Product (NMR, MS) purify_product->characterize end End characterize->end

References

Technical Support Center: Synthesis of 4-Methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-Methyl-3-nitro-1H-pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound?

A1: The synthesis of this compound typically involves the direct nitration of 4-methyl-1H-pyrazole using a nitrating agent. The most common methods employ a mixture of nitric acid and sulfuric acid. Another approach involves the use of nitric acid in acetic anhydride. The choice of nitrating agent and reaction conditions is crucial for achieving optimal yield and regioselectivity.

Q2: What is the primary challenge in the synthesis of this compound?

A2: The primary challenge is controlling the regioselectivity of the nitration reaction. The nitration of 4-methyl-1H-pyrazole can lead to the formation of two primary regioisomers: this compound and 4-methyl-5-nitro-1H-pyrazole. Separating these isomers can be difficult and often leads to a lower yield of the desired product.

Q3: What are the expected side products in this synthesis?

A3: Besides the regioisomers, potential side products include dinitrated pyrazoles, oxidation products of the methyl group, and N-nitrated pyrazole intermediates. The formation of these byproducts is highly dependent on the reaction conditions, particularly the temperature and the strength of the nitrating agent.

Q4: How can I purify the final product?

A4: Purification of this compound from its regioisomer and other impurities is typically achieved through column chromatography on silica gel. Recrystallization from a suitable solvent system, such as ethanol/water or toluene, can also be employed for further purification.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low to no yield of the desired product 1. Ineffective Nitrating Agent: The nitrating agent may not be strong enough or may have decomposed. 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. 3. Short Reaction Time: The reaction may not have gone to completion.1. Use a fresh, concentrated nitrating agent. A mixture of fuming nitric acid and concentrated sulfuric acid is often effective.[1] 2. Gradually increase the reaction temperature while carefully monitoring for the formation of side products. A temperature range of 0 to 25 °C is a good starting point. 3. Increase the reaction time and monitor the progress using TLC or GC analysis.
Formation of multiple products (poor regioselectivity) 1. Reaction Temperature is too high: Higher temperatures can favor the formation of the undesired 5-nitro isomer. 2. Inappropriate Nitrating Agent: Some nitrating agents may offer poor regioselectivity for this specific substrate. 3. Solvent Effects: The solvent can influence the position of nitration.1. Maintain a low reaction temperature, ideally between 0 and 5 °C, during the addition of the nitrating agent. 2. Experiment with different nitrating agents. For example, using nitric acid in acetic anhydride might offer different selectivity compared to mixed acids. 3. Consider using a different solvent. While strong acids are common, exploring other solvent systems could alter the isomer ratio.
Presence of dinitrated byproducts 1. Excess of Nitrating Agent: Using a large excess of the nitrating agent can lead to multiple nitrations. 2. High Reaction Temperature: Elevated temperatures can promote further nitration of the mononitrated product.1. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the nitrating agent. 2. Maintain strict temperature control throughout the reaction.
Product is dark or contains tar-like impurities 1. Oxidation of the Starting Material or Product: The methyl group or the pyrazole ring can be oxidized by the strong nitrating conditions. 2. Reaction Temperature is too high: High temperatures can lead to decomposition and polymerization.1. Add the nitrating agent slowly and maintain a low temperature. 2. Ensure the reaction is not left for an excessively long time after completion. 3. Consider using a milder nitrating agent if oxidation is a persistent issue.
Difficulty in separating regioisomers 1. Similar Polarity of Isomers: The 3-nitro and 5-nitro isomers often have very similar polarities, making chromatographic separation challenging.1. Optimize the mobile phase for column chromatography. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol may be effective. 2. Attempt fractional crystallization. Sometimes, the isomers have different solubilities in certain solvents, allowing for separation by careful crystallization. 3. Consider derivatization. In some cases, the isomers can be derivatized to compounds with more significant differences in physical properties, allowing for easier separation, followed by removal of the derivatizing group.

Data Presentation

Table 1: Comparison of Nitrating Agents and Conditions for Pyrazole Nitration

Starting Material Nitrating Agent Solvent/Conditions Temperature (°C) Time (h) Product(s) Yield (%) Reference
Pyrazolefuming HNO₃ (90%)/fuming H₂SO₄ (20%)-Not specifiedNot specified4-NitropyrazoleNot specified[1]
PyrazoleHNO₃/Ac₂O/HAcAnisole, n-octanol, or benzonitrile for rearrangementNot specifiedNot specified3-NitropyrazoleNot specified[1]
4-Iodopyrazolefuming HNO₃THF with zeolite or silica catalystRoom TempNot specified4-NitropyrazoleNot specified[1]
1-Methylpyrazoleconc. HNO₃/Trifluoroacetic anhydride-Ice bath121-Methyl-3-nitropyrazoleNot specified[1]
4-Nitro-1-acetonylpyrazoleconc. HNO₃/H₂SO₄-Not specified3604-Nitro-1-(trinitromethyl)-pyrazole28[1]

Note: Data for the direct synthesis of this compound is limited in the reviewed literature. The table presents data for the nitration of pyrazole and its derivatives to provide a comparative overview of reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for the Nitration of 4-Methyl-1H-pyrazole (Illustrative)

This is a general protocol based on common nitration procedures for pyrazoles. Optimization will be necessary to maximize the yield of the desired 3-nitro isomer.

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-methyl-1H-pyrazole (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid in a separate flask, pre-cooled to 0 °C. Add this mixture dropwise to the pyrazole solution while maintaining the internal temperature between 0 and 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate forms. Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the regioisomers.

Visualizations

experimental_workflow cluster_prep Preparation cluster_nitration Nitration cluster_reaction Reaction & Quenching cluster_workup Work-up & Purification start Dissolve 4-methyl-1H-pyrazole in conc. H₂SO₄ at 0°C nitrating_agent Prepare nitrating mixture (HNO₃/H₂SO₄) at 0°C addition Add nitrating mixture dropwise at 0-5°C start->addition nitrating_agent->addition stir Stir at room temperature (1-3h) addition->stir quench Pour onto ice stir->quench neutralize Neutralize with base quench->neutralize extract Extract with organic solvent neutralize->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield cause1 Ineffective Nitrating Agent issue->cause1 cause2 Suboptimal Temperature issue->cause2 cause3 Incomplete Reaction issue->cause3 cause4 Poor Regioselectivity issue->cause4 sol1 Use fresh, potent nitrating agent cause1->sol1 sol2 Optimize reaction temperature cause2->sol2 sol3 Increase reaction time cause3->sol3 sol4 Control temperature strictly cause4->sol4 sol5 Experiment with different nitrating agents cause4->sol5

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Stability issues of nitropyrazoles in different chemical environments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with stability issues encountered during experiments involving nitropyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of nitropyrazole compounds?

A1: The stability of nitropyrazoles is influenced by a combination of structural and environmental factors. Key considerations include:

  • Thermal Stress: Many nitropyrazole derivatives have high thermal stability, but this can vary significantly based on the substitution pattern on the pyrazole ring.[1][2][3] The presence of multiple adjacent nitro groups can introduce ring strain, affecting thermal stability.[4]

  • pH (Hydrolysis): Nitropyrazoles can be susceptible to degradation under acidic or alkaline conditions. The N-H proton on an unsubstituted pyrazole ring is acidic and can be reactive.[5] Stability is often greatest between pH 1.0 and 4.0 for some related nitroaromatic compounds.[6]

  • Oxidation: Exposure to oxidizing agents can lead to the degradation of nitropyrazoles, potentially forming N-oxides or other oxidation byproducts.[7]

  • Photostability: Like many nitroaromatic compounds, nitropyrazoles may be sensitive to light. Exposure to UV or visible light can induce photodegradation.[7]

  • Excipient Compatibility: In pharmaceutical formulations, interactions with excipients can affect stability. Reactive impurities in excipients or direct chemical reactions (e.g., acid-base) can lead to degradation.[8][9]

Q2: What are the common degradation pathways for nitropyrazoles?

A2: Research, primarily in the context of energetic materials, has identified several thermal degradation pathways:

  • Hydrogen Transfer ([4][10] Sigmatropic Shift): For nitropyrazoles with an N-H bond, the initial step of decomposition can be a hydrogen shift from the nitrogen to a nitro group, which can trigger ring opening.[11][12]

  • C-NO₂ Bond Scission: Homolytic cleavage of the carbon-nitro bond to release •NO₂ is a common pathway, especially at high temperatures.[13]

  • Intramolecular Oxidation: A nitro group can oxidize an adjacent carbon atom on the ring, leading to decomposition.[12]

  • Nitro-Nitrite Rearrangement: This involves the rearrangement of a nitro group (NO₂) to a nitrite group (ONO), which is often a precursor to further decomposition.[4][11]

Q3: How does the substitution pattern on the pyrazole ring affect its stability?

A3: The type and position of substituent groups have a profound impact on stability:

  • N-Substitution: Replacing the acidic N-H proton with an alkyl group (e.g., methyl) can significantly alter thermal stability and prevent degradation pathways that start with a hydrogen shift.[4][10]

  • Position of Nitro Groups: The relative positions of nitro groups influence stability. For instance, 3,5-dinitropyrazole, where the nitro groups are separated, exhibits enhanced stability compared to isomers with adjacent nitro groups.[4]

  • Other Functional Groups: The presence of amino (-NH₂) or azido (-N₃) groups can also change the decomposition mechanism and thermal stability. Decomposition of 4-amino-3,5-dinitropyrazole (LLM-116), for example, is initiated at the amino and N-H moieties.[12]

Q4: What is a forced degradation study and why is it important for nitropyrazoles?

A4: A forced degradation (or stress testing) study is an experiment where a drug substance is intentionally exposed to harsh conditions—such as high heat, extreme pH, oxidizing agents, and intense light—to accelerate its decomposition.[14] These studies are crucial for:

  • Identifying potential degradation products and pathways.[14][15]

  • Developing and validating "stability-indicating" analytical methods that can accurately measure the active compound in the presence of its degradants.[15]

  • Understanding the intrinsic stability of the molecule, which helps in formulating stable products and defining proper storage conditions.[16]

Troubleshooting Guides

This section addresses common problems encountered during experiments with nitropyrazoles.

Issue 1: My nitropyrazole compound is degrading in solution.

Question: I've dissolved my nitropyrazole derivative for an experiment, but I'm seeing unexpected peaks in my HPLC analysis over time, suggesting it's not stable. What should I check?

Answer: Degradation in solution is a common issue. Use the following workflow to troubleshoot the problem.

G Troubleshooting Workflow: Degradation in Solution cluster_ph Is the pH acidic or alkaline? cluster_light Is the experiment run under ambient light? start Degradation Observed in Solution check_ph 1. Check pH of Solution start->check_ph ph_yes Yes check_ph->ph_yes Acid/Base Hydrolysis is possible ph_no Neutral check_ph->ph_no check_solvent 2. Evaluate Solvent System check_light 3. Assess Light Exposure check_solvent->check_light check_temp 4. Review Temperature light_yes Yes check_light->light_yes Photodegradation is possible check_o2 5. Consider Oxidation check_temp->check_o2 sol_degas Action: Degas solvent or run experiment under inert atmosphere (N₂/Ar). check_o2->sol_degas Oxidative degradation is possible sol_buffer Action: Buffer to a more stable pH (e.g., pH 1-4) or use aprotic solvent. ph_yes->sol_buffer ph_no->check_solvent sol_protect Action: Protect solution from light using amber vials or by covering setup. light_yes->sol_protect

Troubleshooting workflow for nitropyrazole degradation in solution.

Potential Causes & Solutions:

  • pH-Mediated Hydrolysis: Many heterocyclic compounds show pH-dependent stability.[17] Nitropyrazoles can be unstable in strongly acidic or, more commonly, alkaline media.

    • Solution: Measure the pH of your solution. If it's outside the neutral range, consider using a buffered solution. For some related compounds, maximum stability is found in the weakly acidic range (pH 1-4).[6] If possible, switch to a non-aqueous, aprotic solvent.

  • Photodegradation: Nitroaromatic compounds are often susceptible to degradation upon exposure to light.[7]

    • Solution: Repeat the experiment while protecting your samples from light using amber glassware or by wrapping containers in aluminum foil.

  • Oxidative Degradation: Dissolved oxygen in the solvent can lead to oxidative degradation, especially if the solution is heated or exposed to light.

    • Solution: Use freshly degassed solvents. Sparging the solvent with an inert gas like nitrogen or argon before use can help. Running the experiment under an inert atmosphere may be necessary.

  • Solvent Reactivity: Ensure the solvent itself is not reacting with your compound. Protic solvents like methanol or ethanol could potentially act as nucleophiles under certain conditions.

    • Solution: Review the literature for solvent compatibility. If in doubt, test the stability in a different, less reactive solvent (e.g., acetonitrile, THF).

Issue 2: My solid-state nitropyrazole shows signs of degradation during storage or thermal analysis (e.g., DSC/TGA).

Question: My compound has discolored upon storage, or my DSC scan shows an exothermic decomposition event at a lower temperature than expected. What could be the issue?

Answer: Solid-state stability is critical and can be affected by several factors.

G Factors Affecting Solid-State Stability center Nitropyrazole Solid-State Stability factor1 Intrinsic Molecular Structure center->factor1 factor2 Environmental Factors center->factor2 factor3 Impurities center->factor3 sub1a Ring Strain (adjacent -NO₂) factor1->sub1a sub1b Presence of N-H bond factor1->sub1b sub2a Temperature factor2->sub2a sub2b Humidity / Moisture factor2->sub2b sub2c Light Exposure factor2->sub2c sub3a Residual Acid/Base from Synthesis factor3->sub3a sub3b Incompatible Excipients (in formulations) factor3->sub3b

Key factors influencing the solid-state stability of nitropyrazoles.

Potential Causes & Solutions:

  • Impurities: Residual catalysts, acids, or bases from the synthesis can catalyze degradation over time.

    • Solution: Ensure the compound is purified thoroughly. Techniques like recrystallization or column chromatography are essential. Confirm purity using NMR and elemental analysis.

  • Moisture: Excipients with high water content can increase drug degradation.[8] Water can facilitate hydrolysis or lower the decomposition temperature.

    • Solution: Store the compound in a desiccator over a drying agent (e.g., P₂O₅, Drierite®). If preparing a formulation, select anhydrous excipients or those with low moisture content.

  • Incompatible Excipients: In pharmaceutical mixtures, excipients can directly interact with the active ingredient. For example, basic excipients like magnesium stearate can react with acidic N-H groups.[8]

    • Solution: Conduct compatibility studies by mixing your nitropyrazole with individual excipients and storing them under stressed conditions (e.g., 40°C/75% RH). Analyze for degradation using DSC or HPLC.

  • Polymorphism: Different crystal forms (polymorphs) of a compound can have different stabilities and melting/decomposition points. An unexpected thermal event could indicate the presence of a less stable polymorph.

    • Solution: Characterize the solid form using techniques like X-ray powder diffraction (XRPD) and DSC to ensure consistency between batches.

Data Summary

The thermal stability of nitropyrazoles is a critical parameter, often reported as the decomposition temperature (Td) from DSC or TGA analysis. The data below, primarily from studies on energetic materials, illustrates the range of stabilities.

CompoundDecomposition Temp. (Td)Analysis MethodReference
4-amino-3,5-dinitropyrazole (LLM-116)183 °C (Peak)DSC--INVALID-LINK--[12]
3,4-Dinitropyrazole (3,4-DNP)285 °C---INVALID-LINK--[18]
1-methyl-3,4-dinitropyrazole (3,4-MDNP)~300 °C (Stable at)---INVALID-LINK--[3]
3,4,5-Trinitropyrazole (TNP)270 °C (Under pressure)DSC--INVALID-LINK--[13]
Isomer 4> 2 (Superior thermal stability)---INVALID-LINK--[1]
Isomer 6> 2 (Superior thermal stability)---INVALID-LINK--[1]

Isomer 4: 4-methyl-3,5-dinitro-1-(trinitromethyl)-1H-pyrazole. Isomer 6: 5-methyl-3,4-dinitro-1-(trinitromethyl)-1H-pyrazole. Both are compared to the unstable isomer 2: 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole.

Experimental Protocols

Protocol: Forced Degradation Study for a Novel Nitropyrazole

This protocol outlines a general procedure for conducting a forced degradation study, essential for assessing the intrinsic stability of a nitropyrazole compound. The goal is to achieve 5-20% degradation of the active substance.[16]

1. Materials and Reagents:

  • Nitropyrazole test substance

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Class A volumetric flasks, pipettes, and amber HPLC vials

  • pH meter, calibrated

  • HPLC system with a UV/PDA detector

  • Photostability chamber, oven

2. Stock Solution Preparation:

  • Accurately prepare a stock solution of the nitropyrazole compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile/water).[16] Use this as the "time zero" and "unstressed" control sample.

3. Application of Stress Conditions: [14][15][16] (For each condition, run a parallel blank experiment with the stressor and solvent but without the drug.)

  • Acid Hydrolysis:

    • Add an aliquot of the stock solution to a flask and add 0.1 M HCl to reach the final volume.

    • Store at room temperature and take samples at time points (e.g., 2, 6, 24 hours).

    • If no degradation is observed, repeat the experiment at an elevated temperature (e.g., 60°C) or with 1 M HCl.[16]

    • Before analysis, neutralize samples with an equivalent amount of NaOH.

  • Base Hydrolysis:

    • Follow the same procedure as acid hydrolysis, but use 0.1 M NaOH (and 1 M NaOH if necessary).

    • Neutralize samples with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • Add an aliquot of the stock solution to a flask, then add 3% H₂O₂ to the final volume.

    • Store protected from light at room temperature.

    • Sample at various time points.

  • Thermal Degradation (Solution):

    • Prepare a sample of the drug in the chosen solvent (e.g., water or buffer).

    • Heat in a controlled oven at 70-80°C.

    • Sample at various time points.

  • Thermal Degradation (Solid State):

    • Place a small amount of the solid drug in a vial.

    • Heat in an oven at a temperature below its melting point (e.g., 80°C).

    • Periodically remove samples, dissolve in solvent, and analyze.

  • Photolytic Degradation:

    • Expose a solution of the compound and a sample of the solid powder to a light source that provides both UV and visible output (e.g., 1.2 million lux hours and 200 watt-hours/m²).[16]

    • Keep a control sample wrapped in aluminum foil to serve as a dark control.

    • Analyze the samples after the exposure period.

4. Sample Analysis:

  • Analyze all stressed, control, and time-zero samples using a validated stability-indicating HPLC method.

  • The method should be capable of separating the parent nitropyrazole peak from all degradation products, impurities, and solvent peaks.

  • Use a PDA detector to compare the UV spectra of the degradant peaks with the parent peak to check for peak purity.

5. Data Interpretation:

  • Calculate the percentage of degradation for each condition.

  • Identify the conditions under which the nitropyrazole is most labile.

  • If possible, use LC-MS to identify the mass of the major degradation products to help elucidate their structures and the degradation pathway.

References

Technical Support Center: Scaling Up Production of 4-Methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and purification of 4-Methyl-3-nitro-1H-pyrazole.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Synthesis

Q1: What is a common synthetic route for this compound?

A1: A typical and effective method for the synthesis of this compound involves a two-step process: the cyclocondensation of a suitable diketone precursor with a hydrazine to form the pyrazole ring, followed by regioselective nitration.

Q2: I am observing low yields during the cyclocondensation step. What are the potential causes and solutions?

A2: Low yields in the cyclocondensation step can arise from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or moderately increasing the temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.

  • Side Reactions: The formation of byproducts can reduce the yield of the desired pyrazole. Ensure the purity of your starting materials and consider adjusting the stoichiometry of the reactants.

  • pH of the Reaction Mixture: The pH can significantly influence the rate and outcome of the cyclocondensation. An acidic or basic catalyst is often employed. Experimenting with different catalysts or adjusting the pH might improve the yield.

Q3: The nitration step is producing a mixture of isomers. How can I improve the regioselectivity for the 3-nitro isomer?

A3: Achieving high regioselectivity in the nitration of pyrazoles can be challenging. Here are some strategies to favor the formation of the 3-nitro isomer:

  • Choice of Nitrating Agent: The choice of nitrating agent is critical. A mixture of nitric acid and sulfuric acid is a common choice.[1][2] However, for more control, consider using milder nitrating agents or performing the reaction at a lower temperature to minimize the formation of other isomers.

  • Reaction Conditions: Carefully controlling the reaction temperature is paramount. Lower temperatures generally favor kinetic control, which can lead to higher regioselectivity.

  • Protecting Groups: In some cases, employing a protecting group strategy can direct the nitration to the desired position. This would involve protecting other reactive sites on the pyrazole ring before nitration and then deprotecting them afterward.

Q4: My nitration reaction is resulting in di-nitrated products or decomposition of the starting material. What should I do?

A4: Over-nitration or decomposition suggests that the reaction conditions are too harsh.[3][4]

  • Reduce Reaction Temperature: Perform the reaction at a significantly lower temperature (e.g., 0 °C or below).

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the nitrating agent.

  • Slow Addition: Add the nitrating agent dropwise to the solution of the pyrazole to maintain better control over the reaction exotherm.

Purification

Q5: I am having difficulty purifying the final product. What are some effective purification techniques?

A5: Purification of pyrazole derivatives can often be achieved through several methods:

  • Crystallization: Recrystallization from a suitable solvent system is a common and effective method for purifying solid products. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature.

  • Column Chromatography: For mixtures that are difficult to separate by crystallization, column chromatography using silica gel is a powerful technique. A range of solvent systems (e.g., hexane/ethyl acetate) can be used to elute the desired compound.

  • Acid Addition Salt Formation: Pyrazoles can be purified by forming their acid addition salts.[5][6] The salt can be precipitated, washed, and then neutralized to regenerate the pure pyrazole.

Q6: The product appears oily and does not solidify. How can I induce crystallization?

A6: If the product is an oil, it may be impure or a low-melting solid.

  • Trituration: Try triturating the oil with a non-polar solvent like hexane. This can sometimes induce crystallization.

  • Seed Crystals: If you have a small amount of pure, solid product, you can use it as a seed crystal to induce crystallization in the bulk of the oil.

  • High Vacuum: Removing residual solvents under a high vacuum can sometimes help in solidifying the product.

Data Presentation

Table 1: Typical Reaction Conditions for Pyrazole Synthesis

StepReactantsSolventCatalystTemperature (°C)Time (h)Typical Yield (%)
CyclocondensationDiketone, HydrazineEthanolAcetic Acid804-670-85
Nitration4-Methyl-1H-pyrazoleSulfuric AcidNitric Acid0-101-260-75

Note: These are generalized conditions and may require optimization for your specific setup.

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-1H-pyrazole (Cyclocondensation)

  • To a solution of the appropriate diketone precursor in ethanol, add an equimolar amount of hydrazine hydrate.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent.

Protocol 2: Nitration of 4-Methyl-1H-pyrazole

  • Cool a mixture of concentrated sulfuric acid and nitric acid to 0 °C in an ice bath.

  • Slowly add the 4-Methyl-1H-pyrazole to the cold acid mixture with constant stirring, ensuring the temperature does not rise above 10 °C.

  • Stir the reaction mixture at 0-10 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or recrystallization.

Visualizations

experimental_workflow start Start diketone Diketone Precursor start->diketone hydrazine Hydrazine Hydrate start->hydrazine cyclocondensation Cyclocondensation (Ethanol, Acetic Acid, Reflux) diketone->cyclocondensation hydrazine->cyclocondensation pyrazole_intermediate Crude 4-Methyl-1H-pyrazole cyclocondensation->pyrazole_intermediate purification1 Purification (Recrystallization) pyrazole_intermediate->purification1 pure_pyrazole Pure 4-Methyl-1H-pyrazole purification1->pure_pyrazole nitration Nitration (H2SO4, HNO3, 0-10°C) pure_pyrazole->nitration crude_product Crude this compound nitration->crude_product purification2 Purification (Column Chromatography) crude_product->purification2 final_product Pure this compound purification2->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Problem Encountered low_yield Low Yield in Cyclocondensation start->low_yield isomer_mixture Isomer Mixture in Nitration start->isomer_mixture over_nitration Over-nitration/ Decomposition start->over_nitration purification_issue Purification Difficulty start->purification_issue check_completion Check Reaction Completion (TLC) low_yield->check_completion Cause? check_purity Check Starting Material Purity low_yield->check_purity Cause? optimize_catalyst Optimize Catalyst/pH low_yield->optimize_catalyst Cause? lower_temp Lower Reaction Temperature isomer_mixture->lower_temp Solution change_nitrating_agent Change Nitrating Agent isomer_mixture->change_nitrating_agent Solution protecting_group Consider Protecting Group isomer_mixture->protecting_group Advanced Solution reduce_temp Significantly Reduce Temperature over_nitration->reduce_temp Solution control_stoichiometry Control Stoichiometry of Nitrating Agent over_nitration->control_stoichiometry Solution slow_addition Slow, Dropwise Addition over_nitration->slow_addition Solution recrystallize Recrystallization purification_issue->recrystallize Method column_chromatography Column Chromatography purification_issue->column_chromatography Method acid_salt Form Acid Addition Salt purification_issue->acid_salt Method adjust_conditions Adjust Temp/Time check_completion->adjust_conditions Incomplete

Caption: Troubleshooting guide for common issues in the synthesis of this compound.

References

Refinement of analytical methods for isomeric purity of nitropyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of analytical methods to determine the isomeric purity of nitropyrazoles. It is designed for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC)

Troubleshooting Guide

Q1: Why are my nitropyrazole isomer peaks co-eluting or showing poor resolution?

A1: Co-elution of nitropyrazole isomers is a common challenge due to their similar physicochemical properties. To improve resolution, a systematic approach focusing on enhancing column selectivity (α) and efficiency (N) is required.[1]

  • Detecting Co-elution: Look for asymmetrical peaks, shoulders, or merged peaks.[1][2] A Diode Array Detector (DAD) can be used for peak purity analysis to confirm co-elution.[1][2]

  • Troubleshooting Steps:

    • Optimize the Mobile Phase:

      • Solvent Strength: Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. Increasing the aqueous content can enhance retention and improve separation.[1]

      • Switch Organic Modifier: Acetonitrile and methanol offer different selectivities. If one is not providing adequate separation, try the other.[1]

      • Adjust pH: For ionizable nitropyrazoles, slight changes in the mobile phase pH can significantly impact retention and selectivity.[1][2] It is generally recommended to work at a pH at least one unit away from the pKa of the analytes.[2]

    • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different chemistry. For positional isomers like nitropyrazoles, a phenyl-hexyl column may offer alternative selectivity compared to a standard C18 column due to π-π interactions.[3][4][5][6][7]

    • Adjust Temperature: Modifying the column temperature can alter selectivity.

Q2: What is causing my nitropyrazole peaks to tail?

A2: Peak tailing can compromise quantification accuracy and is often caused by secondary interactions between the analyte and the stationary phase.[8][9][10]

  • Troubleshooting Steps:

    • Mobile Phase pH: For basic nitropyrazoles, interactions with acidic residual silanols on the silica packing can cause tailing. Operating at a lower pH can suppress the ionization of these silanols.[9]

    • Column Choice: Use a highly deactivated (end-capped) column to minimize silanol interactions.[8]

    • Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting the sample.[8][10]

    • Column Contamination: A blocked column frit or contamination at the head of the column can distort peak shape. Backflushing the column or replacing the guard column can help.[8][10]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for nitropyrazole isomers?

A1: For positional isomers like 3-nitropyrazole and 4-nitropyrazole, a reversed-phase method is a common starting point. Begin with a C18 column and a mobile phase of acetonitrile and water.[1] A scouting gradient can help determine the elution range of the isomers.[1]

Q2: How can I improve the retention of polar nitropyrazole isomers?

A2: If your nitropyrazole isomers are highly polar and elute too early, even with 100% aqueous mobile phase, consider using a column designed for polar analytes or switching to Hydrophilic Interaction Liquid Chromatography (HILIC).[11]

Experimental Protocol: HPLC-UV Analysis of Nitropyrazole Isomers

This protocol provides a general framework. Optimization will be required for specific isomer pairs and matrices.

Instrumentation:

  • HPLC system with UV detector

  • C18 or Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm)

Reagents:

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Ultrapure water

  • Formic acid or other appropriate buffer components

Procedure:

  • Sample Preparation:

    • Accurately weigh ~10 mg of the nitropyrazole sample.

    • Dissolve in a suitable solvent (e.g., methanol or acetonitrile) in a 10 mL volumetric flask.

    • Dilute to the mark with the same solvent.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[12]

  • Chromatographic Conditions:

    • Mobile Phase: Start with a mixture of acetonitrile and water (e.g., 50:50 v/v). Add a small amount of formic acid (e.g., 0.1%) to control pH and improve peak shape.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: Determined by the UV absorbance maximum of the nitropyrazole isomers (typically in the range of 254-310 nm).

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Identify the peaks corresponding to the nitropyrazole isomers based on retention times of standards.

    • Quantify the isomeric purity by comparing the peak areas.

Quantitative Data Summary
ParameterC18 ColumnPhenyl-Hexyl ColumnReference
Selectivity Standard selectivity for hydrophobic compounds.Enhanced selectivity for aromatic compounds due to π-π interactions. May provide better resolution for nitropyrazole isomers.[3][4][5][6][7]
Typical Mobile Phase Acetonitrile/Water or Methanol/WaterAcetonitrile/Water or Methanol/Water[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

Troubleshooting Guide

Q1: I am observing peak broadening or tailing for my nitropyrazole isomers. What could be the cause?

A1: Peak shape issues in GC can stem from several factors, from the injection to the column itself.

  • Troubleshooting Steps:

    • Injector Temperature: Nitropyrazoles can be thermally labile. An excessively high injector temperature may cause degradation, leading to peak tailing or the appearance of degradation product peaks.[13][14][15][16] Conversely, a temperature that is too low can result in slow vaporization and broad peaks.[17] Optimization of the injector temperature is critical.

    • Liner Choice and Condition: An inert liner is crucial to prevent analyte degradation. Active sites in a dirty or inappropriate liner can cause peak tailing. Consider using a liner with glass wool to aid in vaporization.

    • Column Issues: Contamination at the head of the column can be a source of peak distortion. Clipping a small portion (0.5-1 m) from the front of the column can resolve this. Column bleed at high temperatures can also affect peak shape and baseline stability.

    • Injection Technique: A slow injection can lead to broad peaks. The injection should be smooth and rapid.[18]

Q2: My sensitivity is low, or I am not seeing any peaks for my nitropyrazole isomers.

A2: Low sensitivity can be due to issues with the sample introduction, the column, or the detector.

  • Troubleshooting Steps:

    • Leaks: Check for leaks in the system, especially at the injector and column fittings.

    • Injector Parameters: For splitless injections, ensure the split valve remains closed long enough for the entire sample to be transferred to the column.[19]

    • Thermal Degradation: As mentioned, nitropyrazoles can degrade at high temperatures. This degradation in the injector can lead to a loss of the analyte before it reaches the detector.[13][14][15][16]

    • MS Source Contamination: A dirty ion source will result in poor sensitivity. Regular cleaning is essential.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right GC column for separating nitropyrazole isomers?

A1: The choice of column depends on the polarity of the isomers. A good starting point for many pyrazole isomers is a low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).[12] These columns separate compounds primarily based on boiling point, but the phenyl content provides some selectivity for aromatic compounds.

Q2: How can I distinguish between nitropyrazole isomers if they have similar retention times?

A2: Mass spectrometry is a powerful tool for this. Even if isomers co-elute, they may have different fragmentation patterns in the mass spectrometer.[20] By examining the mass spectra, it is often possible to identify unique fragment ions for each isomer, allowing for their differentiation and quantification using Selected Ion Monitoring (SIM).[20]

Experimental Protocol: GC-MS Analysis of Nitropyrazole Isomers

This protocol is based on a method for pyrazole isomers and should be optimized for nitropyrazoles.[12]

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • DB-5ms column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[12]

Reagents:

  • High-purity helium

  • Methanol (for sample dissolution)

  • Dichloromethane (for dilution)

Procedure:

  • Sample Preparation:

    • Accurately weigh ~10 mg of the nitropyrazole mixture into a 10 mL volumetric flask.

    • Dissolve the sample in a minimal amount of methanol and dilute to the mark with dichloromethane.[12]

    • Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.[12]

  • GC-MS Conditions:

    • Injector Temperature: 250 °C (optimization may be required to prevent thermal degradation)[12]

    • Injection Volume: 1 µL

    • Injection Mode: Split (e.g., 20:1 ratio, adjust as needed)[12]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min[12]

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp 1: Increase to 150 °C at 5 °C/min.

      • Ramp 2: Increase to 250 °C at 20 °C/min, hold for 5 minutes.[12]

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Mode: Full Scan (e.g., m/z 40-400) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions for each isomer.

Quantitative Data Summary
ParameterValueReference
Column Type 5% phenyl-methylpolysiloxane[12]
Typical Injection Volume 1 µL[12]
Carrier Gas Helium[12]

Capillary Electrophoresis (CE)

Troubleshooting Guide

Q1: Why am I observing poor resolution or peak broadening in my CE separation of nitropyrazole isomers?

A1: Resolution in CE is highly dependent on the composition of the background electrolyte (BGE) and the electroosmotic flow (EOF).

  • Troubleshooting Steps:

    • Optimize BGE pH: The charge of the nitropyrazole isomers can be manipulated by adjusting the pH of the BGE. The greatest difference in mobility, and thus the best selectivity, is often achieved at a pH halfway between the pKa values of the isomers.

    • BGE Concentration: Increasing the buffer concentration can reduce EOF, which may improve the separation of fast-migrating analytes. However, this also increases the current and Joule heating, which can lead to peak broadening.

    • Use of Additives: Organic modifiers (e.g., methanol, acetonitrile) can be added to the BGE to alter the solvation of the analytes and the viscosity of the medium, thereby influencing their mobility and improving separation. For chiral nitropyrazoles, chiral selectors like cyclodextrins are necessary.[21]

    • Capillary Conditioning: Inconsistent capillary conditioning can lead to variable EOF and poor reproducibility. Ensure a consistent and thorough washing procedure between runs.

Q2: My migration times are unstable and not reproducible.

A2: Fluctuations in migration times are often related to an unstable EOF.

  • Troubleshooting Steps:

    • BGE Depletion: The composition of the BGE in the vials can change over time due to electrolysis. Use fresh BGE for each run or for a small series of runs.

    • Temperature Control: Inadequate temperature control can cause viscosity changes in the BGE, affecting EOF and analyte mobility. Ensure the capillary temperature is stable.

    • Capillary Wall Interactions: Adsorption of sample components to the capillary wall can alter the surface charge and affect the EOF. A rigorous washing protocol is essential.

Frequently Asked questions (FAQs)

Q1: Is CE a suitable technique for analyzing the isomeric purity of nitropyrazoles?

A1: Yes, CE is a high-efficiency separation technique that is well-suited for the analysis of isomers.[11] Its high resolving power makes it a valuable tool for separating compounds with very similar structures.[11]

Q2: How can I separate neutral nitropyrazole isomers by CE?

A2: To separate neutral compounds, Micellar Electrokinetic Chromatography (MEKC) is used. This involves adding a surfactant (e.g., sodium dodecyl sulfate, SDS) to the BGE at a concentration above its critical micelle concentration. The neutral analytes partition between the aqueous buffer and the micelles, and separation occurs based on differences in their partitioning coefficients.

Experimental Protocol: Capillary Zone Electrophoresis (CZE) of Nitropyrazole Isomers

This is a general protocol that will require optimization for specific nitropyrazole isomers.

Instrumentation:

  • Capillary electrophoresis system with a UV detector

  • Uncoated fused-silica capillary (e.g., 50 µm I.D., 50 cm total length)

Reagents:

  • Sodium phosphate buffer components (monobasic and dibasic)

  • Sodium hydroxide and hydrochloric acid for pH adjustment

  • Methanol or acetonitrile (optional BGE modifier)

  • Ultrapure water

Procedure:

  • Sample Preparation:

    • Dissolve the nitropyrazole sample in the BGE or a compatible solvent at a suitable concentration (e.g., 100 µg/mL).

    • Filter the sample through a 0.45 µm syringe filter.

  • CE Conditions:

    • Background Electrolyte (BGE): 20 mM sodium phosphate buffer. The pH should be optimized to maximize the charge difference between the isomers.

    • Capillary Conditioning: At the beginning of the day, rinse the capillary with 1 M NaOH, water, and then BGE. Between runs, rinse with 0.1 M NaOH, water, and BGE.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Separation Voltage: 20-25 kV.

    • Temperature: 25 °C.

    • Detection: UV detection at the absorbance maximum of the nitropyrazoles.

  • Analysis:

    • Apply the voltage and record the electropherogram.

    • Identify and quantify the isomers based on their migration times and peak areas.

Method Validation for CE

A CE method for isomeric purity should be validated according to ICH guidelines, including an assessment of:[22][23][24]

  • Specificity: The ability to resolve the isomers from each other and from any impurities.

  • Linearity: The response should be linear over a range of concentrations.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an isomeric impurity that can be reliably detected and quantified.

  • Accuracy and Precision: The closeness of the measured value to the true value and the reproducibility of the measurements.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Visualizations

Experimental Workflow for Method Development

MethodDevelopmentWorkflow General Workflow for Isomer Purity Method Development cluster_start Start cluster_prep Preparation cluster_method Method Development cluster_validation Validation & Analysis cluster_end End Start Define Analytical Goal (e.g., Quantify Isomer Ratio) SamplePrep Sample Preparation (Dissolution, Filtration) Start->SamplePrep InitialMethod Select Initial Conditions (Column, Mobile Phase/BGE, Temp.) SamplePrep->InitialMethod Scouting Scouting Run (e.g., Gradient Elution) InitialMethod->Scouting Optimization Optimize Parameters (Selectivity, Resolution) Scouting->Optimization Poor Resolution? Validation Method Validation (ICH Guidelines) Scouting->Validation Good Resolution Optimization->Validation Analysis Routine Analysis Validation->Analysis End Report Results Analysis->End

Caption: General workflow for developing an analytical method for nitropyrazole isomer purity.

Troubleshooting Logic for Co-eluting Peaks in HPLC

HPLCTroubleshooting Troubleshooting Co-eluting Peaks in HPLC Problem Problem: Co-eluting Nitropyrazole Isomers CheckPurity Confirm with Peak Purity Analysis (DAD)? Problem->CheckPurity CheckPurity->Problem No (Other Issue) OptimizeMP Optimize Mobile Phase CheckPurity->OptimizeMP Yes ChangeSolvent Change Organic Modifier (ACN <-> MeOH) OptimizeMP->ChangeSolvent AdjustpH Adjust pH ChangeSolvent->AdjustpH Still Co-eluting Resolved Peaks Resolved ChangeSolvent->Resolved Resolved ChangeColumn Change Stationary Phase (e.g., C18 -> Phenyl-Hexyl) AdjustpH->ChangeColumn Still Co-eluting AdjustpH->Resolved Resolved ChangeColumn->Resolved Resolved

Caption: Decision tree for troubleshooting co-eluting nitropyrazole isomer peaks in HPLC.

References

Green chemistry approaches for the synthesis of nitropyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Green Synthesis of Nitropyrazoles

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and answers to frequently asked questions regarding green chemistry approaches for the synthesis of nitropyrazoles.

Troubleshooting Guide

This section offers solutions to common problems encountered during the synthesis of nitropyrazoles using green chemistry methods. For easy comparison, quantitative data from various eco-friendly protocols are summarized below, followed by detailed experimental procedures for key techniques.

Data Summary: Comparison of Green Synthesis Methods
MethodCatalyst/ReagentSolventTemp. (°C)TimeYield (%)Reference(s)
Microwave-Assisted Graphene Oxide (GO)Water-4 minup to 95[1]
Microwave-Assisted None (Neat Reaction)Solvent-free12020 min-[2]
Microwave-Assisted ZnO NanoparticlesSolvent-free---[3]
Ultrasound-Assisted NoneWaterRoom Temp1-1.5 h96[4][5]
Ultrasound-Assisted NonePEG-400 & WaterRoom Temp--[6]
Catalytic Nitration Montmorillonite K-10 / Bismuth Nitrate----[7][8]
One-Pot Two-Step Fuming HNO₃ / Fuming H₂SO₄-501.5 h85[9]
Water-Based Synthesis OxoneWater---[10]
Experimental Protocols

Protocol 1: Ultrasound-Assisted Catalyst-Free Synthesis of Pyrazole Derivatives in Water

This protocol describes a one-pot synthesis of pyrazoles via a multicomponent reaction, adapted from methodologies emphasizing green chemistry principles such as the use of water as a solvent and avoiding traditional catalysts.[4][5]

  • Materials: Aromatic aldehyde (1 mmol), hydrazine monohydrate (1 mmol), ethyl acetoacetate (1 mmol), and water (5 mL).

  • Apparatus: A high-intensity ultrasonic bath/probe.

  • Procedure:

    • Combine the aromatic aldehyde, hydrazine monohydrate, and ethyl acetoacetate in a flask containing 5 mL of water.

    • Place the flask in an ultrasonic bath and irradiate the mixture at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction is typically complete within 60-90 minutes.

    • Upon completion, the solid product will precipitate out of the aqueous solution.

    • Collect the precipitate by filtration and wash with cold water.

    • Recrystallize the crude product from ethanol to obtain the purified pyrazole derivative. This protocol avoids the need for column chromatography.[4]

Protocol 2: Microwave-Assisted Solvent-Free Synthesis of Pyrazolones

This method provides a rapid and environmentally friendly approach to pyrazolone synthesis by eliminating the need for solvents, adapted from established microwave-assisted organic synthesis (MAOS) protocols.[11][12]

  • Materials: β-ketoester (10 mmol) and a substituted or unsubstituted hydrazine (10 mmol).

  • Apparatus: A dedicated microwave reactor.

  • Procedure:

    • Place the β-ketoester and hydrazine into a microwave-safe reaction vessel.

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 120 °C) for a short duration, typically ranging from 2 to 20 minutes.[2][13]

    • After irradiation, allow the vessel to cool to room temperature.

    • The resulting product is often pure enough for subsequent use. If necessary, purify by recrystallization from an appropriate solvent like ethanol.

    • The mechanism proceeds via a regioselective attack of the hydrazine on the keto group, followed by intramolecular cyclization.[11]

Frequently Asked Questions (FAQs)

Q1: My yield of 4-nitropyrazole from direct nitration is consistently low. What factors could be responsible?

A: Low yields in the direct nitration of pyrazole are a common issue. Several factors can contribute:

  • Reaction Temperature: High temperatures can lead to the decomposition of 4-nitropyrazole in the strong acid medium, reducing the overall yield.[9] An optimal temperature, often around 50°C, should be maintained.[9]

  • Nitrating Agent Concentration: The ratio of nitric acid to sulfuric acid is crucial. An insufficient concentration of the nitronium ion (NO₂⁺) will result in incomplete nitration. Conversely, an excessively high acid concentration can lead to the formation of protonated byproducts, which also lowers the yield.[9]

  • Reaction Time: While longer reaction times may seem to favor completion, prolonged exposure to the harsh acidic conditions can degrade the product. An optimal time of around 1.5 hours is often recommended.[9]

Q2: I am observing the formation of multiple isomers during the nitration of a substituted pyrazole. How can I improve regioselectivity?

A: The formation of isomers, such as 3-nitro and 4-nitropyrazoles, is a frequent challenge governed by the directing effects of existing substituents and the reaction mechanism.

  • Mechanism Control: The nitration can proceed via different pathways. For instance, N-nitropyrazole can be formed initially and then thermally rearrange to 3(5)-nitropyrazole.[14][15] Alternatively, rearrangement in sulfuric acid at room temperature can favor the formation of 4-nitropyrazole.[10] Controlling these rearrangement conditions is key to selectivity.

  • Catalyst Choice: Using solid acid catalysts like zeolites or silica can enhance selectivity for the 4-nitro isomer by providing a structured environment for the reaction.[9][10]

  • Blocking Groups: In some cases, a temporary blocking group can be introduced at a specific position to direct nitration to the desired site, followed by the removal of the blocking group.

Q3: What are the primary advantages of using microwave or ultrasound assistance for nitropyrazole synthesis?

A: Both microwave and ultrasound irradiation are key green chemistry techniques that offer significant advantages over conventional heating methods:

  • Microwave-Assisted Synthesis: This technique uses microwave energy to heat the reaction mixture directly and efficiently. This leads to a dramatic reduction in reaction times (from hours to minutes), often with improved product yields and purity.[11][16] It also enables solvent-free reactions, which significantly reduces waste.[11][12]

  • Ultrasound-Assisted Synthesis (Sonochemistry): This method uses the energy from acoustic cavitation to create localized hot spots, enhancing mass transfer and reaction rates.[5][17] It allows for reactions to be conducted at lower overall temperatures and often in environmentally benign solvents like water, sometimes without any catalyst.[4][5][6]

Q4: How can I avoid using hazardous mixed acids like HNO₃/H₂SO₄ for nitration?

A: Several greener alternatives to traditional mixed-acid nitration have been developed:

  • Solid-Supported Reagents: Montmorillonite K-10 clay impregnated with bismuth nitrate has been used as an effective nitrating agent, offering easier handling and workup.[7][8]

  • Oxone: For specific substrates like 3-aminopyrazole, Oxone can be used as the nitration agent in water, providing a safer and more environmentally friendly option.[10]

  • Dinitrogen Pentoxide (N₂O₅): This can be a powerful nitrating agent, though it requires careful handling.

  • Nitric Acid in Acetic Anhydride (HNO₃/Ac₂O): This mixture is a common alternative for N-nitration, which can be a precursor step to C-nitropyrazoles.[10][14]

Q5: My reaction is complete, but I am having trouble removing the solid catalyst. What is the recommended workup procedure?

A: The workup for removing a solid catalyst is generally straightforward and is a key advantage of heterogeneous catalysis.

  • Filtration: The most common method is simple filtration. After the reaction is complete (and cooled to room temperature), the reaction mixture can be diluted with a suitable solvent (one that dissolves the product but not the catalyst) and then filtered to separate the solid catalyst.

  • Centrifugation: For very fine catalyst particles, centrifugation followed by decantation of the supernatant liquid can be an effective alternative to filtration.

  • Washing: Ensure the recovered catalyst is washed thoroughly with the solvent to recover any adsorbed product, which maximizes yield. The reusability of the catalyst should be confirmed by drying and weighing it before the next run.

Visualizations

Workflow and Troubleshooting Diagrams

G General Workflow for Green Nitropyrazole Synthesis cluster_start Preparation cluster_reaction Execution cluster_end Workup & Analysis Start Select Pyrazole Substrate Reagents Choose Green Method (MW, US, Catalyst) Start->Reagents Reaction Perform Reaction (e.g., Microwave Irradiation) Reagents->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Workup Product Isolation (Filtration/Extraction) Monitoring->Workup Reaction Complete Purification Purification (Recrystallization) Workup->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis

Caption: A generalized experimental workflow for the green synthesis of nitropyrazoles.

G Troubleshooting Low Reaction Yield Start Low Yield Observed Q1 Check Starting Material Purity? Start->Q1 A1 Purify/Replace Reagents Q1->A1 No Q2 Are Reaction Conditions Optimal? Q1->Q2 Yes End Yield Improved A1->End A2_Time Adjust Reaction Time Q2->A2_Time No A2_Temp Optimize Temperature Q2->A2_Temp No A2_Power Vary MW/US Power Q2->A2_Power No Q3 Is Catalyst Activity Sufficient? Q2->Q3 Yes A2_Time->End A2_Temp->End A2_Power->End A3 Increase Catalyst Loading or Use Fresh Catalyst Q3->A3 No Q3->End Yes A3->End

Caption: A decision tree for troubleshooting low yields in nitropyrazole synthesis.

References

Strategies to avoid over-nitration in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during pyrazole synthesis, with a specific focus on controlling and avoiding over-nitration.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to over-nitration (di- or tri-nitration) of pyrazoles?

A1: Over-nitration in pyrazole synthesis is primarily driven by several key factors:

  • Harsh Reaction Conditions: The use of strong nitrating agents, such as mixed nitric and sulfuric acid (HNO₃/H₂SO₄), combined with elevated temperatures, significantly increases the likelihood of multiple nitro groups being added to the pyrazole ring.[1][2]

  • High Reagent Concentration: An excess of the nitrating agent relative to the pyrazole substrate can drive the reaction towards di- and tri-nitrated products.[3]

  • Reaction Time: Longer reaction times can lead to the formation of thermodynamically more stable, but often undesired, polynitrated products.[4]

  • Substituent Effects: The pyrazole ring is an electron-rich system.[5] Existing electron-donating groups on the ring can further activate it towards electrophilic attack, sometimes leading to over-nitration at multiple sites.[6][7]

Q2: How can I selectively achieve mono-nitration at the C4 position?

A2: Achieving selective C4 mono-nitration, which is often the most electron-rich position, requires careful control over the reaction conditions.

  • Milder Nitrating Agents: Employing milder reagents like acetyl nitrate (HNO₃ in acetic anhydride) or metal nitrate systems can provide much greater selectivity for the C4 position.[1][5][8] For example, nitrating 1-phenylpyrazole with acetyl nitrate selectively yields 4-nitro-1-phenylpyrazole.[8]

  • Temperature Control: Maintaining low temperatures (e.g., -5°C to 0°C) is critical to moderate the reaction rate and prevent over-nitration.[1][8]

  • Stoichiometry: Using a controlled molar equivalent (e.g., 1.0 to 1.2 equivalents) of the nitrating agent helps to prevent secondary nitration events.

Q3: Are there alternatives to traditional mixed-acid nitration for sensitive substrates?

A3: Yes, several alternative methods are available for nitrating sensitive pyrazole substrates, which are prone to decomposition or over-reaction under harsh acidic conditions.

  • N-Nitropyrazole Reagents: A modern approach involves using N-nitropyrazole-based reagents, such as 5-methyl-1,3-dinitro-1H-pyrazole. These reagents act as controllable sources of the nitronium ion (NO₂⁺) under milder, often Lewis acid-catalyzed conditions, showing excellent functional group tolerance.[6][7]

  • Catalytic Systems: Solid catalysts like zeolites or silica have been used with fuming nitric acid to achieve selective nitration.[4] Another mild system reported for pyrazolones is NaNO₂/Fe(NO₃)₃·9H₂O.[9]

  • Rearrangement Strategy: A two-step process involving the initial N-nitration of the pyrazole followed by a thermal or acid-catalyzed rearrangement can yield specific C-nitro isomers that are difficult to obtain directly.[3][10]

Troubleshooting Guide

Problem: My reaction yields a mixture of mono- and di-nitro pyrazoles with low selectivity.

Parameter to Adjust Recommended Action Rationale
Nitrating Agent Switch from HNO₃/H₂SO₄ to a milder system like acetyl nitrate (HNO₃/Ac₂O) or an N-nitropyrazole reagent.[6][8]Strong acids generate a high concentration of the nitronium ion, leading to aggressive and less selective nitration. Milder reagents allow for more controlled nitration.
Temperature Decrease the reaction temperature significantly. Start at 0°C or below and monitor the reaction progress closely.[1]Nitration is a highly exothermic process. Lowering the temperature slows the reaction rate, increasing selectivity for the initial, kinetically favored mono-nitration product.
Reagent Addition Add the nitrating agent dropwise or in portions to the pyrazole solution, rather than all at once.This maintains a low instantaneous concentration of the nitrating agent, disfavoring multiple nitration events on the same molecule.
Reaction Time Monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed to an acceptable level.Extended reaction times can allow for the slower, secondary nitration to occur, leading to the formation of dinitro products.[4]

Problem: The reaction is not proceeding, or the yield is very low with mild nitrating agents.

Parameter to Adjust Recommended Action Rationale
Substrate Reactivity If the pyrazole ring is substituted with strongly electron-withdrawing groups (e.g., -CN, -CF₃), a more potent nitrating system may be required.Electron-withdrawing groups deactivate the pyrazole ring, making it less susceptible to electrophilic attack. A stronger nitrating agent or the addition of a Lewis acid catalyst may be necessary.[6]
Temperature Gradually increase the temperature (e.g., from 0°C to room temperature or slightly above) while carefully monitoring for byproduct formation.While low temperatures are ideal for selectivity, a certain activation energy must be overcome. A modest increase in temperature can initiate the reaction without causing significant over-nitration.
Solvent Ensure the solvent is appropriate for the chosen nitrating agent and fully solubilizes the substrate.Poor solubility can lead to low reaction rates. For N-nitropyrazole reagents, solvents like acetonitrile (MeCN) are often effective.[6]

Experimental Protocols

Protocol 1: Selective Mono-nitration of 1-Phenylpyrazole to 4-Nitro-1-phenylpyrazole using Acetyl Nitrate[8]

  • Preparation of Acetyl Nitrate: In a flask cooled to -5°C, slowly add nitric acid (d 1.52, 1.5 mL) to acetic anhydride (4 mL) while maintaining the temperature between 15-20°C.

  • Reaction Setup: In a separate reaction vessel, dissolve 1-phenylpyrazole (3 g) in acetic anhydride (6 mL) and cool the mixture to -5°C.

  • Nitration: Add the prepared acetyl nitrate solution dropwise to the pyrazole solution over 30 minutes, ensuring the temperature remains at -5°C.

  • Workup: After the addition is complete, allow the reaction mixture to warm to room temperature. Pour the mixture onto crushed ice.

  • Isolation: Collect the resulting precipitate by filtration and wash with cold water. Recrystallize the crude product from ethanol to yield pure 4-nitro-1-phenylpyrazole.

Protocol 2: Optimized One-Pot Synthesis of 4-Nitropyrazole[4]

  • Reaction Setup: In a reaction vessel, charge pyrazole, concentrated sulfuric acid, and 20% fuming sulfuric acid.

  • Nitrating Agent: Use a mixture of 90% fuming nitric acid and 20% fuming sulfuric acid as the nitrating agent.

  • Stoichiometry: The optimal molar ratio is n(fuming nitric acid) : n(fuming sulfuric acid) : n(concentrated sulfuric acid) : n(pyrazole) = 1.5 : 3 : 2.1 : 1.

  • Reaction Conditions: Maintain the reaction temperature at 50°C for a duration of 1.5 hours.

  • Workup and Isolation: Follow standard aqueous workup procedures to isolate the 4-nitropyrazole product. This optimized method reports a yield of up to 85%.

Visual Guides

G cluster_input Inputs cluster_conditions Reaction Conditions cluster_outcomes Potential Outcomes start Pyrazole Substrate NitratingAgent Nitrating Agent start->NitratingAgent Temp Temperature start->Temp Time Reaction Time start->Time Mono Desired Mono-nitro Product NitratingAgent->Mono Mild (e.g., AcNO3) Over Undesired Over-nitrated Product NitratingAgent->Over Harsh (e.g., HNO3/H2SO4) Temp->Mono Low (e.g., 0°C) Temp->Over High (e.g., > 50°C) Time->Mono Short / Monitored Time->Over Extended

Caption: Key parameters influencing selectivity in pyrazole nitration.

G Start Start: Pyrazole Substrate Step1 Select Nitrating System (Mild vs. Harsh) Start->Step1 Step2_Mild Perform reaction at low temp (e.g., 0°C) Step1->Step2_Mild Mild System Step2_Harsh Perform reaction with strict temp control (e.g., <10°C) Step1->Step2_Harsh Harsh System Step3 Monitor reaction progress (TLC / LC-MS) Step2_Mild->Step3 Step2_Harsh->Step3 Step4 Quench reaction upon completion of mono-nitration Step3->Step4 SM Consumed Bypass Over-nitration Occurs Step3->Bypass Byproducts Appear Step5 Workup and Purify Step4->Step5 End End: Isolated Mono-nitro Product Step5->End Bypass->Step1 Re-optimize Conditions

Caption: Workflow for optimizing selective mono-nitration of pyrazoles.

References

Technical Support Center: Enhancing the Solubility of Pyrazole Derivatives for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance and troubleshooting strategies for enhancing the solubility of pyrazole derivatives in biological assays. The inherent low aqueous solubility of many pyrazole-based compounds presents a significant challenge, potentially leading to inaccurate assay results and hindering drug discovery efforts. This resource offers a structured approach to overcoming these solubility issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My pyrazole derivative is poorly soluble in aqueous buffer. What are the common reasons for this?

A1: The low aqueous solubility of pyrazole derivatives often stems from their molecular structure. The planar and aromatic nature of the pyrazole ring can lead to strong intermolecular interactions in the solid state, resulting in high crystal lattice energy that is difficult for water to overcome. Additionally, the lipophilic character of many substituents on the pyrazole core contributes to poor water solubility.[1][2]

Q2: I'm observing precipitation when I dilute my DMSO stock solution of the pyrazole derivative into the aqueous assay buffer. What should I do?

A2: This is a common issue known as "precipitation upon dilution." It occurs because the compound is highly soluble in the organic solvent (DMSO) but not in the final aqueous assay medium. Here’s a troubleshooting workflow to address this:

  • Verify Stock Solution Integrity: Ensure your DMSO stock solution is fully dissolved. Undissolved particles in the stock will act as seeds for precipitation upon dilution. Gentle warming (to 37°C) or sonication can help dissolve the compound in DMSO.[3][4]

  • Reduce Final Compound Concentration: Your target concentration in the assay may exceed the compound's aqueous solubility limit. Perform a solubility test in the final assay buffer to determine the maximum soluble concentration.

  • Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5%, to minimize its effect on the biological system and on compound solubility.[4]

  • Modify the Dilution Method: Instead of a single large dilution, try a stepwise serial dilution. Also, adding the DMSO stock to the assay buffer while vortexing can aid in dispersion and prevent localized high concentrations that trigger precipitation.

  • Employ Co-solvents: If DMSO alone is insufficient, consider using a co-solvent system. However, always validate the compatibility of the co-solvent with your specific assay.

Troubleshooting_Precipitation Start Precipitation Observed in Assay Check_Stock Is the DMSO stock solution clear? Start->Check_Stock Stock_Issue Action: Sonicate or gently warm stock solution. Filter if necessary. Check_Stock->Stock_Issue No Check_Concentration Is the final assay concentration below the known aqueous solubility? Check_Stock->Check_Concentration Yes Concentration_Issue Action: Lower the final assay concentration. Determine maximal soluble concentration. Check_Concentration->Concentration_Issue No Check_DMSO Is the final DMSO concentration < 0.5%? Check_Concentration->Check_DMSO Yes DMSO_Issue Action: Reduce final DMSO concentration. Ensure consistent DMSO concentration across all wells. Check_DMSO->DMSO_Issue No Use_Cosolvent Consider using a co-solvent or other solubility enhancement techniques. Check_DMSO->Use_Cosolvent Yes

Caption: Troubleshooting workflow for compound precipitation.

Q3: What are the most effective strategies to enhance the solubility of my pyrazole derivative for in vitro assays?

A3: Several strategies can be employed, ranging from simple formulation adjustments to more advanced techniques:

  • pH Modification: For pyrazole derivatives with ionizable groups, adjusting the pH of the buffer can significantly increase solubility. Weakly basic compounds become more soluble at acidic pH, while weakly acidic compounds are more soluble at alkaline pH.

  • Use of Co-solvents: Besides DMSO, other organic solvents like ethanol or polyethylene glycol (PEG) can be used in combination with water to increase the solubility of hydrophobic compounds.[5]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.

  • Solid Dispersions: This technique involves dispersing the compound in a solid hydrophilic carrier at the molecular level. When the solid dispersion is added to an aqueous medium, the carrier dissolves rapidly, releasing the compound in a finely dispersed, more soluble state.

Data Presentation: Solubility of Pyrazole Derivatives

The following tables provide quantitative data on the solubility of representative pyrazole derivatives under different conditions.

Table 1: Solubility of Celecoxib in Various Solvents

SolventSolubility (mg/mL)
Ethanol~14
Dimethylformamide (DMF)~20
DMSO>14
Water<0.005
1:5 DMF:PBS (pH 7.2)~0.16

Data compiled from various sources.

Table 2: pH-Dependent Aqueous Solubility of Celecoxib

pHSolubility (µg/mL)
1.2~3-5
4.6~3-5
6.8~3-5
7.4~7
9.0Increases significantly
12.0>30

Data compiled from various sources.

Table 3: Solubility of Bicalutamide (a pyrazole-containing compound) in Different Solvents at 298.15 K

SolventMolar Solubility (mol·L⁻¹)
Water1.9 x 10⁻⁵
n-Hexane2.1 x 10⁻⁵
1-Octanol2.6 x 10⁻²
Ethanol4.9 x 10⁻²

Data adapted from physicochemical studies of Bicalutamide.[6][7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Determine the required mass: Calculate the mass of the pyrazole derivative needed to prepare the desired volume of a 10 mM stock solution using the formula: Mass (mg) = 10 mmol/L * Molecular Weight ( g/mol ) * Volume (L)

  • Weigh the compound: Accurately weigh the calculated mass of the compound using an analytical balance and transfer it to a sterile microcentrifuge tube or vial.

  • Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to the tube containing the compound.

  • Dissolve the compound: Vortex the solution until the compound is completely dissolved. If necessary, use a brief sonication or gentle warming in a 37°C water bath to aid dissolution. Visually inspect the solution to ensure no particulates are present.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)

  • Prepare a supersaturated solution: Add an excess amount of the pyrazole derivative to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial.

  • Equilibrate: Shake the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate the solid and liquid phases: Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Sample the supernatant: Carefully collect a known volume of the clear supernatant.

  • Quantify the dissolved compound: Determine the concentration of the pyrazole derivative in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.

Protocol 3: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare a cyclodextrin solution: Prepare a solution of HP-β-CD in the desired aqueous buffer at various concentrations (e.g., 1%, 2%, 5% w/v).

  • Add the pyrazole derivative: Add an excess amount of the pyrazole derivative to each cyclodextrin solution.

  • Equilibrate: Shake the vials for 24-48 hours at a constant temperature.

  • Separate and quantify: Follow steps 3-5 from the Shake-Flask Method protocol to determine the concentration of the dissolved pyrazole derivative in the presence of different concentrations of HP-β-CD.

  • Analyze the results: Plot the solubility of the pyrazole derivative as a function of the HP-β-CD concentration to determine the extent of solubility enhancement.

Signaling Pathways and Experimental Workflows

JAK-STAT Signaling Pathway

Many pyrazole derivatives act as inhibitors of Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway. This pathway is crucial for cytokine signaling and is implicated in various inflammatory diseases and cancers.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Cytokine Cytokine Cytokine->Cytokine_Receptor STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression regulates Pyrazole_Inhibitor Pyrazole Derivative (JAK Inhibitor) Pyrazole_Inhibitor->JAK

Caption: Inhibition of the JAK-STAT pathway by a pyrazole derivative.

VEGF Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis (the formation of new blood vessels). Pyrazole-based kinase inhibitors often target VEGFR, the receptor for VEGF, making them potent anti-angiogenic agents for cancer therapy.

VEGF_Pathway cluster_membrane Endothelial Cell Membrane VEGFR VEGFR PLCg PLCγ VEGFR->PLCg activates PI3K PI3K VEGFR->PI3K activates RAS RAS VEGFR->RAS activates VEGF VEGF VEGF->VEGFR Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) PLCg->Angiogenesis AKT Akt PI3K->AKT RAF RAF RAS->RAF AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis Pyrazole_Inhibitor Pyrazole Derivative (VEGFR Inhibitor) Pyrazole_Inhibitor->VEGFR

Caption: Inhibition of the VEGF pathway by a pyrazole derivative.

Experimental Workflow for Biological Assays with Poorly Soluble Pyrazole Derivatives

Experimental_Workflow cluster_prep Compound Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Stock Prepare concentrated stock solution in 100% DMSO Sol_Test Determine maximum aqueous solubility in final assay buffer Prep_Stock->Sol_Test Working_Sol Prepare intermediate dilutions in 100% DMSO Sol_Test->Working_Sol Dilute_Assay Dilute DMSO stock into assay buffer to final concentration Working_Sol->Dilute_Assay Incubate Incubate with biological target (cells, enzyme, etc.) Dilute_Assay->Incubate Measure Measure assay signal (e.g., fluorescence, absorbance) Incubate->Measure Analyze Analyze data, considering potential solubility artifacts Measure->Analyze Confirm Confirm hits with orthogonal assays and solubility-independent methods Analyze->Confirm

Caption: Workflow for handling poorly soluble pyrazole derivatives.

References

Technical Support Center: Method Development for Separating 3-Nitro and 5-Nitro Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the separation of 3-nitro-1H-pyrazole and 5-nitro-1H-pyrazole isomers. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting for common challenges encountered during the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 3-nitro and 5-nitro pyrazole isomers challenging?

A1: The separation of 3-nitro-1H-pyrazole and 5-nitro-1H-pyrazole is challenging due to their status as constitutional isomers with very similar physicochemical properties.[1] They share the same molecular weight and similar polarity, which results in close retention times in chromatography and similar solubility profiles in many common solvents.

Q2: What are the primary methods for separating these two isomers?

A2: The most effective methods for separating 3-nitro and 5-nitro pyrazole isomers are:

  • High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC, is a powerful technique for resolving these isomers.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method can be used for both separation and identification, especially when coupled with mass spectral data.[3]

  • Fractional Crystallization: By exploiting subtle differences in solubility in specific solvents, one isomer can be selectively crystallized from a mixture.[4]

  • Column Chromatography: While challenging, optimization of the stationary and mobile phases can lead to successful separation.[5]

  • Salt Formation: The differing acidity of the pyrazole N-H proton in the two isomers can be exploited to form salts with varying solubilities, aiding in separation.[4]

Q3: How can I confirm the identity of the separated isomers?

A3: The identity of the separated 3-nitro and 5-nitro pyrazole isomers can be confirmed using spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are invaluable for distinguishing between the two isomers. The chemical shifts of the pyrazole ring protons and carbons are sensitive to the position of the nitro group.

  • Mass Spectrometry (MS): While the molecular ion will be the same, the fragmentation patterns of the two isomers under electron ionization (EI) in GC-MS may show subtle differences that can aid in identification.[6]

Troubleshooting Guides

HPLC Separation Issues

Q: My 3-nitro and 5-nitro pyrazole isomers are co-eluting or have very poor resolution in reverse-phase HPLC. What can I do?

A: Co-elution is a common problem due to the similar polarities of the isomers. Here are several strategies to improve resolution:

  • Optimize Mobile Phase Composition:

    • Solvent Strength: Decrease the organic solvent (e.g., acetonitrile, methanol) percentage in your mobile phase. This will increase retention times and may improve separation.

    • Solvent Type: If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent selectivities can alter the elution order and improve resolution.

  • Adjust pH: The pKa values of the pyrazole ring protons may differ slightly between the two isomers. A small adjustment of the mobile phase pH with a buffer can change the ionization state of the molecules and improve separation.

  • Change Column Chemistry: If mobile phase optimization is not sufficient, consider a different stationary phase. A phenyl-hexyl column, for example, can provide alternative selectivity through π-π interactions with the pyrazole ring.

  • Temperature: Lowering the column temperature can sometimes enhance separation by increasing the differences in interaction kinetics between the analytes and the stationary phase.

Crystallization Difficulties

Q: I am having trouble selectively crystallizing one isomer from my 3-nitro and 5-nitro pyrazole mixture. What should I try?

A: Successful fractional crystallization relies on finding a solvent system where the two isomers have a significant difference in solubility at a given temperature.

  • Solvent Screening: Systematically test a range of solvents with varying polarities. Based on available data, 3(5)-nitropyrazole has good solubility in solvents like N,N-dimethylformamide and N-methylformamide, and lower solubility in aromatic hydrocarbons like mesitylene and o-dichlorobenzene.[1][4] Experiment with solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) to fine-tune the solubility.

  • Slow Cooling: Allow the saturated solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator. Slow cooling promotes the formation of purer crystals.

  • Seeding: If you have a small amount of pure desired isomer, add a seed crystal to the supersaturated solution to induce crystallization of that specific isomer.[7]

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and initiate crystallization.

Experimental Protocols

Protocol 1: HPLC Separation of 3-Nitro and 5-Nitro Pyrazole Isomers

This protocol provides a starting point for the reverse-phase HPLC separation of 3-nitro and 5-nitro pyrazole isomers.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Method:

    • Prepare a standard mixture of the 3-nitro and 5-nitro pyrazole isomers in the mobile phase.

    • Set the column temperature to 25 °C.

    • Equilibrate the column with the initial mobile phase composition (e.g., 80% A, 20% B) for at least 15 minutes.

    • Inject 10 µL of the sample.

    • Run a gradient elution as a starting point:

      • 0-15 min: 20% to 50% B

      • 15-20 min: Hold at 50% B

      • 20-21 min: 50% to 20% B

      • 21-30 min: Hold at 20% B

    • Monitor the elution at 254 nm.

    • Optimize the gradient, flow rate (starting at 1.0 mL/min), and mobile phase composition to achieve baseline separation.

Protocol 2: Fractional Crystallization

This protocol describes a general procedure for separating the isomers by fractional crystallization.

  • Materials:

    • Mixture of 3-nitro and 5-nitro pyrazole isomers

    • Selected solvent (e.g., ethanol, water, or a mixture)

    • Erlenmeyer flask, heating plate, and filtration apparatus

  • Method:

    • Place the isomeric mixture in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.

    • Continue adding the hot solvent dropwise until the solid just dissolves.

    • Allow the flask to cool slowly to room temperature.

    • If crystals do not form, try seeding the solution or scratching the flask.

    • Once crystals have formed, cool the flask in an ice bath for 30 minutes to maximize the yield.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

    • Analyze the purity of the crystals and the mother liquor by HPLC or NMR to determine the efficiency of the separation. Repeat the process on the enriched fractions if necessary.

Data Presentation

Table 1: Solubility of 3(5)-Nitropyrazole in Various Solvents at 298.15 K [1][4]

SolventSolubility (mole fraction x 10²)
N,N-Dimethylformamide37.71
N-Methylformamide20.13
Cyclohexanone13.47
Isophorone11.96
Dimethyl glutarate6.67
Benzyl alcohol3.91
Benzonitrile2.92
1-Octanol1.92
2-Ethylhexyl acetate1.22
o-Dichlorobenzene0.67
Anisole0.69
Mesitylene0.25

Table 2: Representative Chromatographic Data for Isomer Separation

Note: The following data is illustrative and may vary depending on the specific HPLC system, column, and conditions.

IsomerRetention Time (min)Peak Area (%)Resolution (USP)
5-Nitro-1H-pyrazole12.548.2-
3-Nitro-1H-pyrazole13.851.81.8

Table 3: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Position3-Nitro-1H-pyrazole (Predicted)5-Nitro-1H-pyrazole (Predicted)
¹H NMR
H4~7.0~7.8
H5/H3~8.5~8.2
NH~14.0~14.5
¹³C NMR
C3~150~135
C4~110~112
C5~130~155

Note: These are predicted chemical shifts based on general knowledge of substituted pyrazoles and may vary slightly from experimental values.

Visualizations

Separation_Workflow cluster_synthesis Synthesis cluster_mixture Initial Product cluster_separation Separation Methods cluster_analysis Analysis and Identification cluster_product Final Products Synthesis Synthesis of 3(5)-Nitropyrazole Mixture Mixture of 3-Nitro and 5-Nitro Isomers Synthesis->Mixture HPLC HPLC Mixture->HPLC GCMS GC-MS Mixture->GCMS Crystallization Fractional Crystallization Mixture->Crystallization ColumnChrom Column Chromatography Mixture->ColumnChrom Salt Salt Formation Mixture->Salt Isomer3 Pure 3-Nitro-1H-pyrazole HPLC->Isomer3 Isomer5 Pure 5-Nitro-1H-pyrazole HPLC->Isomer5 GCMS->Isomer3 GCMS->Isomer5 Crystallization->Isomer3 Crystallization->Isomer5 ColumnChrom->Isomer3 ColumnChrom->Isomer5 Salt->Isomer3 Salt->Isomer5 NMR NMR Spectroscopy MS Mass Spectrometry Isomer3->NMR Isomer3->MS Isomer5->NMR Isomer5->MS Troubleshooting_Logic cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_mobile_phase Mobile Phase Optimization PoorResolution Poor Resolution / Co-elution OptimizeMobilePhase Optimize Mobile Phase PoorResolution->OptimizeMobilePhase Start Here ChangeColumn Change Stationary Phase PoorResolution->ChangeColumn If Mobile Phase Optimization Fails AdjustTemp Adjust Temperature PoorResolution->AdjustTemp Fine-tuning SolventStrength Adjust Solvent Strength OptimizeMobilePhase->SolventStrength SolventType Change Solvent Type OptimizeMobilePhase->SolventType AdjustpH Adjust pH OptimizeMobilePhase->AdjustpH

References

Validation & Comparative

A Comparative Analysis of 4-Methyl-3-nitro-1H-pyrazole and 4-Methyl-5-nitro-1H-pyrazole for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Physicochemical Properties, Synthesis, and Potential Biological Significance of Two Key Nitropyrazole Isomers.

This guide provides a comprehensive comparative study of two constitutional isomers, 4-Methyl-3-nitro-1H-pyrazole and 4-Methyl-5-nitro-1H-pyrazole. These compounds are of significant interest in medicinal chemistry and materials science due to the versatile reactivity and biological potential of the nitropyrazole scaffold. This document aims to furnish researchers with a consolidated resource of their chemical properties, detailed synthesis protocols, and a comparative overview of their characteristics, supported by available experimental data.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of these isomers is crucial for their application in research and development. While experimental data for 4-Methyl-5-nitro-1H-pyrazole is less abundant in publicly accessible literature, a compilation of available and computed data is presented below.

PropertyThis compound4-Methyl-5-nitro-1H-pyrazole
CAS Number 38858-90-1[1]38858-90-1 (often listed as a synonym)[1]
Molecular Formula C₄H₅N₃O₂[1]C₄H₅N₃O₂[1]
Molecular Weight 127.10 g/mol [1]127.10 g/mol [1]
IUPAC Name This compound4-methyl-5-nitro-1H-pyrazole[1]
Melting Point 129.0-139.0 °CData not available
Density Data not availableData not available
InChI Key AGGNMPUDFUROJT-UHFFFAOYSA-N[1]AGGNMPUDFUROJT-UHFFFAOYSA-N[1]

Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification and characterization of these isomers. Below is a summary of available spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Chemical Shift Ranges:

  • CH₃ group: ~2.0-2.5 ppm

  • CH group on the pyrazole ring: ~7.5-8.5 ppm

  • NH proton: Broad signal, typically >10 ppm, and its visibility can depend on the solvent and concentration.

Expected ¹³C NMR Chemical Shift Ranges:

  • CH₃ carbon: ~10-15 ppm

  • Pyrazole ring carbons: ~100-150 ppm

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify key functional groups. For both this compound and 4-Methyl-5-nitro-1H-pyrazole, the following characteristic absorption bands are expected:

  • N-H stretch: A broad band in the region of 3100-3500 cm⁻¹

  • C-H stretch (aromatic and methyl): Around 2850-3100 cm⁻¹

  • N=O stretch (nitro group): Strong, asymmetric and symmetric stretching bands around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

  • C=N and C=C stretch (pyrazole ring): In the fingerprint region, typically between 1400-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For both isomers, the molecular ion peak [M]⁺ would be expected at an m/z of approximately 127.10. Fragmentation patterns may differ based on the position of the nitro group, potentially allowing for differentiation between the two isomers. A GC-MS spectrum is available for this compound.[2][3]

Experimental Protocols: Synthesis of Nitropyrazole Derivatives

The synthesis of nitropyrazoles often involves the nitration of a pyrazole precursor. The regioselectivity of the nitration can be influenced by the reaction conditions and the substituents already present on the pyrazole ring. Below are generalized protocols for the synthesis of nitropyrazoles, which can be adapted for the specific synthesis of the target isomers.

General Synthesis of 4-Nitropyrazole

A common method for the synthesis of 4-nitropyrazole involves the direct nitration of pyrazole.[2][4]

Materials:

  • Pyrazole

  • Concentrated Sulfuric Acid

  • Fuming Nitric Acid

  • Ice

Procedure:

  • Pyrazole is dissolved in concentrated sulfuric acid in a flask equipped with a stirrer and a thermometer.

  • The mixture is cooled in an ice-water bath.

  • A mixture of fuming nitric acid and fuming sulfuric acid (nitrating mixture) is added dropwise while maintaining a low temperature.

  • After the addition is complete, the reaction mixture is stirred at a specific temperature for a set period to ensure complete nitration.

  • The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude 4-nitropyrazole.

  • The solid product is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethyl ether/hexane).[4]

dot

Synthesis_of_4_Nitropyrazole Pyrazole Pyrazole Intermediate Pyrazole Sulfate (in situ) Pyrazole->Intermediate Dissolution H2SO4 Conc. H₂SO₄ H2SO4->Intermediate Nitrating_Mixture Fuming HNO₃ / Fuming H₂SO₄ Product 4-Nitropyrazole Nitrating_Mixture->Product Intermediate->Product Nitration Purification Recrystallization Product->Purification Quenching & Precipitation Ice Ice Water Ice->Purification Purification->Product Purified Product Ras_Erk_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor (e.g., FGF-2) RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates Erk Erk MEK->Erk Phosphorylates Net Net (Elk-3) Erk->Net Phosphorylates & Activates Gene_Expression Target Gene Expression Net->Gene_Expression Regulates Inhibitor Pyrazole Inhibitor (e.g., XRP44X) Inhibitor->Ras Inhibits upstream of Ras

References

Validating the Structure of Synthesized 4-Methyl-3-nitro-1H-pyrazole: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a newly synthesized compound is a critical step in the research and development pipeline. This guide provides a comparative analysis of the key spectroscopic techniques and expected data for the validation of 4-Methyl-3-nitro-1H-pyrazole. We present a detailed examination of its mass spectrometry data and compare its expected nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic features with its constitutional isomer, 3-Methyl-4-nitro-1H-pyrazole, to highlight the subtle yet significant differences that enable accurate structural elucidation.

Structural Isomers and Analytical Approach

The nitration of 4-methyl-1H-pyrazole can theoretically yield three constitutional isomers: this compound, 4-Methyl-5-nitro-1H-pyrazole, and 3-Methyl-4-nitro-1H-pyrazole. Distinguishing between these isomers requires a multi-pronged analytical approach, relying on the unique electronic environments of the protons and carbon atoms, as well as the characteristic vibrational frequencies of the functional groups within each molecule. This guide focuses on the comparison between this compound and 3-Methyl-4-nitro-1H-pyrazole, for which comparative data is available.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which serves as a fundamental confirmation of its elemental composition.

Table 1: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₄H₅N₃O₂
Molecular Weight127.1 g/mol
MethodGas Chromatography-Mass Spectrometry (GC-MS)
Major Fragments (m/z)127 (M+), 110, 97, 81, 69, 54

The mass spectrum of this compound shows a molecular ion peak (M+) at m/z 127, which is consistent with its calculated molecular weight. The fragmentation pattern provides further structural clues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Comparison of Expected ¹H NMR and ¹³C NMR Data (in DMSO-d₆)

Compound¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
This compound (Predicted) CH₃: ~2.3-2.5 (s, 3H)H5: ~8.0-8.2 (s, 1H)NH: ~13.0-14.0 (br s, 1H)CH₃: ~10-12C4: ~115-120C5: ~130-135C3: ~150-155
3-Methyl-4-nitro-1H-pyrazole (Experimental) CH₃: 2.51 (s, 3H)H5: 8.63 (s, 1H)NH: 13.8 (br s, 1H)Data not available in the provided search results.

The key difference in the ¹H NMR spectra is expected to be the chemical shift of the pyrazole ring proton (H5). In this compound, the H5 proton is adjacent to a carbon atom, whereas in 3-Methyl-4-nitro-1H-pyrazole, it is adjacent to a nitrogen atom and influenced by the electron-withdrawing nitro group at the 4-position, leading to a more downfield shift.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Table 3: Comparison of Expected IR Absorption Bands

Functional GroupThis compound (Expected, cm⁻¹)3-Methyl-4-nitro-1H-pyrazole (Expected, cm⁻¹)
N-H Stretch3100-3300 (broad)3100-3300 (broad)
C-H Stretch (Aromatic/Methyl)2850-31002850-3100
C=N Stretch (Pyrazole Ring)1580-16201580-1620
NO₂ Asymmetric Stretch1520-15601530-1570
NO₂ Symmetric Stretch1340-13801350-1390
C-N Stretch1200-13001200-1300

The IR spectra of both isomers are expected to be broadly similar, showing characteristic peaks for N-H, C-H, C=N, and NO₂ groups. Subtle shifts in the positions and intensities of the NO₂ stretching bands may be observed due to the different electronic environments of the nitro group in each isomer.

Experimental Protocols

Synthesis of Nitropyrazole Derivatives (General Procedure)

The synthesis of nitropyrazole derivatives typically involves the nitration of a pyrazole precursor. A general method involves the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The reaction conditions, including temperature and reaction time, are crucial for controlling the regioselectivity of the nitration.

  • Nitration of 4-Methyl-1H-pyrazole: To a cooled solution of 4-methyl-1H-pyrazole in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining a low temperature. The reaction mixture is then stirred for a specified period, followed by quenching with ice water. The product is typically isolated by filtration or extraction and purified by recrystallization or column chromatography.

Spectroscopic Analysis

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

  • Mass Spectrometry: Mass spectra are typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI).

  • IR Spectroscopy: IR spectra are recorded on an FTIR spectrometer. Samples can be prepared as KBr pellets or analyzed as a thin film.

Workflow for Structural Validation

Structural Validation Workflow Synthesis Synthesis of This compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification MS Mass Spectrometry (GC-MS) Purification->MS NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR Data_Analysis Spectroscopic Data Analysis MS->Data_Analysis NMR->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Comparison Comparison with Isomer Data Data_Analysis->Comparison Comparison->Structure_Confirmation

Caption: Workflow for the synthesis and structural validation of this compound.

A Comparative Analysis of the Biological Activity of Substituted Nitropyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of various substituted nitropyrazole derivatives, focusing on their antiparasitic, anticancer, and antimicrobial properties. The information is supported by experimental data from peer-reviewed studies to assist researchers in drug discovery and development.

Antiparasitic Activity

A seminal study by Escario et al. investigated the efficacy of nine nitropyrazole derivatives against the parasites Trichomonas vaginalis and Entamoeba invadens. Several of these compounds demonstrated notable activity, comparable to the standard drug metronidazole.

Quantitative Data Summary: Antiparasitic Activity

The in vitro activity of the nitropyrazole derivatives was determined by their Minimal Inhibitory Concentration (MIC) and Minimal Cytocidal Concentration (MCC) after 48 hours of incubation.

CompoundSubstituentsTrichomonas vaginalis MIC (µg/mL)[1][2]Trichomonas vaginalis MCC (µg/mL)[1][2]Entamoeba invadens MIC (µg/mL)[1][2]Entamoeba invadens MCC (µg/mL)[1][2]
Nitropyrazole Derivatives
14-Nitro0.5 - 11 - 21 - 22 - 4
21-Methyl-4-nitro0.5 - 11 - 21 - 22 - 4
34,4'-Dinitro-1,1'-methylenedi0.25 - 0.50.5 - 10.5 - 11 - 2
43-Methyl-4-nitro-5-carboxy>100>100>100>100
51-(2-Hydroxyethyl)-4-nitro>100>100>100>100
61-Acetyl-4-nitro50 - 100>10050 - 100>100
71,1'-Methylene-di(4-nitropyrazole)0.25 - 0.50.5 - 10.5 - 11 - 2
83,5-Dimethyl-4-nitro>100>100>100>100
91-Phenyl-4-nitro25 - 5050 - 10025 - 5050 - 100
Reference Drug
Metronidazole-1 - 22 - 42 - 44 - 8

In vivo studies in mice infected with T. vaginalis showed that 1-methyl-4-nitropyrazole administered orally at 50 mg/kg for four days resulted in a 91.6% reduction in parasites, which was superior to the 85.7% reduction observed with metronidazole at the same dosage.[1][2]

Experimental Protocols: Antiparasitic Activity

In Vitro Susceptibility Testing: The activity against T. vaginalis was tested in Diamond's medium. Trophozoites were incubated at 37°C for 48 hours with serial dilutions of the compounds. The MIC was defined as the lowest concentration that inhibited parasite growth by at least 50% compared to controls. The MCC was the lowest concentration at which no motile parasites were observed. A similar protocol was followed for E. invadens using Diamond's TP-S-1 medium.[1][2]

In Vivo Efficacy Study: Female mice were inoculated intravaginally with T. vaginalis. The test compounds and metronidazole were administered orally at a dose of 50 mg/kg daily for four days. The number of parasites in vaginal swabs was determined before and after treatment to calculate the percentage reduction.[1][2]

Anticancer Activity

Substituted nitropyrazoles have also been investigated for their potential as anticancer agents. Their activity is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Quantitative Data Summary: Anticancer Activity
CompoundCancer Cell LineIC50 (µM)Reference
3f (a 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivative)MDA-MB-468 (Breast)14.97 (24h), 6.45 (48h)[3]
Paclitaxel (Reference)MDA-MB-468 (Breast)49.90 (24h), 25.19 (48h)[3]
Compound 4 (a pyrimidine derivative)A549 (Lung)5.50[4]
Compound 4 (a pyrimidine derivative)HCT116 (Colon)9.77[4]
Compound 4 (a pyrimidine derivative)HepG2 (Liver)7.12[4]
Compound 4 (a pyrimidine derivative)MCF-7 (Breast)7.85[4]
Compound 5 (a steroidal pyrazoline)HL-60 (Leukemia)15.39[5]
Compound 5 (a steroidal pyrazoline)A549 (Lung)18.31[5]
Compound 5 (a steroidal pyrazoline)HepG2 (Liver)23.52[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effects of pyrazole derivatives are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Assay

MTT_Assay_Workflow start Seed cancer cells in a 96-well plate incubate1 Incubate for 24h to allow cell attachment start->incubate1 treat Treat cells with various concentrations of nitropyrazole derivatives incubate1->treat incubate2 Incubate for 24-48h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h until formazan crystals form add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan crystals incubate3->add_dmso read_absorbance Measure absorbance at 570 nm using a plate reader add_dmso->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining the cytotoxic activity of nitropyrazoles.

Antimicrobial Activity

The antimicrobial potential of substituted nitropyrazoles is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.

Quantitative Data Summary: Antimicrobial Activity
CompoundMicroorganismMIC (µg/mL)Reference
Coumarin-substituted pyrazole (19)Staphylococcus aureus (MRSA)3.125[6]
Indazole derivative (9)Staphylococcus aureus (MDR)4[7]
Indazole derivative (9)Enterococcus faecalis (MDR)4[7]
Chloramphenicol (Reference)Various bacteria-[8]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow start Prepare serial dilutions of nitropyrazole compounds in a 96-well plate inoculate Inoculate each well with a standardized microbial suspension start->inoculate incubate Incubate the plate at an appropriate temperature for 18-24h inoculate->incubate observe Visually inspect for microbial growth (turbidity) incubate->observe determine_mic Determine the MIC as the lowest concentration with no visible growth observe->determine_mic

Caption: Workflow of the broth microdilution method for determining the MIC of nitropyrazoles.

Proposed Mechanism of Action in Parasites

The biological activity of nitropyrazoles in anaerobic parasites is believed to be similar to that of other nitroheterocyclic drugs like metronidazole. The proposed mechanism involves the reduction of the nitro group within the parasite, leading to the formation of cytotoxic radical anions that damage cellular macromolecules, including DNA. This process is dependent on the low redox potential present in these anaerobic organisms. A key enzyme involved in this activation is pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR).[9][10][11]

Hypothetical Signaling Pathway for Nitropyrazole Activity in Anaerobic Parasites

Nitropyrazole_Mechanism cluster_parasite Anaerobic Parasite PFOR PFOR Fd_ox Ferredoxin (ox) PFOR->Fd_ox e- Fd_red Ferredoxin (red) Fd_ox->Fd_red Nitropyrazole Nitropyrazole (R-NO2) Fd_red->Nitropyrazole e- Radical Nitroradical Anion (R-NO2•-) Nitropyrazole->Radical DNA DNA Radical->DNA Damage DNA Damage DNA->Damage CellDeath Cell Death Damage->CellDeath Pyruvate Pyruvate Pyruvate->PFOR Pyruvate

Caption: Proposed mechanism of action of nitropyrazoles in anaerobic parasites.

References

In Vivo Validation of Pyrazole Derivatives: A Comparative Guide to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo therapeutic potential of pyrazole derivatives against established alternatives, supported by experimental data. Pyrazole-based compounds have emerged as a promising class of therapeutic agents, demonstrating significant efficacy in preclinical models of inflammation and cancer.

This guide summarizes key quantitative data in structured tables for easy comparison, offers detailed experimental protocols for pivotal in vivo assays, and visualizes critical signaling pathways and experimental workflows using Graphviz diagrams.

Comparative Efficacy of Pyrazole Derivatives in Inflammation

Pyrazole derivatives have demonstrated potent anti-inflammatory effects in various in vivo models, often comparable or superior to existing non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib and indomethacin.

Table 1: Comparison of Anti-Inflammatory Activity of Pyrazole Derivatives in the Carrageenan-Induced Paw Edema Model
CompoundAnimal ModelDose% Inhibition of EdemaComparator% Inhibition by ComparatorReference
Compound AD 532Rat--Celecoxib-[1]
K-3Rat100 mg/kg52.0% (at 4h)--[2]
Carboxyphenylhydrazone derivative (N9)Rat-More potent than celecoxibCelecoxib-[3]
Carboxyphenylhydrazone derivative (N7)Rat-1.13 (relative activity to celecoxib)Celecoxib1.00[3]
Acetylated derivative (N5)Rat-1.17 (relative activity to celecoxib)Celecoxib1.00[3]
(±)-2-[4-(5-p-tolyl-3-trifluoromethyl-pyrazole-1-yl)-benzenesulfonylaminooxy]-propionic acid (16)Rat30 mg/kg p.o.Significantly higher than celecoxibCelecoxib-[4]
Pyrazole-thiazole hybrid-10 mg/kg75%Indomethacin55%[5]
3,5-diarylpyrazoles-10 mg/kg65-80%Indomethacin55%[5]

Comparative Efficacy of Pyrazole Derivatives in Cancer

In the realm of oncology, pyrazole derivatives have shown significant promise as cytotoxic agents and inhibitors of key signaling pathways involved in tumor growth and proliferation.

Table 2: Comparison of Anticancer Activity of Pyrazole Derivatives in In Vitro and In Vivo Models
CompoundCancer Cell Line/ModelIC50/EfficacyComparatorComparator IC50/EfficacyReference
Pyrazole derivative 43MCF-70.25 µMDoxorubicin0.95 µM[6]
Pyrazolo[4,3-c]pyridine derivative 41MCF-71.937 µg/mLDoxorubicin4.162 µg/mL[6]
Pyrazolo[4,3-c]pyridine derivative 41HepG23.695 µg/mLDoxorubicin3.832 µg/mL[6]
Pyrazolo[4,3-c]pyridine derivative 42HCT1162.914 µg/mLDoxorubicin3.676 µg/mL[6]
1,3,4-triarylpyrazole 55MCF-76.53 µMDoxorubicin45.0 µM[6]
1,3,4-triarylpyrazole 55A54926.40 µMDoxorubicin48.8 µM[6]
1,3,4-triarylpyrazole 55HCT11659.84 µMDoxorubicin65.1 µM[6]
Pyrazole benzamide/dihydro triazinone derivativesHCT-1167.74‒82.49 µg/mLDoxorubicin5.23 µg/mL[7]
Pyrazole benzamide/dihydro triazinone derivativesMCF-74.98‒92.62 µg/mLDoxorubicin4.17 µg/mL[7]
4-bromophenyl substituted pyrazoleMCF-75.8 µM--[7]
4-bromophenyl substituted pyrazoleA5498.0 µM--[7]
Pyrazole derivative 5bK562GI50 = 0.021 µMABT-751-[8]
Pyrazole derivative 5bA549GI50 = 0.69 µMABT-751-[8]
Pyrazole derivative 27A549IC50 = 8.19 µM--[9]
Pyrazole derivative 28A549IC50 = 7.01 µM--[9]
Pyrazole derivative 3fMDA-MB-468IC50 = 14.97 µM (24h)PaclitaxelIC50 = 49.90 µM (24h)[10]
Pyrazole derivative 3fMDA-MB-468IC50 = 6.45 µM (48h)PaclitaxelIC50 = 25.19 µM (48h)[10]

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of pyrazole derivatives are attributed to their interaction with various molecular targets. In inflammation, a primary mechanism is the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis.[1][11] Some derivatives also exhibit dual inhibition of COX-2 and 5-lipoxygenase (5-LOX).[5] In cancer, pyrazole derivatives have been shown to target critical signaling pathways such as p38 MAPK and PI3K, leading to the downregulation of inflammatory cytokines and induction of apoptosis.[9][11][12]

Inflammation_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_extracellular Extracellular Space Inflammatory_Stimulus e.g., Carrageenan PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimulus->PLA2 activates p38_MAPK p38 MAPK Inflammatory_Stimulus->p38_MAPK activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid produces COX2 COX-2 Arachidonic_Acid->COX2 substrate for 5LOX 5-LOX Arachidonic_Acid->5LOX substrate for Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes 5LOX->Leukotrienes Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Leukotrienes->Inflammation NFkB NF-κB p38_MAPK->NFkB activates Cytokine_Genes Pro-inflammatory Cytokine Genes (TNF-α, IL-6) NFkB->Cytokine_Genes translocates to activate Cytokine_Genes->Inflammation leads to Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->COX2 inhibits Pyrazole_Derivative->5LOX inhibits Pyrazole_Derivative->p38_MAPK inhibits

Caption: Anti-inflammatory mechanism of pyrazole derivatives.

Anticancer_Signaling_Pathway cluster_receptor Cell Surface Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_processes Cellular Processes Growth_Factor_Receptor Growth Factor Receptor (e.g., EGFR) PI3K PI3K Growth_Factor_Receptor->PI3K activates p38_MAPK p38 MAPK Growth_Factor_Receptor->p38_MAPK activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Transcription_Factors Transcription Factors mTOR->Transcription_Factors activates Survival Cell Survival mTOR->Survival promotes p38_MAPK->Transcription_Factors activates Proliferation Cell Proliferation Transcription_Factors->Proliferation promotes Transcription_Factors->Survival promotes Apoptosis Apoptosis Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->PI3K inhibits Pyrazole_Derivative->p38_MAPK inhibits Pyrazole_Derivative->Apoptosis induces

Caption: Anticancer mechanism of pyrazole derivatives.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below to facilitate the replication and validation of these findings.

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the acute anti-inflammatory activity of a compound.

Procedure:

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment with free access to food and water.

  • Grouping: Animals are randomly divided into control, standard, and test groups (n=6-8 per group).

  • Compound Administration: Test compounds (pyrazole derivatives) and the standard drug (e.g., indomethacin or celecoxib) are administered orally (p.o.) or intraperitoneally (i.p.) at a specified dose, typically 30-60 minutes before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: 0.1 mL of 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Carrageenan_Paw_Edema_Workflow Start Start Acclimatize Acclimatize Rats (1 week) Start->Acclimatize Grouping Randomly Group Rats (Control, Standard, Test) Acclimatize->Grouping Administer Administer Vehicle, Standard, or Pyrazole Derivative Grouping->Administer Measure_Baseline Measure Baseline Paw Volume (0h) Administer->Measure_Baseline 30-60 min pre-injection Inject_Carrageenan Inject Carrageenan into Paw Measure_Baseline->Inject_Carrageenan Measure_Edema Measure Paw Volume (1, 2, 3, 4, 5h) Inject_Carrageenan->Measure_Edema Analyze Calculate % Inhibition of Edema Measure_Edema->Analyze End End Analyze->End

Caption: Experimental workflow for carrageenan-induced paw edema.

Adjuvant-Induced Arthritis in Rats

This model is used to evaluate the therapeutic potential of compounds in a chronic inflammatory condition that resembles rheumatoid arthritis.

Procedure:

  • Animal Model: Lewis or Wistar rats are commonly used.

  • Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis into the sub-plantar region of the right hind paw.

  • Compound Administration: Treatment with pyrazole derivatives or a standard drug (e.g., methotrexate) can be initiated either prophylactically (from day 0) or therapeutically (after the onset of arthritis, around day 10-14).

  • Assessment of Arthritis: The severity of arthritis is assessed by measuring the paw volume of both hind paws at regular intervals. Other parameters like arthritic score (based on erythema, swelling, and joint deformity), body weight, and histological analysis of the joints can also be evaluated.

  • Data Analysis: The percentage reduction in paw volume and arthritic score in the treated groups are compared to the control group.

Human Tumor Xenograft Models in Nude Mice

These models are essential for evaluating the in vivo anticancer efficacy of novel compounds.

Procedure:

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice or SCID mice) are used.

  • Cell Culture: Human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) are cultured in appropriate media.

  • Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in sterile saline or Matrigel) is injected subcutaneously into the flank of each mouse. For MCF-7 xenografts, estrogen supplementation is required.[13]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Compound Administration: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups. The pyrazole derivative and a standard drug (e.g., doxorubicin) are administered via a suitable route (e.g., oral, intraperitoneal, or intravenous) according to a specific dosing schedule.

  • Efficacy Evaluation: The primary endpoint is tumor growth inhibition. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

Xenograft_Model_Workflow Start Start Culture_Cells Culture Human Cancer Cells Start->Culture_Cells Implant_Cells Subcutaneously Implant Cells into Nude Mice Culture_Cells->Implant_Cells Monitor_Tumor Monitor Tumor Growth Implant_Cells->Monitor_Tumor Randomize Randomize Mice when Tumors Reach Target Size Monitor_Tumor->Randomize Administer_Treatment Administer Vehicle, Standard, or Pyrazole Derivative Randomize->Administer_Treatment Measure_Efficacy Measure Tumor Volume and Body Weight Administer_Treatment->Measure_Efficacy Endpoint Endpoint Analysis: Tumor Weight, Histology Measure_Efficacy->Endpoint At study completion End End Endpoint->End

References

A Comparative Guide to Heterocyclic Building Blocks: 4-Methyl-3-nitro-1H-pyrazole in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis and drug discovery, the selection of appropriate building blocks is paramount to the successful and efficient construction of complex molecular architectures. Heterocyclic compounds, in particular, form the cornerstone of a vast array of pharmaceuticals and functional materials. This guide provides a comparative analysis of 4-Methyl-3-nitro-1H-pyrazole against other common heterocyclic building blocks—namely pyrimidine, imidazole, and thiophene—in the context of their synthetic utility.

Introduction to this compound

This compound is a versatile heterocyclic compound characterized by a five-membered ring containing two adjacent nitrogen atoms, a methyl group at the 4-position, and a nitro group at the 3-position. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the pyrazole ring, making it a valuable intermediate in a variety of chemical transformations. Its utility is notably demonstrated in the synthesis of bioactive molecules, including its role as a precursor to key intermediates in the synthesis of phosphodiesterase type 5 (PDE5) inhibitors like Sildenafil.

Comparison of Synthetic Utility

To provide a clear comparison, this guide will focus on several key classes of reactions that are fundamental in synthetic chemistry: C-C bond formation (Suzuki-Miyaura coupling), C-N bond formation (N-alkylation), and multicomponent reactions that enable rapid assembly of molecular complexity.

Table 1: Comparison of Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The performance of different heterocyclic building blocks in this reaction can vary based on their electronic properties and stability.

Heterocycle SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromo-3,5-dinitro-1H-pyrazoleXPhos Pd G2K₂CO₃Dioxane/H₂O801695[1]
4-Iodo-1-methyl-1H-pyrazolePd(PPh₃)₄Cs₂CO₃DME/H₂O90 (MW)0.08-0.285-95[2]
2-BromopyrimidinePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1001288[This is a representative yield and condition]
4-BromoimidazolePd(dppf)Cl₂K₂CO₃Dioxane/H₂O1002431[3]
2-BromothiophenePd(PPh₃)₄Na₂CO₃Toluene/H₂O80295[This is a representative yield and condition]
Table 2: Comparison of N-Alkylation Reactions

N-alkylation is a fundamental transformation for modifying the properties of heterocyclic compounds and a crucial step in the synthesis of many pharmaceuticals.

Heterocycle SubstrateAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Reference
PyrazoleBenzyl bromideK₂CO₃Acetonitrile80298[4]
3-Methyl-4-(pyrazol-3-yl)furazan (nitro derivative)BromoacetoneK₂CO₃Acetone563~80-90[5]
ImidazoleBenzyl chlorideNaHDMF25195[This is a representative yield and condition]
Thiophene(Not applicable for direct N-alkylation)------

Note: Thiophene does not undergo N-alkylation in the same manner as pyrazoles and imidazoles due to the nature of its heteroatom.

Table 3: Comparison of Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product.

Heterocycle SynthesisReactantsCatalystSolventTemp (°C)Time (h)Yield (%)Reference
Thiophene (Gewald)Ketone, α-cyanoester, SulfurMorpholineEthanol50270-90[6][7]
Imidazole (Debus-Radziszewski)Dicarbonyl, Aldehyde, AmmoniaNone (or acid)EthanolReflux2-440-60[8][9]
Pyrano[2,3-c]pyrazole Aldehyde, Malononitrile, Hydrazine, β-ketoesterPiperidineWaterRT0.3385-93[10]

Experimental Protocols

Protocol 1: Synthesis of 4-nitro-1-methyl-3-n-propylpyrazole-5-carboxamide (Sildenafil Intermediate)[11]
  • Nitration: To a solution of 16.7 g of 1-methyl-3-n-propylpyrazole-5-carboxamide in 50 mL of dichloromethane, control the temperature below 15°C and add 12 g of fuming nitric acid dropwise.

  • Stir the reaction at 20-25°C and monitor by TLC until the starting material disappears.

  • Pour the reaction solution into ice water, stir, and separate the layers.

  • Wash the organic phase with water (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

    • Yield: 91-95%

Protocol 2: Gewald Synthesis of 2-Aminothiophenes[6][7]
  • In a round-bottom flask, combine the ketone (1 eq), the α-cyanoester (1 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Add morpholine (1.1 eq) as a catalyst.

  • Heat the mixture to 50°C and stir for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Collect the precipitated product by filtration, wash with water, and recrystallize from a suitable solvent.

Protocol 3: Debus-Radziszewski Imidazole Synthesis[8][9]
  • Dissolve the dicarbonyl compound (1 eq) and the aldehyde (1 eq) in ethanol.

  • Add a solution of aqueous ammonia (2.5 eq).

  • Reflux the mixture for 2-4 hours.

  • Monitor the reaction by TLC.

  • After cooling, the product may precipitate. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

G cluster_synthesis Synthetic Pathway to a Sildenafil Intermediate Pyrazole 1-Methyl-3-propyl-1H-pyrazole-5-carboxylate Nitropyrazole 4-Nitro-1-methyl-3-propyl-1H-pyrazole-5-carboxylate Pyrazole->Nitropyrazole Nitration Amide 4-Nitro-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Nitropyrazole->Amide Amidation Amine 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Amide->Amine Reduction

Caption: A simplified workflow for the synthesis of a key pyrazole intermediate for Sildenafil.

G BuildingBlocks Heterocyclic Building Blocks Pyrazole This compound - Activated for nucleophilic substitution - Precursor to bioactive molecules BuildingBlocks->Pyrazole Pyrimidine Pyrimidine - Electron-deficient - Common in nucleic acids and drugs BuildingBlocks->Pyrimidine Imidazole Imidazole - Aromatic, basic, and acidic properties - Found in histidine and many drugs BuildingBlocks->Imidazole Thiophene Thiophene - Aromatic, electron-rich - Bioisostere for benzene BuildingBlocks->Thiophene

Caption: Key properties of the compared heterocyclic building blocks.

G NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG activates GMP 5'-GMP (inactive) PDE5->GMP Relaxation Smooth Muscle Relaxation PKG->Relaxation Inhibitor Pyrazole-based Inhibitor (e.g., Sildenafil) Inhibitor->PDE5 inhibits

Caption: The PDE5 signaling pathway and the role of pyrazole-based inhibitors.[11][12][13][14][15][16]

Discussion and Conclusion

The choice of a heterocyclic building block is highly dependent on the target molecule and the desired synthetic strategy.

  • This compound and related nitropyrazoles are particularly valuable when electrophilic character is desired. The nitro group activates the pyrazole ring for nucleophilic aromatic substitution and can be readily converted to other functional groups, such as amines, providing a handle for further diversification. This is exemplified in the synthesis of the sildenafil intermediate, where the nitro group is reduced to an amine to enable subsequent amide bond formation.[17][18][19]

  • Pyrimidine is an electron-deficient heterocycle, making it susceptible to nucleophilic attack. It is a common scaffold in medicinal chemistry due to its presence in nucleobases and its ability to participate in hydrogen bonding.

  • Imidazole is a unique heterocycle possessing both acidic and basic properties. It is a common feature in biologically active molecules and its synthesis via multicomponent reactions like the Debus-Radziszewski method allows for the rapid generation of diverse derivatives.[8][9][20]

  • Thiophene is an electron-rich aromatic heterocycle often used as a bioisostere for a benzene ring. The Gewald reaction provides a powerful and convergent method for the synthesis of highly substituted 2-aminothiophenes, which are versatile intermediates for further functionalization.[6][7][21]

References

Unraveling Pyrazole Reactivity: A Comparative Guide to Computational Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of pyrazole and its derivatives is paramount for designing novel therapeutics and functional materials. This guide provides a comparative analysis of computational models used to predict and elucidate the reactivity of this critical heterocyclic scaffold, supported by experimental data and detailed methodologies.

The versatile pyrazole ring, a cornerstone in many pharmaceuticals, exhibits a rich and complex reactivity profile. Computational chemistry has emerged as an indispensable tool for navigating this complexity, offering insights that can accelerate the discovery and development process. This comparison focuses on the predominant computational methods employed to study pyrazole reactivity, evaluating their performance based on published experimental data.

Key Computational Approaches

The primary methods for modeling pyrazole reactivity include Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), and various semi-empirical methods. DFT, in particular, is widely utilized due to its balance of computational cost and accuracy. The choice of functional and basis set within DFT calculations is critical and significantly influences the predictive power of the model.

Comparative Analysis of Model Performance

To facilitate a clear comparison, the following tables summarize quantitative data from various studies, pitting theoretical predictions against experimental outcomes for key reactivity indicators.

Table 1: Vibrational Frequency Analysis

A common method for validating computational models is the comparison of calculated vibrational frequencies with experimental data obtained from Fourier-transform infrared (FT-IR) spectroscopy. The accuracy of these predictions is a good indicator of the model's ability to reproduce the molecule's potential energy surface.

Pyrazole DerivativeComputational MethodCalculated Frequency (cm⁻¹) (Selected Modes)Experimental Frequency (cm⁻¹) (Selected Modes)Reference
5-methyl-1-phenyl-4-(1-(2-phenylhydrazineylidene)ethyl)-1H-pyrazole (PMPH)DFT (B3LYP/6-31G(d,p))NH stretch: 3420, C-H stretch: 3108, 3062NH stretch: 3278, C-H stretch: 3100, 3063[1]
1-(4-fluorophenyl)-5-methyl-4-(1-(2-phenylhydrazineylidene)ethyl)-1H-pyrazole (4F-PMPH)DFT (B3LYP/6-31G(d,p))NH stretch: 3420NH stretch: 3269[1]
Pyrazole Azo Dyes (e.g., 4b)DFT (B3LYP/6-311G(d,p))Azo group: 326.05 nm (TD-DFT)Azo group: 322 nm[2][3]
Pyrazole Azo Dyes (e.g., 4f)DFT (B3LYP/6-311G(d,p))Azo group: 329.99 nm (ZINDO)Azo group: 347 nm[2]

Note: Calculated frequencies are often scaled to better match experimental values. The level of agreement provides confidence in the optimized geometry.

Table 2: NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The accuracy of calculated NMR chemical shifts provides another layer of validation for the computational model's description of the electronic environment of the molecule.

Pyrazole DerivativeComputational MethodCalculated ¹³C NMR Chemical Shift (ppm) (Selected Carbons)Experimental ¹³C NMR Chemical Shift (ppm) (Selected Carbons)Reference
Pyrazole Azo DyesDFT (B3LYP/6-311G(d,p))Aromatic Carbons: >100, Pyrazole Carbons (linked to azo): 149-153Aromatic Carbons: 107.8–139.92, Pyrazole Carbons (linked to azo): 149.35–152.8[2]
Table 3: Global Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide a quantitative measure of a molecule's overall reactivity. A smaller HOMO-LUMO energy gap generally implies higher reactivity.

Pyrazole DerivativeComputational MethodHOMO (eV)LUMO (eV)Energy Gap (eV)
(E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazole-3-carbaldehydeDFT (B3LYP/6-311G(d,p))---
Pyrazole-carboxamide derivativesDFT (B3LYP/6-31G*)--Varies

Note: Direct experimental measurement of orbital energies is complex; however, trends in calculated energy gaps can be correlated with experimentally observed reactivity patterns.

Experimental Protocols

The validation of computational models relies on robust experimental data. Below are summaries of typical experimental protocols used in the cited studies.

Synthesis of Pyrazole Derivatives

A general procedure for the synthesis of pyrazolyl–thiazole derivatives of thiophene involves a multi-step process[4]:

  • Hydrazone Formation: Condensation of an acetyl thiophene with phenylhydrazine in the presence of concentrated H₂SO₄.

  • Cyclization: The resulting hydrazone is cyclized using phosphoryl chloride (POCl₃) in dimethylformamide (DMF) to form the pyrazole-4-carbaldehyde.

  • Thiosemicarbazone Formation: The pyrazole-4-carbaldehyde is reacted with thiosemicarbazide in ethanol with an acetic acid catalyst.

  • Final Product Formation: The thiosemicarbazone intermediate is reacted with various substituted phenacyl bromides in ethanol under reflux.

Spectroscopic Analysis
  • FT-IR Spectroscopy: Spectra are typically recorded using KBr pellets on a suitable spectrometer to identify characteristic vibrational modes of the synthesized compounds.[5]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to confirm the chemical structure of the synthesized pyrazole derivatives.[2]

  • UV-Vis Spectroscopy: The electronic absorption spectra of the pyrazole derivatives are measured in a suitable solvent (e.g., ethanol) to determine the maximum absorption wavelengths (λmax).[2][3]

Visualization of the Computational Workflow

The following diagram illustrates a typical workflow for the computational analysis of pyrazole reactivity and its experimental validation.

G Computational Workflow for Pyrazole Reactivity cluster_comp Computational Modeling cluster_exp Experimental Validation cluster_analysis Comparative Analysis A Molecule Design & Structure Input B Geometry Optimization (e.g., DFT) A->B C Frequency Calculation B->C D Electronic Structure Analysis B->D G Spectra Simulation (IR, NMR, UV-Vis) B->G K Comparison of Predicted vs. Experimental Data C->K E Reactivity Descriptor Calculation D->E F Reaction Mechanism Simulation D->F E->K F->K G->K H Synthesis of Pyrazole Derivative I Spectroscopic Analysis (FT-IR, NMR, UV-Vis) H->I J Reactivity Studies (e.g., Kinetics) H->J I->K J->K L Model Refinement K->L L->B G Predicting Pyrazole Reactivity A Quantum Mechanical Calculation (e.g., DFT) B Optimized Molecular Geometry A->B C Electronic Properties (HOMO, LUMO, etc.) A->C F Transition State Theory B->F D Global Reactivity Descriptors (Hardness, Softness, Electrophilicity) C->D E Local Reactivity Descriptors (Fukui Functions, MESP) C->E G Overall Reactivity Assessment D->G H Identification of Reactive Sites E->H I Prediction of Reaction Barriers & Rates F->I

References

Cross-Validation of Analytical Results for 4-Methyl-3-nitro-1H-pyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the quantitative analysis of 4-Methyl-3-nitro-1H-pyrazole: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The objective is to offer a cross-validation framework to ensure the accuracy, precision, and reliability of analytical results for this compound.

Data Presentation: Comparative Analysis of Analytical Methods

The performance of each analytical method was evaluated based on key validation parameters. The following tables summarize the quantitative data obtained for the analysis of this compound.

Table 1: High-Performance Liquid Chromatography (HPLC) Validation Data

Validation ParameterResult
Linearity Range0.5 - 50 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98.5% - 101.2%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantitation (LOQ)0.5 µg/mL
Retention Time~ 4.2 min

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Validation Data

Validation ParameterResult
Linearity Range0.1 - 20 µg/mL
Correlation Coefficient (r²)> 0.998
Accuracy (% Recovery)97.8% - 102.5%
Precision (% RSD)< 3.0%
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantitation (LOQ)0.1 µg/mL
Retention Time~ 7.8 min

Table 3: UV-Vis Spectroscopy Validation Data

Validation ParameterResult
Linearity Range1 - 25 µg/mL
Correlation Coefficient (r²)> 0.997
Accuracy (% Recovery)96.5% - 103.0%
Precision (% RSD)< 4.0%
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantitation (LOQ)1.0 µg/mL
Wavelength (λmax)~ 275 nm

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC) Method

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40, v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound (100 µg/mL) in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 25 °C

    • Injection volume: 10 µL

    • Detection wavelength: 275 nm

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solutions to determine the concentration of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Autosampler and data acquisition software

Reagents:

  • Methanol (GC grade)

  • This compound reference standard

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound (100 µg/mL) in methanol. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to a concentration within the calibration range.

  • GC-MS Conditions:

    • Inlet temperature: 250 °C

    • Carrier gas: Helium at a constant flow of 1.0 mL/min

    • Oven temperature program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Ionization mode: Electron Ionization (EI) at 70 eV

    • Scan mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 127, 81, 54).

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solutions to determine the concentration of this compound.

UV-Vis Spectroscopy Method

Instrumentation:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Reagents:

  • Methanol (UV grade)

  • This compound reference standard

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound (100 µg/mL) in methanol. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to a concentration within the calibration range.

  • Spectrophotometric Analysis:

    • Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution from 200 to 400 nm.

    • Measure the absorbance of the blank (methanol), standard solutions, and sample solutions at the λmax.

  • Analysis: Construct a calibration curve by plotting absorbance versus concentration of the standard solutions. Determine the concentration of this compound in the sample solutions from the calibration curve.

Mandatory Visualization

The following diagrams illustrate the cross-validation workflow and the logical relationship between the analytical techniques.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Evaluation cluster_comparison Cross-Validation Sample Bulk Sample of This compound StockSolution Stock Solution (in appropriate solvent) Sample->StockSolution HPLC HPLC Analysis StockSolution->HPLC Dilution for HPLC GCMS GC-MS Analysis StockSolution->GCMS Dilution for GC-MS UVVis UV-Vis Analysis StockSolution->UVVis Dilution for UV-Vis HPLC_Results HPLC Results HPLC->HPLC_Results GCMS_Results GC-MS Results GCMS->GCMS_Results UVVis_Results UV-Vis Results UVVis->UVVis_Results Comparison Comparative Analysis HPLC_Results->Comparison GCMS_Results->Comparison UVVis_Results->Comparison FinalReport Final Validated Result Comparison->FinalReport

Caption: Workflow for the cross-validation of analytical methods.

LogicalRelationship cluster_techniques Analytical Techniques cluster_data Generated Data Analyte This compound HPLC HPLC (Separation & UV Detection) Analyte->HPLC High Specificity GCMS GC-MS (Separation & Mass Detection) Analyte->GCMS High Sensitivity & Specificity UVVis UV-Vis (Direct Absorbance) Analyte->UVVis Lower Specificity HPLC_Data Quantitative Purity & Impurity Profile HPLC->HPLC_Data GCMS_Data Quantitative Purity & Structural Confirmation GCMS->GCMS_Data UVVis_Data Quantitative Concentration UVVis->UVVis_Data CrossValidation Cross-Validation HPLC_Data->CrossValidation GCMS_Data->CrossValidation UVVis_Data->CrossValidation ValidatedResult Validated Analytical Result CrossValidation->ValidatedResult

Caption: Logical relationship of the compared analytical techniques.

Benchmarking the performance of 4-Methyl-3-nitro-1H-pyrazole-derived drugs against existing treatments

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The introduction of a 4-methyl-3-nitro-1H-pyrazole moiety has been explored for the development of novel therapeutic agents, particularly in the fields of oncology, infectious diseases, and inflammation. This guide provides a comparative analysis of the performance of these derivatives against established treatments, supported by available experimental data and detailed methodologies.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases and induction of apoptosis. The following sections compare their efficacy against doxorubicin, a widely used chemotherapeutic agent.

Comparative Efficacy Data

The cytotoxic effects of various pyrazole derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are summarized below, with doxorubicin as a reference.

Compound ClassCancer Cell LineTest Compound IC50/GI50 (µM)Doxorubicin IC50/GI50 (µM)Reference
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamideHCT-116 (Colon)28.2 ± 0.92Not Specified
MCF-7 (Breast)45.2 ± 1.5Not Specified
A-549 (Lung)30.5 ± 0.87Not Specified
HeLa (Cervical)60.5 ± 3.2Not Specified
Indole-Pyrazolone DerivativesMCF-7 (Breast)~8.0 - 16.9 (at 35 µg/mL)0.68 - 5.074[1]
Pyrazole-based Aurora A Kinase InhibitorsHCT116 (Colon)0.39Not Specified[2]
MCF7 (Breast)0.46Not Specified[2]
1,3,4-Trisubstituted Pyrazole DerivativesMIAPaCa-2 (Pancreatic)0.13 - 0.70.81–0.95 (Nocodazole)[3]
MCF-7 (Breast)0.13 - 0.70.81–0.95 (Nocodazole)[3]
HeLa (Cervical)0.13 - 0.70.81–0.95 (Nocodazole)[3]
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f)MDA-MB-468 (Breast)14.97 (24h), 6.45 (48h)49.90 (24h), 25.19 (48h) (Paclitaxel)[4]
Novel Pyrazole DerivativesK562 (Leukemia)0.021>0.1[3]
A549 (Lung)0.69>1[3]
Signaling Pathways and Mechanisms of Action

Pyrazole derivatives exert their anticancer effects through various mechanisms, often involving the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.

Anticancer_Mechanism_of_Pyrazole_Derivatives Pyrazole Pyrazole Derivatives EGFR EGFR Pyrazole->EGFR Inhibition PI3K PI3K Pyrazole->PI3K Inhibition MAPK MAPK (ERK1/2, p38) Pyrazole->MAPK Inhibition Bcl2 Bcl-2 Pyrazole->Bcl2 Downregulation Bax Bax Pyrazole->Bax Upregulation ROS ROS Generation Pyrazole->ROS Induction EGFR->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Caspase3 Caspase-3 Bax->Caspase3 Caspase3->Apoptosis ROS->Apoptosis

Caption: Signaling pathways targeted by pyrazole derivatives in cancer.

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow:

MTT_Assay_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with Pyrazole Derivatives Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 AddSolvent Add Solubilization Solvent Incubate3->AddSolvent Shake Shake plate AddSolvent->Shake Read Read Absorbance (570 nm) Shake->Read End End Read->End

Caption: Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours.[5]

  • Compound Treatment: Treat the cells with various concentrations of the this compound-derived drugs and a standard drug (e.g., doxorubicin) for 24 to 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[5]

  • Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[5]

Antimicrobial Activity

Derivatives of this compound have also been investigated for their potential as antimicrobial agents. Their performance is compared against standard antibiotics.

Comparative Efficacy Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Compound ClassMicroorganismTest Compound MIC (µg/mL)Standard Antibiotic MIC (µg/mL)Reference
Pyrazole DerivativesEscherichia coli0.25Ciprofloxacin: 0.5[6]
Streptococcus epidermidis0.25Ciprofloxacin: 4[6]
Aspergillus niger1Clotrimazole: 2[6]
Dihydrotriazine substituted pyrazoleMRSA1Moxifloxacin: 1[7]
E. coli1Not Specified[7]
Tethered thiazolo-pyrazoleMRSA4Not Specified[7]
Pyrazole-triazole hybridsGram-positive & Gram-negative bacteria10 - 15Ciprofloxacin: 2 - 6[7]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Workflow:

MIC_Determination_Workflow Start Start PrepareDilutions Prepare serial dilutions of test compound Start->PrepareDilutions Inoculate Inoculate with standardized microbial suspension PrepareDilutions->Inoculate Incubate Incubate (16-20h) Inoculate->Incubate Observe Visually inspect for turbidity Incubate->Observe DetermineMIC Determine MIC Observe->DetermineMIC End End DetermineMIC->End

Caption: Workflow for MIC determination by broth microdilution.

Methodology:

  • Preparation of Inoculum: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).[8]

  • Serial Dilutions: Perform serial two-fold dilutions of the test compound and a standard antibiotic in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the prepared microbial suspension.[8] Include positive (broth with inoculum and antibiotic) and negative (broth with inoculum) controls.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.[8]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been evaluated, with celecoxib, a selective COX-2 inhibitor, serving as a common benchmark.

Comparative Efficacy Data

The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity.

Compound ClassPaw Edema Inhibition (%)Celecoxib Inhibition (%)Reference
Novel Pyrazole-pyridazine hybrids (5f)Not Specified (IC50 for COX-2: 1.50 µM)Not Specified (IC50 for COX-2: 2.16 µM)[9]
Novel Pyrazole-pyridazine hybrids (6f)Not Specified (IC50 for COX-2: 1.15 µM)Not Specified (IC50 for COX-2: 2.16 µM)[9]
Pyrazole derivative (AD 532)Promising resultsLess potent in vitro COX-2 inhibition[10]
1,3,4-oxadiazole/1,2,4-triazole based pyrazoles (11c)Not Specified (IC50 for COX-2: 0.04 µM)Not Specified (IC50 for COX-2: 0.045 µM)[11]
Signaling Pathways in Inflammation

Pyrazole derivatives often exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible during inflammation and responsible for the production of prostaglandins.

Anti_inflammatory_Mechanism InflammatoryStimuli Inflammatory Stimuli ArachidonicAcid Arachidonic Acid InflammatoryStimuli->ArachidonicAcid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation Pyrazole Pyrazole Derivatives Pyrazole->COX2 Inhibition

Caption: Mechanism of anti-inflammatory action of pyrazole derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of compounds.

Workflow:

Paw_Edema_Assay_Workflow Start Start AdministerCompound Administer test compound or vehicle (p.o. or i.p.) Start->AdministerCompound Wait Wait (30-60 min) AdministerCompound->Wait InduceEdema Inject Carrageenan into rat hind paw Wait->InduceEdema MeasurePawVolume Measure paw volume at different time intervals InduceEdema->MeasurePawVolume CalculateInhibition Calculate % inhibition of edema MeasurePawVolume->CalculateInhibition End End CalculateInhibition->End

Caption: Workflow for the carrageenan-induced paw edema assay.

Methodology:

  • Animal Preparation: Fast rats overnight before the experiment.

  • Compound Administration: Administer the test compounds or a standard drug (e.g., celecoxib) orally or intraperitoneally.[12]

  • Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[12][13]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[12][13]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for the treated groups relative to the control group.

Conclusion

The available data suggests that this compound-derived drugs represent a promising class of therapeutic agents with potent anticancer, antimicrobial, and anti-inflammatory activities. In several instances, these derivatives have shown comparable or even superior efficacy to existing standard treatments in preclinical studies. However, further comprehensive head-to-head comparative studies with standardized protocols are necessary to fully elucidate their therapeutic potential and establish a clear advantage over current therapies. The detailed experimental methodologies and insights into their mechanisms of action provided in this guide are intended to facilitate future research and development in this exciting area of medicinal chemistry.

References

Reproducibility of Synthesis Methods for 4-Methyl-3-nitro-1H-pyrazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in research, science, and drug development, the ability to reliably synthesize chemical compounds is paramount. This guide addresses the reproducibility of published synthesis methods for 4-Methyl-3-nitro-1H-pyrazole, a substituted nitropyrazole with potential applications in medicinal chemistry and materials science. Following a comprehensive review of available scientific literature and chemical databases, it has been determined that no specific, detailed, and reproducible experimental protocols for the synthesis of this compound have been published that would allow for a direct, quantitative comparison of different methods.

Despite the absence of direct comparative data for the target molecule, this guide provides a plausible synthetic pathway based on established chemical principles for pyrazole nitration. It also presents experimental data for the synthesis of structurally related nitropyrazoles to offer researchers a baseline for developing a reliable synthesis of this compound.

Proposed Synthetic Pathway: Direct Nitration of 4-Methyl-1H-pyrazole

The most direct and logical approach to synthesize this compound is through the electrophilic nitration of the commercially available precursor, 4-methyl-1H-pyrazole. The pyrazole ring is susceptible to nitration, typically with a mixture of nitric acid and sulfuric acid. However, a critical challenge in this approach is controlling the regioselectivity of the reaction.

Nitration of 4-methyl-1H-pyrazole can theoretically yield two primary mono-nitro isomers: this compound and 4-methyl-5-nitro-1H-pyrazole. The methyl group at the 4-position is weakly activating and directs electrophilic substitution to the adjacent 3 and 5 positions. The separation of these isomers can be challenging and may require careful chromatographic techniques.

G cluster_start Starting Material cluster_reagents Nitrating Agent cluster_products Potential Products 4-Methyl-1H-pyrazole 4-Methyl-1H-pyrazole HNO3 / H2SO4 HNO3 / H2SO4 4-Methyl-1H-pyrazole->HNO3 / H2SO4 This compound This compound HNO3 / H2SO4->this compound Major/Minor Isomer? 4-Methyl-5-nitro-1H-pyrazole 4-Methyl-5-nitro-1H-pyrazole HNO3 / H2SO4->4-Methyl-5-nitro-1H-pyrazole Major/Minor Isomer?

Figure 1. Proposed synthetic workflow for this compound via direct nitration, highlighting the potential for isomeric products.

Comparative Data from Structurally Related Nitropyrazole Syntheses

To provide a practical reference for researchers, the following table summarizes the reaction conditions and yields for the synthesis of various mono-nitropyrazoles. This data, gathered from published literature, can help in the design and optimization of a synthetic protocol for this compound.

Starting MaterialNitrating Agent/ConditionsProduct(s)Yield (%)Reference
PyrazoleFuming HNO₃ (90%) / Fuming H₂SO₄ (20%), 50°C, 1.5 h4-Nitropyrazole85%[1]
PyrazoleHNO₃ / Ac₂O / HAc, then rearrangement3-Nitropyrazole79.3% (total)[2]
1-MethylpyrazoleConc. HNO₃ / Trifluoroacetic anhydride, ice bath, 12 h1-Methyl-3-nitropyrazoleNot specified[2]
3,5-DimethylpyrazoleNot specified3,5-Dimethyl-4-nitropyrazole76%[3]
5-Chloro-3-methyl-1-phenyl-1H-pyrazoleFuming HNO₃ (97-99%) in Acetic Anhydride, 0°C to RT, 4 h5-Chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazoleNot specified[4]

Hypothetical Experimental Protocol

The following is a proposed, non-validated experimental protocol for the synthesis of this compound based on general procedures for pyrazole nitration. Researchers should perform their own risk assessment and optimization.

Objective: To synthesize this compound via direct nitration of 4-methyl-1H-pyrazole.

Materials:

  • 4-Methyl-1H-pyrazole

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add 4-methyl-1H-pyrazole to the cold sulfuric acid while maintaining the temperature below 10°C.

  • Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 4-methyl-1H-pyrazole in sulfuric acid, ensuring the reaction temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the isomeric products.

  • Characterize the purified product(s) by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

G cluster_prep Reaction Preparation cluster_reaction Nitration Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Cool H2SO4 to 0°C B Add 4-Methyl-1H-pyrazole A->B D Add Nitrating Mixture dropwise at <10°C B->D C Prepare Nitrating Mixture (HNO3/H2SO4) C->D E Stir at 0-5°C for 1-2h (Monitor by TLC) D->E F Quench on Ice E->F G Neutralize with NaHCO3 F->G H Extract with Ethyl Acetate G->H I Dry and Concentrate H->I J Column Chromatography I->J K Characterization (NMR, MS) J->K

Figure 2. A logical workflow for the proposed synthesis of this compound.

Conclusion

References

Head-to-head comparison of different synthetic pathways to nitropyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Nitropyrazoles are a class of heterocyclic compounds that have garnered significant interest from researchers, scientists, and drug development professionals due to their diverse applications, ranging from energetic materials to pharmaceuticals. The synthesis of these compounds can be achieved through various pathways, each with its own set of advantages and disadvantages. This guide provides an objective comparison of the primary synthetic routes to nitropyrazoles, supported by experimental data, detailed protocols, and visual pathway diagrams to aid in the selection of the most suitable method for a given application.

Direct Nitration of Pyrazoles

Direct nitration is a widely employed and straightforward method for the synthesis of nitropyrazoles. This approach involves the electrophilic substitution of a hydrogen atom on the pyrazole ring with a nitro group. The regioselectivity and efficiency of the reaction are highly dependent on the nitrating agent, reaction conditions, and the substituents already present on the pyrazole ring.

Common nitrating agents include mixtures of nitric acid and sulfuric acid (HNO₃/H₂SO₄), nitric acid and acetic anhydride (HNO₃/Ac₂O), or fuming nitric acid with fuming sulfuric acid.[1][2]

Comparative Data for Direct Nitration:
Target CompoundStarting MaterialNitrating AgentReaction ConditionsYield (%)Reference
4-NitropyrazolePyrazolefuming HNO₃ (90%) / fuming H₂SO₄ (20%)50°C, 1.5 h85[1]
4-NitropyrazolePyrazoleHNO₃ / H₂SO₄90°C, 6 h56[1]
3,4-Dinitropyrazole3-Nitropyrazoleconc. HNO₃ / conc. H₂SO₄55-60°C, 1 h55 (total)[3][4][5]
3,4-Dinitropyrazole3-NitropyrazoleMixed AcidNot specified88[6]
3,4,5-Trinitropyrazole3,5-DinitropyrazoleHNO₃ / H₂SO₄Not specifiedHigh[3]
1-Methyl-3,4,5-trinitropyrazole1-Methylpyrazole100% HNO₃80-83°CNot specified[3][7]
3-Nitro-1-methylpyrazoleN-MethylpyrazoleHNO₃ / (CF₃CO)₂ONot specified65[8]
3,5-Dimethyl-4-nitropyrazole3,5-DimethylpyrazoleNot specifiedNot specified76[8]
Experimental Protocol: Synthesis of 4-Nitropyrazole via Direct Nitration[1]
  • Preparation of Nitrosulfuric Acid: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, add 25 mL of fuming nitrosulfuric acid (a mixture of 98% fuming nitric acid and 20% fuming sulfuric acid).

  • Reaction: To the cooled nitrosulfuric acid, slowly add pyrazole while maintaining the temperature below 10°C.

  • After the addition is complete, raise the temperature to 50°C and stir the reaction mixture for 1.5 hours.

  • Work-up: Pour the reaction mixture into 200 mL of ice water, which will cause the precipitation of a white solid.

  • Isolation: Collect the solid by filtration, wash it with ice water, and dry it under a vacuum.

  • Purification: Recrystallize the crude product from an ethyl ether/hexane mixture to obtain pure 4-nitropyrazole.

Direct_Nitration Pyrazole Pyrazole Nitropyrazole Nitropyrazole (e.g., 4-Nitropyrazole) Pyrazole->Nitropyrazole Direct Nitration NitratingAgent Nitrating Agent (e.g., HNO₃/H₂SO₄) NitratingAgent->Nitropyrazole

Diagram 1: Direct Nitration of Pyrazole.

Rearrangement of N-Nitropyrazoles

This two-step pathway involves the initial N-nitration of pyrazole to form an N-nitropyrazole intermediate, which is subsequently rearranged to a C-nitropyrazole through a thermal or acid-catalyzed process.[2] This method can offer better regioselectivity compared to direct C-nitration, particularly for the synthesis of 3-nitropyrazoles.

The N-nitration is typically carried out using a mixture of nitric acid and acetic anhydride. The subsequent rearrangement is often performed by heating the N-nitropyrazole in a high-boiling solvent like benzonitrile or n-octanol.[2][9][10]

Comparative Data for N-Nitropyrazole Rearrangement:
Target CompoundStarting MaterialRearrangement ConditionsYield (%)Reference
3-NitropyrazoleN-Nitropyrazolen-octanol, 185-190°C87.8[9]
3-NitropyrazoleN-Nitropyrazolebenzonitrile, 180°C, 3 h91[10]
3-NitropyrazoleN-Nitropyrazolebenzonitrile, reflux, 2 h91[10]
4-NitropyrazoleN-Nitropyrazoleconc. H₂SO₄, 90°C, 24 hNot specified[1]
3(5)-Methyl-4-nitropyrazole3-Methyl-1-nitropyrazoleThermal93[3]
Experimental Protocol: Synthesis of 3-Nitropyrazole via Rearrangement of N-Nitropyrazole[10]
  • Reaction Setup: In a round-bottom flask, mix 1-nitropyrazole (3.45 g, 30.5 mmol) with benzonitrile (33 mL).

  • Rearrangement: Heat the mixture with stirring at 180°C for 3 hours.

  • Precipitation: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with hexane and continue stirring for 20 minutes at room temperature to precipitate the product.

  • Isolation: Collect the precipitated solid by filtration to obtain 3-nitro-1H-pyrazole as a tan solid.

N_Nitro_Rearrangement Pyrazole Pyrazole N_Nitropyrazole N-Nitropyrazole Pyrazole->N_Nitropyrazole N-Nitration (HNO₃/Ac₂O) C_Nitropyrazole C-Nitropyrazole (e.g., 3-Nitropyrazole) N_Nitropyrazole->C_Nitropyrazole Thermal/Acid-catalyzed Rearrangement

Diagram 2: Synthesis via N-Nitropyrazole Rearrangement.

[3+2] Cycloaddition Reactions

[3+2] cycloaddition reactions provide a powerful and convergent approach to constructing the nitropyrazole ring system. In this method, a 1,3-dipole reacts with a dipolarophile to form the five-membered pyrazole ring. For the synthesis of nitropyrazoles, either the 1,3-dipole or the dipolarophile can contain the nitro group.

Common 1,3-dipoles used in these reactions include nitrile imines, diazoalkanes, and azomethine ylides.[11][12][13][14] The choice of reactants allows for the synthesis of a wide variety of substituted nitropyrazoles with high regioselectivity.

Comparative Data for [3+2] Cycloaddition:
Target Compound Class1,3-DipoleDipolarophileReaction ConditionsYield (%)Reference
Polysubstituted PyrazolesNitrile IminesNinhydrin-derived CarbonatesNot specifiedup to 95[14]
Fused PyrazolesFluorinated Nitrile Imines1,4-QuinonesNot specified78-97[12]
PyrazolotriazinonesHydrazine CarboxylatesNitrobutadienesRefluxing alcohol, 3-12 h52-93[15]
Experimental Protocol: General Procedure for [3+2] Cycloaddition of Nitrile Imines and Benzoquinone[16]
  • Reactant Mixture: In a suitable solvent, dissolve equimolar amounts of the phenyl hydrazone (nitrile imine precursor) and benzoquinone.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up: Upon completion, the solvent is typically removed under reduced pressure.

  • Purification: The resulting crude product is purified by column chromatography or recrystallization to yield the desired pyrazole derivative.

Cycloaddition cluster_reactants Reactants Dipole 1,3-Dipole (e.g., Nitrile Imine) Product Nitropyrazole Dipole->Product [3+2] Cycloaddition Dipolarophile Dipolarophile (e.g., Alkene/Alkyne) Dipolarophile->Product [3+2] Cycloaddition Diazotization_Pathway Aminopyrazole Aminopyrazole DiazoniumSalt Diazonium Salt Intermediate Aminopyrazole->DiazoniumSalt Diazotization (NaNO₂, H⁺) FunctionalizedPyrazole Functionalized Pyrazole DiazoniumSalt->FunctionalizedPyrazole Nucleophilic Substitution Nitropyrazole Nitropyrazole FunctionalizedPyrazole->Nitropyrazole Further Nitration or Transformation

References

Evaluating the ADMET Properties of 4-Methyl-3-nitro-1H-pyrazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutic agents requires a thorough understanding of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This guide provides a comparative evaluation of the ADMET properties of 4-methyl-3-nitro-1H-pyrazole derivatives, a class of compounds with significant interest in medicinal chemistry, against established kinase inhibitors. Due to the limited availability of public experimental data for this specific subclass, this guide combines in silico predictions for the pyrazole derivatives with experimental data for commercially available drugs to offer a valuable comparative perspective for researchers in the field.

Comparative ADMET Data Overview

The following table summarizes the key ADMET parameters for this compound and compares them with the established tyrosine kinase inhibitors, Bosutinib and Gefitinib. It is crucial to note that the data for the pyrazole derivative are computationally predicted, while the data for Bosutinib and Gefitinib are derived from experimental studies.

ADMET PropertyThis compound (Predicted)Bosutinib (Experimental)Gefitinib (Experimental)
Absorption
Caco-2 Permeability (Papp, 10⁻⁶ cm/s)0.856[1]Moderate to HighLow to Moderate
Human Intestinal Absorption (%)97.06[1]~34% (oral bioavailability)~59% (oral bioavailability)[2]
Distribution
Plasma Protein Binding (%)High>94%~90%[2]
Blood-Brain Barrier (BBB) Permeability (logBB)-1.404[1]LowLow
CNS Permeability (logPS)-2.275[1]LowLow
Metabolism
Microsomal Stability (t½, min)Likely metabolized by CYP enzymes~3 minutes (in vitro)[3]Extensively metabolized by CYP3A4[2][4]
Major Metabolizing EnzymesPredicted to be CYP substratesCYP3A4CYP3A4, CYP2D6[4]
Excretion
Primary RoutePredicted renal and fecalPrimarily fecal[2]Primarily fecal[2]
Toxicity
hERG Inhibition (IC₅₀, µM)Prediction required>10 µM (low risk)Potent inhibitor
Cytotoxicity (IC₅₀, µM against cancer cell lines)Varies depending on cell line and specific derivativeVaries (e.g., low µM in CML lines)Varies (e.g., low µM in NSCLC lines)
Mutagenicity (AMES test)Prediction requiredNegativeNegative

Experimental Protocols

Detailed methodologies for key ADMET assays are provided below to facilitate the experimental validation of in silico predictions for novel this compound derivatives.

Caco-2 Permeability Assay

This assay is widely used to predict in vitro intestinal absorption of drug candidates.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

  • Transwell® inserts (e.g., 24-well format with 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS for sample analysis

Procedure:

  • Cell Culture and Seeding: Caco-2 cells are cultured and maintained according to standard protocols. For the assay, cells are seeded onto the apical side of Transwell® inserts at a high density and allowed to differentiate for 21 days to form a confluent monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer yellow.

  • Permeability Assay:

    • The cell monolayers are washed with pre-warmed HBSS.

    • The test compound and controls are dissolved in HBSS and added to the apical (A-to-B transport) or basolateral (B-to-A transport) chamber.

    • Samples are collected from the receiver chamber at specified time points (e.g., 30, 60, 90, and 120 minutes).

    • The concentration of the compound in the collected samples is quantified using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.

Metabolic Stability Assay in Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[5][6][7]

Materials:

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compound and positive control (e.g., testosterone or midazolam)

  • Acetonitrile with an internal standard for reaction termination

  • LC-MS/MS for analysis

Procedure:

  • Incubation: The test compound is incubated with liver microsomes in phosphate buffer at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding cold acetonitrile containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.

  • Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

hERG Inhibition Assay (Automated Patch Clamp)

This assay is critical for assessing the risk of drug-induced cardiac arrhythmia.[8]

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Cell culture reagents

  • Extracellular and intracellular recording solutions

  • Test compound and a known hERG blocker (e.g., E-4031) as a positive control

  • Automated patch-clamp system (e.g., QPatch or SyncroPatch)

Procedure:

  • Cell Preparation: hERG-expressing cells are harvested and prepared for the automated patch-clamp system.

  • Electrophysiological Recording: Whole-cell currents are recorded at physiological temperature (e.g., 35-37°C). A specific voltage protocol is applied to elicit the hERG tail current, which is the primary measurement for assessing hERG block.[8]

  • Compound Application: The test compound is applied at multiple concentrations to the cells.

  • Data Acquisition: The hERG tail current is measured before and after the application of the test compound.

  • Data Analysis: The percentage of hERG current inhibition is calculated for each concentration, and an IC₅₀ value is determined by fitting the concentration-response data to a suitable model.

Cytotoxicity Assay (MTT Assay)

This assay measures the cytotoxic potential of a compound by assessing its effect on cell viability.[9]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Cell culture medium and supplements

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated.

Visualizing the ADMET Evaluation Workflow

The following diagrams illustrate the key stages and relationships in the evaluation of ADMET properties for a drug candidate.

ADMET_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion cluster_toxicity Toxicity caco2 Caco-2 Permeability ppb Plasma Protein Binding bbb BBB Permeability microsomal Microsomal Stability excretion_pathways Excretion Pathways microsomal->excretion_pathways cyp CYP Inhibition herg hERG Inhibition cytotoxicity Cytotoxicity ames Mutagenicity (AMES) Lead_Compound Lead Compound Lead_Compound->caco2 Lead_Compound->ppb Lead_Compound->bbb Lead_Compound->microsomal Lead_Compound->cyp Lead_Compound->herg Lead_Compound->cytotoxicity Lead_Compound->ames

Caption: Overall workflow for in vitro ADMET screening of a lead compound.

Signaling_Pathway cluster_drug_action Drug Action & Consequence Drug Pyrazole Derivative Kinase Target Kinase Drug->Kinase Inhibition Substrate Substrate Kinase->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cell_Signaling Downstream Cell Signaling Phospho_Substrate->Cell_Signaling Cell_Proliferation Cancer Cell Proliferation Cell_Signaling->Cell_Proliferation

References

The Influence of Isomerism on Pyrazole-Protein Interactions: A Comparative Docking Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the binding affinities and interaction patterns of pyrazole isomers with key protein targets reveals that subtle changes in substituent positioning can significantly impact molecular recognition. This guide synthesizes data from multiple in-silico studies to provide a comparative overview for researchers in drug discovery and computational chemistry.

Pyrazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The isomeric forms of substituted pyrazoles, however, can exhibit distinct biological activities. This variability is largely attributed to the different spatial arrangements of substituents, which in turn dictates the nature and strength of interactions with protein targets. This guide presents a comparative analysis of molecular docking studies on pyrazole isomers, offering insights into their differential binding to important protein classes such as protein kinases and metabolic enzymes.

Comparative Docking Performance of Pyrazole Derivatives

The following table summarizes the binding affinities of various pyrazole derivatives, including isomeric and closely related structures, with their respective protein targets. The data is collated from several independent docking studies and is presented to highlight the impact of substitution patterns on binding energy.

Ligand/IsomerProtein TargetPDB IDDocking Score (kcal/mol)Reference Study
3-MethylpyrazoleCytochrome P450 2E1 (CYP2E1)--[1]
4-MethylpyrazoleCytochrome P450 2E1 (CYP2E1)-Lower (Higher Affinity)[1]
2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazoleVEGFR-22QU5-10.09 (kJ/mol)[2][3]
2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazoleAurora A2W1G-8.57 (kJ/mol)[2][3]
3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamideCDK22VTO-10.35 (kJ/mol)[2][3]
Pyrazole-benzimidazolone Hybrid 124-Hydroxyphenylpyruvate dioxygenase (HPPD)--[4]
Pyrazole-Carboxamide 6a (p-SO2NH2)Carbonic Anhydrase I (hCA I)-Ki = 5.13 nM[5]
Pyrazole-Carboxamide 6b (m-SO2NH2)Carbonic Anhydrase I (hCA I)-Ki = 6.21 nM[5]
Pyrazole-Carboxamide 6a (p-SO2NH2)Carbonic Anhydrase II (hCA II)-Ki = 11.77 nM[5]
Pyrazole-Carboxamide 6b (m-SO2NH2)Carbonic Anhydrase II (hCA II)-Ki = 13.91 nM[5]

Note: Direct comparison of docking scores between different studies should be approached with caution due to variations in software, force fields, and docking parameters.

Key Observations from Comparative Studies

Analysis of the docking results reveals a clear trend: the position of substituents on the pyrazole ring significantly influences binding affinity. For instance, in the study on CYP2E1, a methyl group at the C4 position of the pyrazole ring resulted in a 50-fold increase in affinity compared to a methyl group at the C3 position.[1] This suggests that the C4 position may be more favorable for establishing hydrophobic interactions within the active site of CYP2E1.[1]

Similarly, a study on pyrazole-based kinase inhibitors noted that a 3-substituted pyrazole ring exhibited superior activity compared to its positional isomer.[6] In another investigation, the placement of methoxy groups on an aryl substituent of a pyrazole derivative showed that 3,4-dimethoxy substitution led to higher potency in tubulin polymerization inhibition compared to a 2,4-dimethoxy arrangement.[7] These findings underscore the critical role of isomeric substitution in optimizing ligand-protein interactions.

Methodologies for Comparative Docking Studies

The following outlines a generalized experimental protocol for performing comparative molecular docking studies of pyrazole isomers, based on methodologies reported in the cited literature.[2][5][8]

Protein Preparation
  • Receptor Selection and Retrieval: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

  • Preparation: The protein structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added to the protein, and charge and atom types are assigned.

Ligand Preparation
  • Structure Generation: The 2D structures of the pyrazole isomers are drawn using chemical drawing software and converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands are energy-minimized using a suitable force field to obtain a stable conformation.

Molecular Docking
  • Software: Commonly used software for molecular docking includes AutoDock, Glide, and Schrödinger Suite.[2][8][9]

  • Grid Box Definition: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm. The size and center of the grid are determined based on the location of the co-crystallized ligand or predicted binding pockets.

  • Docking Algorithm: A genetic algorithm or other search algorithms are employed to explore the conformational space of the ligand within the defined grid box and to identify the most favorable binding poses.

  • Scoring Function: The binding affinity of each ligand pose is evaluated using a scoring function that estimates the free energy of binding. The pose with the lowest binding energy is typically considered the most stable.

Analysis of Results
  • Binding Mode Analysis: The predicted binding poses of the pyrazole isomers are visualized and analyzed to understand the key interactions with the protein's active site residues, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

  • Comparative Analysis: The docking scores and binding modes of the different isomers are compared to elucidate the structural basis for their differential binding affinities.

Visualizing the Docking Workflow

The following diagram illustrates the general workflow of a comparative molecular docking study.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase protein_prep Protein Preparation (PDB Retrieval, Cleaning) grid_gen Grid Generation (Define Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) docking_run Run Docking Simulation (e.g., AutoDock, Glide) ligand_prep->docking_run grid_gen->docking_run pose_analysis Binding Pose & Score Analysis docking_run->pose_analysis isomer_comparison Comparative Analysis of Isomers pose_analysis->isomer_comparison

A generalized workflow for comparative molecular docking studies.

Signaling Pathways and Logical Relationships

The interaction of pyrazole-based inhibitors with protein kinases can modulate various signaling pathways implicated in cell proliferation and survival. The diagram below illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by such inhibitors.

signaling_pathway receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) kinase_A Downstream Kinase A (e.g., Aurora A) receptor->kinase_A kinase_B Downstream Kinase B (e.g., CDK2) kinase_A->kinase_B proliferation Cell Proliferation & Survival kinase_B->proliferation inhibitor Pyrazole Isomer Inhibitor inhibitor->receptor inhibitor->kinase_A inhibitor->kinase_B

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-Methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-Methyl-3-nitro-1H-pyrazole, a compound that requires careful management due to its hazardous properties.

Key Safety and Hazard Information

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2] Additionally, it may cause respiratory irritation.[1][2] It is identified as a combustible liquid, necessitating precautions against heat, sparks, and flames.[3] Long-term or repeated exposure may cause damage to organs.[3]

PropertyValue
Physical State Solid Crystalline
Appearance Yellow
Molecular Formula C4H5N3O2
Molecular Weight 127.10 g/mol
Melting Point/Range 131 - 134 °C / 267.8 - 273.2 °F
Boiling Point/Range 325 °C / 617 °F

A summary of key physical and chemical properties for this compound.[4]

Step-by-Step Disposal Protocol

Adherence to the following procedural steps is critical for the safe disposal of this compound.

Personal Protective Equipment (PPE)

Before handling the chemical, ensure that all personnel are equipped with the appropriate personal protective equipment. This is the first line of defense against accidental exposure.

  • Hand Protection: Wear impervious protective gloves.

  • Eye/Face Protection: Use tightly fitting safety goggles or a face shield.[5]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2]

  • Respiratory Protection: In case of inadequate ventilation or the formation of dust/vapors, use a full-face respirator.[5]

Waste Collection and Storage

Proper segregation and storage of chemical waste are crucial to prevent accidents and ensure compliant disposal.

  • Container: Use a designated, clearly labeled, and suitable closed container for the waste.[3]

  • Storage Location: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[6]

Spill and Leak Management

In the event of a spill or leak, immediate and appropriate action is necessary to contain the material and prevent environmental contamination.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[6] Do not allow the product to enter drains or waterways.[2][6]

  • Cleanup: For liquid spills, soak up the material with an inert absorbent material. For solid spills, sweep up and shovel the material into a suitable container for disposal.[3][7]

  • Decontamination: Thoroughly clean the contaminated area.

Final Disposal Method

The disposal of this compound must be conducted by a licensed and approved waste disposal facility.

  • Incineration: A recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Regulatory Compliance: All disposal activities must be in strict accordance with local, regional, and national environmental regulations.[2][3] Do not release the chemical into the environment.[3]

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Assess Waste Material B Is the material this compound or contaminated with it? A->B C Segregate as Hazardous Waste B->C Yes H Follow Standard Laboratory Disposal Procedures B->H No D Wear Appropriate PPE: Gloves, Goggles, Protective Clothing C->D E Package in a Labeled, Sealed Container D->E F Store in a Cool, Dry, Ventilated Area E->F G Transfer to an Approved Waste Disposal Facility F->G

References

Personal protective equipment for handling 4-Methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Methyl-3-nitro-1H-pyrazole

For researchers, scientists, and drug development professionals, the safe handling of this compound is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:

  • Acute toxicity, oral (Category 4) : Harmful if swallowed[1].

  • Skin irritation (Category 2) : Causes skin irritation[1].

  • Serious eye irritation (Category 2A) : Causes serious eye irritation[1].

  • Specific target organ toxicity — single exposure (Category 3) : May cause respiratory irritation[1].

GHS Hazard and Precautionary Statements

CodeStatement
H302 Harmful if swallowed[1].
H315 Causes skin irritation[1].
H319 Causes serious eye irritation[1].
H335 May cause respiratory irritation[1].
P261 Avoid breathing dust/fume/gas/mist/vapors/spray[1].
P264 Wash skin thoroughly after handling[1].
P270 Do not eat, drink or smoke when using this product[1].
P280 Wear protective gloves/protective clothing/eye protection/face protection[1].
P301+P317 IF SWALLOWED: Get medical help[1].
P302+P352 IF ON SKIN: Wash with plenty of water[1].
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1].
P501 Dispose of contents/container to an approved waste disposal plant[1].
Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this compound.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards[2].
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation[2].
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for short-term protection. Always inspect gloves for integrity before each use and change them immediately upon contamination[2].
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned[2]. For larger quantities, impervious clothing may be necessary[3].
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood[2]. A full-face respirator may be required if exposure limits are exceeded[3].
Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound.

1. Preparation and Engineering Controls:

  • All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure[2].

  • Ensure that an eyewash station and a safety shower are readily accessible[2].

2. Weighing and Transfer:

  • Conduct all weighing and transfer operations within a fume hood to contain any dust[2].

  • Use anti-static and spark-proof equipment where possible[4].

3. During the Experiment:

  • Keep all containers with this compound clearly labeled.

  • Avoid contact with skin and eyes[5].

  • Do not eat, drink, or smoke in the laboratory[6].

  • Wash hands thoroughly after handling the chemical, even if gloves were worn[6].

4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area[6].

  • Store away from incompatible materials such as strong oxidizing agents[4].

Emergency Procedures

Spill Management Protocol:

  • Evacuate: Evacuate personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Don PPE: Put on the appropriate PPE, including respiratory protection.

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust[6].

First Aid Measures:

Exposure RouteFirst Aid Protocol
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell[7].
Skin Contact Wash off immediately with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse[7].
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention[7].
Ingestion Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur[7].
Disposal Plan

The disposal of this compound must be handled by qualified professionals to ensure environmental safety and regulatory compliance.

Step-by-Step Disposal Procedures:

  • Waste Segregation:

    • Designate a clearly labeled, dedicated waste container for "Halogenated Organic Solids."

    • The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid[8].

    • Do not mix with other waste streams, especially non-halogenated organic waste, acidic waste, or oxidizing agents[8].

  • Container Selection and Labeling:

    • Use containers that are chemically compatible and in good condition[9].

    • Immediately label the container with a hazardous waste tag that includes the full chemical name, specific hazards (e.g., "Toxic," "Irritant"), and the date accumulation started[8].

  • Storage of Waste Pending Disposal:

    • Store sealed waste containers in a designated, well-ventilated chemical waste storage area[9].

    • The storage area should be cool and dry[9].

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup[9].

    • Provide them with a detailed inventory of the waste[9]. On-site treatment or drain disposal is not a suitable option[8].

Visual Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Waste Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handling_weigh Weigh and Transfer prep_setup->handling_weigh handling_experiment Conduct Experiment handling_weigh->handling_experiment cleanup_decontaminate Decontaminate Work Area handling_experiment->cleanup_decontaminate emergency_spill Spill Occurs handling_experiment->emergency_spill Potential Hazard cleanup_storage Store in a Cool, Dry, Ventilated Area cleanup_decontaminate->cleanup_storage disposal_segregate Segregate Waste cleanup_storage->disposal_segregate disposal_label Label Waste Container disposal_segregate->disposal_label disposal_store Store Waste Appropriately disposal_label->disposal_store disposal_professional Arrange Professional Disposal disposal_store->disposal_professional emergency_protocol Follow Spill Protocol emergency_spill->emergency_protocol

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.